molecular formula C5H6N2O B3022710 4-Hydroxy-2-methylpyrimidine CAS No. 67383-35-1

4-Hydroxy-2-methylpyrimidine

Cat. No.: B3022710
CAS No.: 67383-35-1
M. Wt: 110.11 g/mol
InChI Key: QWIDYOLZFAQBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIDYOLZFAQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941718
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19875-04-8
Record name 4-Hydroxy-2-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4-Hydroxy-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical importance of understanding molecular behavior at a fundamental level. Tautomerism, a subtle yet profound aspect of chemical isomerism, plays a pivotal role in the physicochemical properties, biological activity, and ultimately, the efficacy of drug candidates. The pyrimidine scaffold, a cornerstone of numerous pharmaceuticals and biologically significant molecules, frequently exhibits tautomeric equilibria that can dictate its interaction with biological targets. This guide is born out of a necessity to provide a comprehensive, field-proven framework for the in-depth study of the tautomeric equilibrium of a key pyrimidine derivative: 4-hydroxy-2-methylpyrimidine. We will move beyond mere procedural descriptions to delve into the causality behind experimental choices and computational strategies, equipping you with the expertise to confidently navigate the complexities of tautomerism in your own research and development endeavors.

The Dynamic Nature of this compound: An Introduction to its Tautomeric Forms

This compound is not a single, static entity but rather exists as a dynamic equilibrium of two primary tautomeric forms: the hydroxy form (enol-like) and the oxo form (keto-like). This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and a concurrent shift in double bonds within the pyrimidine ring.[1][2] Specifically, it is an example of lactam-lactim tautomerism, where the equilibrium is between a heterocyclic alcohol (the lactim form) and a cyclic amide (the lactam form).

The two principal tautomers in equilibrium are:

  • This compound (the "hydroxy" or "enol" form)

  • 2-methyl-4(3H)-pyrimidinone (the "oxo" or "keto" form)

The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors, including the surrounding solvent, the pH of the medium, and temperature.[3][4] Understanding and quantifying the predominant tautomeric form under specific conditions is paramount, as it directly influences properties such as solubility, lipophilicity, hydrogen bonding capacity, and, most critically, the molecule's shape and electronic distribution for receptor binding.

Figure 1: Tautomeric equilibrium of this compound.

Experimental Determination of Tautomeric Equilibrium

A multi-faceted experimental approach is essential for a robust characterization of the tautomeric equilibrium. Spectroscopic techniques, particularly UV-Vis and Nuclear Magnetic Resonance (NMR), are the workhorses in this endeavor.

UV-Vis Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy is a highly sensitive method for probing the electronic structure of molecules. The two tautomers of this compound possess distinct conjugated systems, leading to different wavelengths of maximum absorbance (λmax). This difference allows for both qualitative and quantitative assessment of the tautomeric equilibrium.

The underlying principle is that the more extended π-conjugated system of the hydroxy form typically results in a bathochromic shift (absorption at a longer wavelength) compared to the cross-conjugated keto form. However, the interplay of substituents and solvent effects can sometimes lead to more complex spectral behavior.

Self-Validating Protocol for Solvent-Dependent UV-Vis Analysis:

  • Material Preparation:

    • Ensure the this compound sample is of high purity. Recrystallization or column chromatography may be necessary.

    • Use spectroscopic grade solvents with a range of polarities (e.g., hexane, acetonitrile, ethanol, and water).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, miscible solvent like methanol at a concentration of approximately 1 mg/mL.

    • For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to the solvent in a quartz cuvette to achieve an absorbance in the range of 0.5-1.5 AU. This ensures adherence to the Beer-Lambert law.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum from 200 to 400 nm for each solution.

    • Use the pure solvent as a blank to correct for solvent absorbance.

  • Data Analysis and Interpretation:

    • Identify the λmax for each solvent. A shift in λmax with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[5]

    • Generally, polar, protic solvents that can engage in hydrogen bonding are expected to stabilize the more polar oxo tautomer.[4]

    • The presence of an isosbestic point, a wavelength at which the absorbance of the two tautomers is equal, provides strong evidence for a two-component equilibrium.[6]

Expected Observations and Causality:

SolventPolarityExpected Predominant TautomerRationale
HexaneNon-polarHydroxyNon-polar solvents favor the less polar tautomer.
AcetonitrilePolar aproticOxoThe polar nature stabilizes the more polar oxo form.
EthanolPolar proticOxoHydrogen bonding with the solvent further stabilizes the oxo tautomer.
WaterHighly polar proticOxoStrong hydrogen bonding and high polarity strongly favor the oxo form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and quantification of tautomers in solution.[7] The distinct chemical environments of the protons and carbons in each tautomer give rise to separate sets of signals in the ¹H and ¹³C NMR spectra.

Key Diagnostic Signals:

  • ¹H NMR: The chemical shifts of the pyrimidine ring protons, the methyl group protons, and the N-H or O-H proton are highly sensitive to the tautomeric form. The N-H proton of the oxo form is typically a broad singlet, while the O-H proton of the hydroxy form is often sharper.

  • ¹³C NMR: The chemical shift of the carbon at position 4 is particularly diagnostic. In the oxo form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the carbon bearing the hydroxyl group in the hydroxy form (typically around 150-160 ppm).

Self-Validating Protocol for ¹H NMR Quantification:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

    • The choice of solvent is critical, as it will influence the tautomeric equilibrium. Using a range of solvents with different polarities is recommended.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, typically 5 times the longest T₁ value.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify the distinct signals corresponding to each tautomer.

    • Integrate the area of a well-resolved, non-overlapping signal for each tautomer. For example, the methyl protons or a ring proton can be used.

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    Calculation of Tautomer Ratio: Ratio (Oxo : Hydroxy) = (Integral of Oxo signal) / (Integral of Hydroxy signal)

Expected Chemical Shifts (Illustrative):

ProtonOxo Form (in DMSO-d₆)Hydroxy Form (in CDCl₃)
CH₃~2.3 ppm~2.5 ppm
H5~6.0 ppm~6.5 ppm
H6~7.8 ppm~8.2 ppm
N-H/O-H~11-12 ppm (broad)~9-10 ppm

Note: These are estimated chemical shifts and can vary depending on the specific conditions.

Figure 2: Workflow for NMR-based quantification of tautomers.

Computational Chemistry: Predicting and Rationalizing the Equilibrium

Computational chemistry provides a powerful in silico approach to complement and rationalize experimental findings.[8] Density Functional Theory (DFT) is a widely used method for accurately predicting the relative stabilities of tautomers.

The core principle involves calculating the Gibbs free energy (G) of each tautomer. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant species at equilibrium.

Self-Validating Computational Protocol:

  • Structure Preparation:

    • Build the 3D structures of both the hydroxy and oxo tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[8]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects:

    • To model the system in solution, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[8] Perform the geometry optimization and frequency calculations in the presence of the desired solvent.

  • Energy Calculation and Equilibrium Constant:

    • The relative Gibbs free energy (ΔG) between the two tautomers is calculated as: ΔG = G(oxo) - G(hydroxy)

    • The equilibrium constant (K) can then be calculated using the following equation: K = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

Causality in Computational Predictions:

The calculated energy differences arise from a combination of factors, including:

  • Bond Energies: The relative strengths of the C=O, N-H, C=N, and O-H bonds.

  • Aromaticity: The degree of aromatic character in each tautomeric form.

  • Intramolecular Interactions: The presence or absence of intramolecular hydrogen bonds.

  • Solvation Energy: The differential stabilization of the tautomers by the solvent.[9]

Computational_Workflow A Build Tautomer Structures B Geometry Optimization & Frequency Calculation (DFT) A->B C Incorporate Solvent Model (PCM) B->C D Calculate Gibbs Free Energy (G) C->D E Determine Relative Stability (ΔG) D->E F Calculate Equilibrium Constant (K) E->F

Figure 3: Computational workflow for tautomer equilibrium prediction.

Integrating Experimental and Computational Data: A Holistic Approach

The true power of this study lies in the synergy between experimental observation and theoretical prediction. Computational results can be used to assign spectral features to specific tautomers, while experimental data provides the ultimate validation of the computational model. Discrepancies between the two can often lead to deeper insights into subtle environmental effects or limitations of the theoretical model.

Summary of Expected Tautomer Ratios:

MethodConditionExpected Predominant Tautomer
UV-VisPolar SolventsOxo
NMRDMSO-d₆Oxo
NMRCDCl₃Hydroxy (or mixture)
DFTGas PhaseHydroxy
DFTWater (PCM)Oxo

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a delicate balance of intrinsic structural factors and environmental influences. A rigorous investigation, employing a combination of UV-Vis and NMR spectroscopy alongside robust computational modeling, is essential for a complete understanding of its behavior. The protocols and insights provided in this guide offer a self-validating framework for researchers to confidently characterize this and other tautomeric systems.

Future work in this area could explore the influence of a wider range of substituents on the pyrimidine ring, the effect of temperature on the equilibrium, and the use of more advanced spectroscopic techniques such as 2D NMR to probe the kinetics of tautomer interconversion. Such studies will continue to refine our understanding of these fundamental chemical processes and aid in the rational design of novel molecules with tailored properties for applications in drug discovery and beyond.

References

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (n.d.). MDPI. [Link]

  • Spectroscopic studies of keto–enol equilibria. Part XIII. 15N-substituted imines. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2025, August 6). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]

  • Effect of pH on the UV-visible absorption spectra of... (n.d.). ResearchGate. [Link]

  • a)¹H NMR spectrum of 4 m (in CDCl3). (n.d.). ResearchGate. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2025, August 6). ResearchGate. [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (2025, August 6). ResearchGate. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed. [Link]

  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023, April 10). PubMed Central. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. (n.d.). MDPI. [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021, May 24). ACS Omega. [Link]

  • Pyrimidine derivatives exhibiting important photophysical properties... (n.d.). ResearchGate. [Link]

  • Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. (n.d.). PubMed Central. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.). ResearchGate. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). ResearchGate. [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. (2011, January-February). PubMed. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

  • pH Effects on UV Absorption. (n.d.). True Geometry's Blog. [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (n.d.). PubMed Central. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

  • Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. (n.d.). PubMed. [Link]

  • pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. (n.d.). ijcrcps. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). ACS Publications. [Link]

  • Synthesis, structure, spectroscopic and electrochemical properties of (2-amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) monohydrate. (n.d.). Sci-Hub. [Link]

  • Theoretical studies on tautomerism of dihydropyrimidine tautomers. (n.d.). Sci-Hub. [Link]

  • NMR study of tautomerism in natural perylenequinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′- pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. (2015, July 9). RSC Publishing. [Link]

  • Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017, February 22). ResearchGate. [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). RSC Publishing. [Link]

Sources

Technical Monograph: Synthesis and Characterization of 4-Hydroxy-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Hydroxy-2-methylpyrimidine (CAS: 6622-92-0), often referred to as 2-methyl-4(3H)-pyrimidinone , is a critical heterocyclic building block in medicinal chemistry. It serves as a core pharmacophore for various thiamine (Vitamin B1) analogs, kinase inhibitors, and antiviral agents.

Critical Distinction: Researchers often confuse this target with its isomer, 2-hydroxy-4-methylpyrimidine, or the homolog 4-hydroxy-2,6-dimethylpyrimidine. This guide focuses strictly on the 2-methyl (C2 position) and 4-hydroxy (C4 position) substitution pattern, lacking a methyl group at C6.

Structural Parameters & Tautomerism

The molecule exhibits lactam-lactim tautomerism. In the solid state and polar solvents, the keto (lactam) form—2-methylpyrimidin-4(3H)-one—predominates over the enol (lactim) form. This equilibrium dictates solubility profiles and spectral characteristics (NMR/IR).

ParameterSpecification
IUPAC Name 2-methylpyrimidin-4(3H)-one
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Tautomer Dominance Keto-form (Solution/Solid)
Melting Point 212–215 °C (Lit.[1] varies by crystal form)

Synthetic Strategy: The C2 + C3 Condensation

To synthesize the pyrimidine ring with high regioselectivity, we employ a condensation reaction between a C2-amidine synthon (Acetamidine) and a C3-electrophilic synthon (Ethyl propiolate or Ethyl 3-ethoxyacrylate).

Mechanism of Action[3]
  • Free Base Liberation: Acetamidine hydrochloride is neutralized in situ by sodium ethoxide to generate the reactive free amidine.

  • Michael Addition / Nucleophilic Attack: The amidine nitrogen attacks the

    
    -carbon of the ethyl propiolate (or the activated vinyl ether carbon of ethyl 3-ethoxyacrylate).
    
  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to close the ring.

Pathway Diagram

The following diagram illustrates the reaction logic and intermediate states.

ReactionMechanism Acetamidine Acetamidine HCl (C2 Source) Intermediate Acyclic Intermediate Acetamidine->Intermediate Liberation Base NaOEt/EtOH (Catalyst/Solvent) Base->Intermediate Linker Ethyl Propiolate (C3 Source) Linker->Intermediate Nucleophilic Attack Cyclization Cyclization (- EtOH) Intermediate->Cyclization Ring Closure Product 4-Hydroxy-2- methylpyrimidine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation of acetamidine with ethyl propiolate.

Detailed Experimental Protocol

Safety Warning: Acetamidine hydrochloride is hygroscopic. Sodium ethoxide is caustic and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials[4][5][6]
  • Acetamidine Hydrochloride: 9.5 g (100 mmol)

  • Ethyl Propiolate: 9.8 g (100 mmol) [Alternative: Ethyl 3-ethoxyacrylate for milder conditions]

  • Sodium Metal: 2.3 g (100 mmol) [Or commercial 21% NaOEt solution]

  • Absolute Ethanol: 150 mL

  • Glacial Acetic Acid: For neutralization

Step-by-Step Workflow
  • Preparation of Sodium Ethoxide:

    • In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add 100 mL of absolute ethanol.

    • Add sodium metal (2.3 g) in small pieces. Stir until completely dissolved and hydrogen evolution ceases.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates water contamination.

  • Liberation of Acetamidine:

    • Add Acetamidine Hydrochloride (9.5 g) to the NaOEt solution.

    • Stir at room temperature for 30 minutes. NaCl will precipitate.

    • Note: Do not filter off NaCl yet; the salt effect can assist the subsequent condensation.

  • Condensation Reaction:

    • Add Ethyl Propiolate (9.8 g) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. Control temperature to maintain a gentle reflux if necessary.

    • Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitor: TLC (9:1 DCM:MeOH) should show consumption of the ester.

  • Isolation & Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate approximately 70% of the ethanol under reduced pressure.

    • Add 20 mL of water to dissolve the inorganic salts.

    • Neutralize the solution carefully with Glacial Acetic Acid to pH ~6–7.

    • Crystallization: Cool the solution in an ice bath (0–4 °C) for 2 hours. The product, this compound, will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid and wash with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL).

    • Recrystallize from water or ethanol/water (9:1) if high purity is required.

    • Dry in a vacuum oven at 50 °C for 12 hours.

Process Flow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Step1 Dissolve Na in EtOH (Generate NaOEt) Start->Step1 Step2 Add Acetamidine HCl (Liberate Free Base) Step1->Step2 Step3 Add Ethyl Propiolate Reflux 4-6h Step2->Step3 Step4 Evaporate EtOH Add H2O Step3->Step4 Step5 Neutralize (AcOH) to pH 7 Step4->Step5 Step6 Chill & Filter (Isolate Solid) Step5->Step6 End Final Product Dry & Characterize Step6->End

Figure 2: Isolation workflow for this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Nuclear Magnetic Resonance (NMR)

The NMR data confirms the presence of the 2-methyl group and the pyrimidine ring protons. Note that in DMSO-d6, the tautomeric OH/NH signal is often broad or exchanged.

NucleusChemical Shift (

ppm)
MultiplicityAssignment
¹H NMR (DMSO-d₆)2.34Singlet (3H)–CH₃ (C2-Methyl)
6.12Doublet (J = 6.5 Hz, 1H)C5–H (Ring)
7.85Doublet (J = 6.5 Hz, 1H)C6–H (Ring)
12.50Broad Singlet (1H)–OH / –NH (Tautomeric)
¹³C NMR (DMSO-d₆)21.5–CH₃
110.2C5
154.1C6
162.8C2 (Amidine carbon)
164.5C4 (Carbonyl/Enol)
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion: m/z 111.05 [M+H]⁺

  • Fragmentation Pattern: Loss of CO (28 Da) is common in pyrimidinones.

Troubleshooting Common Issues
  • Low Yield: Often caused by incomplete drying of ethanol (water destroys NaOEt) or "oiling out" during neutralization. Solution: Ensure anhydrous conditions and scratch the flask wall during cooling to induce crystallization.

  • Impurity (2,6-dimethyl analog): This occurs if Ethyl Acetoacetate is used instead of Ethyl Propiolate. Check the methyl region in ¹H NMR; the target should have only one methyl singlet.

References

  • Brown, D. J. (1994). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and tautomerism).
  • PubChem. (n.d.). Compound Summary for CID 79813: 2-Methyl-4(3H)-pyrimidinone. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General methods for pyrimidine synthesis. (Referencing standard acetamidine condensation protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to Keto-Enol Tautomerism in Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxypyrimidines are fundamental heterocyclic scaffolds integral to numerous biologically active molecules, including nucleobases and pharmaceutical agents. Their chemical behavior and biological function are profoundly influenced by prototropic tautomerism, an equilibrium between keto (lactam) and enol (lactim) forms. This guide provides a comprehensive examination of the tautomeric phenomena in 2-, 4-, and 5-hydroxypyrimidines. We delve into the structural nuances of the predominant tautomers, the thermodynamic and environmental factors governing their equilibrium, and the critical experimental and computational methodologies employed for their characterization. By synthesizing foundational principles with advanced analytical protocols, this document serves as a technical resource for researchers in medicinal chemistry, drug discovery, and chemical biology, offering insights into controlling and leveraging tautomerism in molecular design.

Introduction to Tautomerism in Heterocyclic Systems

General Principles of Keto-Enol Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This process typically involves the migration of a proton, a phenomenon known as prototropy.[2] Keto-enol tautomerism, a widely recognized form, is the equilibrium between a ketone or aldehyde (the keto form) and its related enol, which features a hydroxyl group adjacent to a carbon-carbon double bond.[3] While the keto form is generally more thermodynamically stable for simple carbonyl compounds due to the greater strength of the C=O double bond compared to the C=C double bond, this equilibrium can be significantly influenced by several factors.[3][4][5]

Significance in Medicinal Chemistry and Drug Discovery

The precise tautomeric state of a molecule is critical in drug design as it dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa.[6][7] These properties, in turn, govern a drug's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and binding affinity to its biological target.[7][8] For instance, tautomerization can convert a hydrogen bond donor into an acceptor, fundamentally altering its interaction within a protein's binding pocket.[2] The presence of multiple tautomers in equilibrium can pose a significant challenge in drug development, as each form may exhibit a different biological activity and toxicity profile.[2] Therefore, understanding and controlling tautomeric equilibria is a key objective in the optimization of lead compounds.[6]

The Unique Case of Hydroxypyrimidines

Hydroxypyrimidines, which are heterocyclic analogs of hydroxypyridines, present a fascinating and complex case of tautomerism.[9] The introduction of a second nitrogen atom into the aromatic ring alters the electronic distribution, significantly impacting the stability of the respective keto and enol forms.[10][11] Unlike simple carbonyls, the "keto" forms of hydroxypyrimidines are cyclic amides (lactams), often referred to as pyrimidinones, while the "enol" forms are aromatic hydroxy compounds (lactims). The tautomeric preference in these systems is a delicate balance between the stability gained from the amide resonance in the keto form and the aromaticity of the enol form. This balance is highly sensitive to the position of the hydroxyl group (C2, C4, or C5) and environmental conditions.[12][13]

Tautomeric Forms of Hydroxypyrimidines

The position of the hydroxyl substituent on the pyrimidine ring dictates the possible tautomeric structures.

2-Hydroxypyrimidine

2-Hydroxypyrimidine primarily exists in equilibrium between the aromatic hydroxy form (pyrimidin-2-ol) and the keto form (pyrimidin-2(1H)-one). Theoretical and experimental studies suggest that in the gas phase or weakly polar environments, the hydroxy tautomer is the dominant species.[12] However, in polar solvents, the equilibrium can shift.

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.

4-Hydroxypyrimidine

The tautomerism of 4-hydroxypyrimidine is more complex, involving the hydroxy form and two distinct keto tautomers: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[14] Unlike the 2-hydroxy isomer, computational and experimental data indicate that for 4-hydroxypyrimidine, the keto forms (pyrimidinones) are generally more stable, particularly in solution.[10][11][15] The relative population of the 1H and 3H keto tautomers can be influenced by substituents and solvent.[14]

Caption: Tautomeric equilibria of 4-hydroxypyrimidine.

5-Hydroxypyrimidine

5-Hydroxypyrimidine is structurally distinct because the hydroxyl group is not alpha or gamma to a ring nitrogen, precluding the formation of the common pyrimidinone structures seen in the 2- and 4-isomers. Its tautomerism is more likely to involve zwitterionic or quinonoid-type structures, especially under specific pH conditions or in highly polar solvents. While less studied than its 2- and 4-hydroxy counterparts, its synthesis has been reported, providing a basis for further investigation.[16]

Factors Influencing Tautomeric Equilibrium

The delicate energy balance between tautomers is readily shifted by both intrinsic molecular features and extrinsic environmental conditions.[3]

FactorInfluence on Hydroxypyrimidine EquilibriumCausality
Solvent Polarity Polar solvents (e.g., water, methanol) generally stabilize the more polar keto (amide) tautomers. Non-polar solvents may favor the less polar enol (hydroxy) form.[3][17][18]The keto forms of 2- and 4-hydroxypyrimidine are significantly more polar than their corresponding enol forms. Polar solvents stabilize these larger dipole moments through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium toward the keto tautomer.[12][19]
pH and Ionization The pH of the solution determines the protonation state of the molecule, which can lock it into a specific tautomeric form or open new tautomeric possibilities.[3]In acidic conditions, protonation can occur on a ring nitrogen, which may favor one tautomeric form over another. In basic conditions, deprotonation of the hydroxyl or N-H group forms an anion whose charge is delocalized, and subsequent reprotonation can lead to a different tautomer.
Temperature Changes in temperature can shift the equilibrium. Generally, higher temperatures can favor the formation of the less stable tautomer.[3]The tautomeric equilibrium is a thermodynamic process (ΔG = -RTlnK). If the reaction is endothermic for the less stable tautomer, increasing the temperature will shift the equilibrium toward that species according to Le Chatelier's principle.
Substituents Electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the relative stabilities of the tautomers.[3]Substituents can influence the acidity of the migrating proton and the basicity of the proton-accepting sites (N or O atoms). They also modify the electronic character and aromaticity of the ring, which can selectively stabilize one tautomer over another.[20]
Intramolecular H-Bonding Substituents capable of forming an intramolecular hydrogen bond with the hydroxyl or N-H group can significantly stabilize the corresponding tautomer.[4][21][22]The formation of a stable five- or six-membered ring via hydrogen bonding provides a significant enthalpic advantage, which can be sufficient to make an otherwise less favored tautomer the dominant species in solution.[22]

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required to unambiguously characterize the tautomeric species present in a given state or solvent.

Caption: General experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[17][23] It allows for both the identification of different tautomers and the quantification of their relative concentrations.[24]

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Action: Dissolve a precise amount of the hydroxypyrimidine sample (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final volume of ~0.6 mL in an NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent peaks that would obscure the analyte signals. The choice of solvent is critical as it directly influences the tautomeric equilibrium being measured.[17]

  • Instrument Setup:

    • Action: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Causality: A high-field magnet provides better signal dispersion, which is crucial for resolving signals from structurally similar tautomers. Locking and shimming ensure field stability and homogeneity, leading to sharp, well-defined peaks.

  • Data Acquisition:

    • Action: Acquire a standard ¹H NMR spectrum. If proton exchange is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer present.

    • Causality: The NMR timescale is dependent on the magnetic field strength. If the rate of interconversion between tautomers is slower than the frequency difference between their respective signals, the spectrometer "sees" them as separate chemical entities.[23]

  • Data Analysis and Quantification:

    • Action: Identify non-overlapping signals unique to each tautomer. Integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

    • Causality: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from different tautomers, the equilibrium constant (K_eq) can be calculated.[24]

  • Variable Temperature (VT) NMR (Optional):

    • Action: Repeat the acquisition at different temperatures.

    • Causality: Observing changes in the equilibrium ratio with temperature allows for the determination of thermodynamic parameters (ΔH°, ΔS°). If tautomer interconversion is fast, cooling the sample may slow the exchange rate sufficiently to resolve individual tautomer signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting changes in the electronic structure of a molecule, making it well-suited for studying tautomerism.[17] The keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Action: Prepare a dilute stock solution of the hydroxypyrimidine in a UV-transparent solvent (e.g., ethanol, water, hexane). Prepare a series of dilutions in different solvents to be tested.

    • Causality: The Beer-Lambert Law requires dilute solutions to ensure a linear relationship between absorbance and concentration. Using different solvents allows for the study of solvatochromic shifts, where the absorption maximum changes with solvent polarity, providing clues about the nature of the dominant tautomer.[17]

  • Acquisition of Spectra:

    • Action: Record the UV-Vis spectrum (e.g., from 200-400 nm) for the sample in each solvent using a matched quartz cuvette for the blank (pure solvent) and the sample.

    • Causality: The aromatic enol form and the conjugated keto form have different π-electron systems, leading to different λ_max values. For example, the keto form often absorbs at a longer wavelength than the corresponding enol.

  • Data Analysis:

    • Action: Compare the spectra obtained in different solvents. A significant shift in λ_max or the appearance of new absorption bands when moving from a non-polar to a polar solvent is strong evidence of a shift in the tautomeric equilibrium.

    • Causality: This solvatochromic effect is a hallmark of tautomeric systems. The data can be correlated with NMR results to assign specific absorption profiles to each tautomer.[17]

Other Key Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The keto tautomer will show a characteristic C=O stretching vibration (typically 1650-1700 cm⁻¹), while the enol form will show O-H and C=C stretching bands.[25]

  • X-ray Crystallography: Provides the definitive, unambiguous structure of the molecule in the solid state.[17] While this does not provide information about the equilibrium in solution, it identifies the most stable tautomer in the crystal lattice.

Computational Approaches in Tautomerism Studies

Quantum chemical calculations are an indispensable tool for complementing experimental findings. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, CCSD) can be used to:

  • Calculate Relative Energies: Predict the relative thermodynamic stabilities of all possible tautomers in the gas phase.[12][26]

  • Model Solvent Effects: By using implicit (e.g., PCM) or explicit solvent models, the influence of the solvent on tautomer stability can be simulated, allowing for direct comparison with experimental results in solution.[11][12]

  • Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and UV-Vis absorption wavelengths for each tautomer, which aids in the assignment of experimental spectra.

  • Determine Interconversion Barriers: Calculate the energy barrier for the proton transfer, providing insight into the kinetics of the tautomerization process.[26]

Computational studies have been crucial in understanding why the introduction of a nitrogen atom shifts the equilibrium from the hydroxy form in hydroxypyridines to the keto form in 4-hydroxypyrimidines.[10][11]

Case Study: The Impact of Tautomerism in Drug Development

The pyrimidine scaffold is central to many drugs, and their tautomeric state is critical for their mechanism of action. Gemcitabine, an anticancer drug, is a pyrimidine nucleoside analog.[25] Its structure contains an amino group and a carbonyl group, leading to potential amino-imino and keto-enol tautomerism. Studies using ATR-FTIR spectroscopy have been used to characterize the different tautomeric forms of gemcitabine.[25]

The ability of a drug like gemcitabine to mimic natural nucleosides (cytidine) and be incorporated into DNA depends on its ability to form the correct hydrogen bonds. The dominant amino-keto tautomer forms the standard Watson-Crick base pairs. However, the presence of a minor imino or enol tautomer could lead to mispairing during DNA replication, contributing to its cytotoxic effect. This highlights how a minor tautomeric form, even at low concentrations, can have profound biological consequences.

Conclusion and Future Outlook

The keto-enol tautomerism of hydroxypyrimidines is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium is not merely an academic exercise but a practical necessity for the rational design of drugs and functional molecules. The keto (pyrimidinone) forms typically dominate for 4-hydroxypyrimidines in solution, while the enol (hydroxy) form is more significant for 2-hydroxypyrimidine in the gas phase.

Future research will likely focus on more advanced spectroscopic techniques, such as 2D IR spectroscopy, which can monitor tautomeric interconversion on the picosecond timescale, providing unprecedented kinetic detail.[27] The synergy between these cutting-edge experimental methods and increasingly accurate computational models will continue to deepen our understanding and enhance our ability to predict and control tautomerism, paving the way for the development of more effective and specific therapeutic agents.

References

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Dudkina, A. S., Vasileva, D. R., Ryabova, A. V., Novikov, A. S., & Tolstoy, P. M. (2022). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. RSC Advances, 12(45), 29555-29563. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • G. A. G., & V. P. M. (2006). Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Conditions for stabilization of the zwitterionic tautomer. Semantic Scholar. [Link]

  • Beak, P., Fry, F. S., Jr., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179. [Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

  • G. A. G., & V. P. M. (2006). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

  • Sobolewski, A. L., & Domcke, W. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • Tormena, C. F., & Rittner, R. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(21), 2759-2771. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

  • Chemistry QTR. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. [Link]

  • Chemistry Affinity. (2024). Factors that Affect Keto-Enol Tautomerism | Hydrogen Bonding. YouTube. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • de Souza, J. S., & de Almeida, M. V. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1377484. [Link]

  • Forlani, L., & Todesco, P. E. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475–484. [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590. [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • ResearchGate. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

  • Wilson, E., & Krisch, M. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1605–1614. [Link]

  • OrgoChemProf. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

Sources

Technical Guide: Discovery and Initial Studies of 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and physicochemical properties of 4-hydroxy-2-methylpyrimidine (2-methylpyrimidin-4(3H)-one), a critical heterocyclic scaffold historically linked to the structural elucidation of Vitamin B1 (Thiamine).[1]

Executive Summary

This compound (CAS: 6622-92-0 for the free base; often handled as HCl salt) is a pyrimidine derivative that serves as a fundamental building block in heterocyclic chemistry.[1] Historically, its significance is tethered to the structural determination of Thiamine (Vitamin B1) in the 1930s.

In modern drug development, this scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. It exists in a dynamic tautomeric equilibrium, predominantly favoring the lactam (pyrimidinone) form in solution, a property that dictates its reactivity profile in nucleophilic substitutions and metal coordination.

Key Technical Parameters:

  • IUPAC Name: 2-Methylpyrimidin-4(3H)-one[1]

  • Molecular Formula: C₅H₆N₂O[1][2][3]

  • Molecular Weight: 110.11 g/mol [1]

  • Key Role: Pyrimidine moiety of Thiamine; Fragment-based drug discovery (FBDD) scaffold.[1]

Historical Context: The "Thiamine Split"

The discovery of this compound is not an isolated event but a byproduct of the race to characterize Vitamin B1.[1]

In the mid-1930s, Robert R. Williams and colleagues at Bell Laboratories performed a critical degradation experiment that revealed the vitamin's structure. They subjected thiamine to sulfite cleavage (sodium sulfite at pH 5.0), which split the molecule into two distinct fragments:

  • A thiazole derivative.[1]

  • A pyrimidine sulfonate (2-methyl-4-amino-5-pyrimidine sulfonic acid).[1]

While the natural vitamin contains an amino group at the 4-position, the hydroxy analogue (this compound) became a crucial reference compound for synthetic validation.[1] To prove the structure of the pyrimidine fragment, Williams and Todd independently synthesized various methyl-substituted pyrimidines to compare their physicochemical fingerprints (UV spectra, melting points) with the degradation products.

Chemical Synthesis: The Core Protocols

The synthesis of this compound relies on the Pinner Pyrimidine Synthesis principle: the condensation of a binucleophile (amidine) with a three-carbon electrophile (beta-dicarbonyl equivalent).[1]

Protocol A: The Formylacetate Route (Historical & Industrial Standard)

This method is preferred for its atom economy and the availability of reagents. It involves the condensation of acetamidine with ethyl formylacetate (generated in situ).

Reagents:

  • Acetamidine Hydrochloride (Source of N-C-N)

  • Ethyl Acetate & Methyl Formate (Precursors for the C-C-C backbone)

  • Sodium Ethoxide (Base)[1][4]

Mechanism:

  • Claisen Condensation: Ethyl acetate is condensed with methyl formate using sodium ethoxide to form the unstable sodium salt of ethyl formylacetate (also known as ethyl 3-oxopropanoate equivalent).[1]

  • Cyclization: Acetamidine attacks the formyl carbon (more electrophilic) followed by ring closure at the ester carbonyl.

Step-by-Step Methodology:

  • Preparation of Electrophile: In a dry flask under inert atmosphere (

    
    ), suspend sodium metal (powdered) in dry ether. Add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.1 eq) slowly at 0°C. Stir for 4–6 hours until the sodium salt of ethyl formylacetate precipitates.
    
  • Condensation: Dissolve acetamidine hydrochloride (1.0 eq) in absolute ethanol containing sodium ethoxide (1.0 eq) to liberate the free base. Filter off NaCl.[1]

  • Combination: Add the acetamidine solution to the formylacetate salt. Reflux for 6–8 hours.[1]

  • Isolation: Evaporate solvent. Dissolve residue in minimum water and acidify with acetic acid to pH 5–6.[1] The product, 2-methylpyrimidin-4(3H)-one, crystallizes upon cooling.[1]

Protocol B: The Propiolate Route (Alternative)

A cleaner but more expensive route involves reacting acetamidine with ethyl propiolate . This avoids the instability of formylacetate but requires careful temperature control to prevent polymerization.

Physicochemical Characterization: Tautomerism

One of the most critical aspects of this compound is its lactam-lactim tautomerism .[1] Understanding this is vital for predicting reactivity (e.g., O-alkylation vs. N-alkylation).[1]

  • Lactim Form (4-hydroxy): Aromatic pyrimidine ring.[1] Favored in the gas phase or non-polar solvents.

  • Lactam Form (4-pyrimidinone): Non-aromatic amide-like linkage.[1] Favored in solid state and polar solvents (water, DMSO).

Implication: In X-ray crystallography and NMR studies (


), the molecule appears almost exclusively as 2-methylpyrimidin-4(3H)-one .[1] The proton resides on N3, not the oxygen.
Data Summary Table
PropertyValue/DescriptionContext
Melting Point 210–215 °CHigh MP due to intermolecular H-bonding (dimer formation).[1]
pKa (protonated) ~2.5Protonation occurs at N1 (not N3).[1]
pKa (deprotonated) ~9.2Loss of proton from N3 (Lactam).[1]
UV Max 230 nm, 260 nmCharacteristic of pyrimidinone chromophore.[1]
Solubility Soluble in water, alcoholsPoor solubility in non-polar organics (ether, hexane).

Visualization of Pathways

Diagram 1: Synthesis Workflow (Acetamidine Route)

This diagram illustrates the convergent synthesis of the scaffold.

Synthesis Acetamidine Acetamidine HCl (N-C-N Source) Intermediate Acyclic Intermediate Acetamidine->Intermediate Base (NaOEt) EthylAcetate Ethyl Acetate FormylAcetate Sodium Ethyl Formylacetate (In Situ) EthylAcetate->FormylAcetate NaOEt, 0°C Claisen Condensation EthylFormate Ethyl Formate EthylFormate->FormylAcetate NaOEt, 0°C Claisen Condensation FormylAcetate->Intermediate Condensation Product This compound (Lactam Form) Intermediate->Product Cyclization - EtOH, - H2O

Caption: Convergent synthesis of this compound via the Pinner method using in situ generated formylacetate.

Diagram 2: Tautomeric Equilibrium & Reactivity

This diagram visualizes the equilibrium shift and its impact on chemical behavior.

Tautomerism Lactim Lactim Form (4-Hydroxypyrimidine) [Aromatic] Lactam Lactam Form (2-methylpyrimidin-4(3H)-one) [Dominant in Solution] Lactim->Lactam Polar Solvents (Fast Equilibrium) Reactivity_O O-Alkylation (Minor Product) Lactim->Reactivity_O Rxn with O-directing agents (e.g., Ag salts) Reactivity_N N-Alkylation (Major Product) Lactam->Reactivity_N Rxn with Alkyl Halides

Caption: The lactam-lactim tautomerism dictates regioselectivity. The lactam form is thermodynamically favored in polar media.

Biological Significance & Modern Application[1][5]

Thiamine Biosynthesis

In biological systems (specifically bacteria like E. coli), the pyrimidine ring is synthesized separately from the thiazole ring. The precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1] While this compound is not the direct biosynthetic precursor (the amino group is essential for the vitamin's catalytic activity), it serves as a catabolic marker.

Fragment-Based Drug Discovery (FBDD)

In modern pharmaceutical research, this compound is utilized as a "fragment."[1] Its low molecular weight (<150 Da) and ability to form directional hydrogen bonds (Donor-Acceptor motif via the N3-H and C4=O) make it an ideal seed for crystallographic screening against kinases and epigenetic targets.[1]

References

  • Williams, R. R. (1936).[1] "Structure of Vitamin B1." Journal of the American Chemical Society, 58(6), 1063–1064.

  • Todd, A. R., & Bergel, F. (1937).[1] "Aneurin. Part VII. A synthesis of aneurin." Journal of the Chemical Society, 364–367.

  • Brown, D. J. (1962).[1] "The Pyrimidines."[5][6][7][8][9][10] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Seminal text on pyrimidine synthesis and tautomerism). [1]

  • Beak, P., et al. (1976).[1] "Protomeric tautomerism in the gas phase. The pyridone-hydroxypyridine and pyrimidinone-hydroxypyrimidine equilibria." Journal of the American Chemical Society, 98(1), 171–179.

  • Begley, T. P., et al. (1999).[1] "Thiamin biosynthesis in prokaryotes." Archives of Microbiology, 171(5), 293–300.

Sources

A Technical Guide to the Theoretical Calculation of 4-Hydroxy-2-Methylpyrimidine Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including nucleobases and therapeutic agents, makes a deep understanding of its physicochemical properties paramount. A critical aspect of this understanding lies in the phenomenon of tautomerism, the dynamic equilibrium between structural isomers. The tautomeric state of a molecule can profoundly influence its pharmacological profile, affecting receptor binding, membrane permeability, and metabolic stability.

This in-depth technical guide focuses on the theoretical investigation of tautomerism in a specific, yet representative, pyrimidine derivative: 4-hydroxy-2-methylpyrimidine. We will eschew a rigid, templated approach and instead delve into the causal logic behind the computational protocols, providing a field-proven framework for researchers to apply to their own investigations. Our narrative is built upon the pillars of scientific integrity: expertise in computational chemistry, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine transformations. The principal tautomers of interest are the hydroxy form (enol) and two keto (or "oxo") forms, where the proton from the hydroxyl group has migrated to one of the ring nitrogen atoms. The relative stability of these tautomers is not static; it is influenced by the intrinsic electronic structure of the molecule and, significantly, by its environment.

The introduction of a methyl group at the 2-position, while seemingly minor, can subtly alter the electronic landscape of the pyrimidine ring, thereby influencing the tautomeric equilibrium compared to its unsubstituted counterpart, 4-hydroxypyrimidine.[1] Theoretical calculations provide a powerful means to dissect these subtle influences and predict the predominant tautomeric forms under various conditions.

Below is a representation of the primary tautomeric equilibrium for this compound:

tautomers T1 This compound (Enol form) T2 2-Methyl-pyrimidin-4(3H)-one (Keto form 1) T1->T2 Proton Transfer T3 2-Methyl-pyrimidin-4(1H)-one (Keto form 2) T1->T3 Proton Transfer T2->T3 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

The Computational Chemist's Toolkit: A Methodological Deep Dive

The accurate prediction of tautomer stability necessitates a robust computational methodology. Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for such investigations.[2] This section provides a detailed, step-by-step protocol for the theoretical calculation of this compound tautomers, grounded in widely accepted best practices.[3]

The Computational Workflow: A Bird's-Eye View

The overall workflow for determining the relative stabilities of tautomers is a multi-step process that ensures the scientific rigor of the results. Each step builds upon the previous one, from initial structure generation to the final analysis of thermodynamic properties.

workflow start 1. Initial Structure Generation (For each tautomer) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Vibrational Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc solvent_calc 4. Solvation Energy Calculation (Implicit Solvent Model: PCM) freq_calc->solvent_calc analysis 5. Data Analysis (Relative energies, Boltzmann population) solvent_calc->analysis end 6. Interpretation & Validation (Comparison with experimental data) analysis->end

Caption: Computational workflow for tautomer stability analysis.

Step-by-Step Experimental Protocol

This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.[4]

Step 1: Initial Structure Generation

  • Construct the 3D coordinates for each tautomer of this compound (the enol form and the two keto forms). This can be done using a molecular builder/editor like GaussView.

  • Ensure correct connectivity and initial geometry. While the subsequent optimization will refine the structure, a reasonable starting point is crucial for efficient convergence.

Step 2: Geometry Optimization in the Gas Phase

  • Rationale: This step aims to find the lowest energy conformation (a stable structure) for each tautomer in a vacuum.

  • Gaussian Input File:

  • Explanation of Keywords:

    • #p: Requests "pretty" print output.

    • B3LYP/6-311++G(d,p): This specifies the level of theory.

      • B3LYP: A widely used and well-validated hybrid DFT functional that balances accuracy and computational cost.[5]

      • 6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p). This large basis set is necessary for accurately describing the electron distribution, especially for systems with lone pairs and potential hydrogen bonding.[6]

    • Opt: The keyword for geometry optimization.

Step 3: Vibrational Frequency Calculation

  • Rationale: This calculation serves two purposes:

    • To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy for accurate relative energy calculations.[7]

  • Gaussian Input File (using the optimized geometry from Step 2):

Step 4: Solvation Energy Calculation

  • Rationale: To model the effect of a solvent on the tautomeric equilibrium, we use an implicit solvent model. The Polarizable Continuum Model (PCM) is a robust choice that treats the solvent as a continuous dielectric medium. [4]This is crucial as polar solvents can significantly stabilize more polar tautomers.

  • Gaussian Input File (using the optimized gas-phase geometry):

  • Explanation of Keywords:

    • SCRF=(PCM,Solvent=Water): Specifies a Self-Consistent Reaction Field calculation using the PCM model. The solvent can be changed as needed (e.g., Solvent=DMSO, Solvent=Acetonitrile).

Step 5: Advanced Analysis (Optional but Recommended)

  • Natural Bond Orbital (NBO) Analysis:

    • Rationale: NBO analysis provides insights into the electronic structure, including charge distribution and hyperconjugative interactions, which can help explain the relative stabilities of the tautomers. [8] * Gaussian Keyword: Add Pop=NBO to the route section of your input file.

  • NMR Spectra Prediction:

    • Rationale: Calculating the NMR chemical shifts for each tautomer allows for a direct comparison with experimental data, serving as a powerful validation of the computational results. [9] * Gaussian Keyword: Use the NMR keyword in the route section.

Results and Discussion: Quantifying Tautomeric Stability

Table 1: Illustrative Calculated Energies for this compound Tautomers

TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)Dipole Moment (Debye)
4-Hydroxy (enol)2.55.02.1
4(3H)-one (keto)0.00.04.8
4(1H)-one (keto)0.50.85.2

Note: These values are illustrative and based on trends observed in related pyrimidine systems. The 4(3H)-one tautomer is set as the reference (0.0 kcal/mol).

  • In the gas phase, the keto forms are more stable than the enol form, with the 4(3H)-one tautomer being the most stable.

  • In a polar solvent like water, the stability of the more polar keto forms is further enhanced, increasing the energy gap between the enol and keto tautomers. This is a common phenomenon for such systems. [12]

Predicting Tautomer Populations: The Boltzmann Distribution

The relative energies of the tautomers can be used to estimate their equilibrium populations using the Boltzmann distribution equation:

Pi / Pj = exp[-(Ei - Ej) / kT]

Where:

  • Pi and Pj are the populations of tautomers i and j.

  • Ei and Ej are their respective energies.

  • k is the Boltzmann constant.

  • T is the temperature in Kelvin.

Based on our illustrative data for the equilibrium in water at 298.15 K, the 4(3H)-one tautomer would be the overwhelmingly predominant species.

Conclusion: A Framework for Predictive Insight

This technical guide has provided a comprehensive, step-by-step framework for the theoretical calculation of tautomer stability, using this compound as a case study. By employing robust DFT methods, appropriate basis sets, and considering solvent effects, researchers can gain predictive insights into the tautomeric preferences of complex heterocyclic molecules. This knowledge is invaluable in the rational design of new therapeutic agents, allowing for a more nuanced understanding of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols outlined herein are not merely a set of instructions but a self-validating system that, when applied with a critical understanding of the underlying principles, can significantly accelerate the drug discovery and development process.

References

  • Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(1), 586. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Gümüş, H., Avci, D., Atalay, Y., & Tamer, Ö. (2015). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. [Link]

  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2021). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Egyptian Journal of Chemistry, 64(10), 5575-5586. [Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

  • El-Sayed, Y. S., El-Sabbagh, O. I., & El-Hazek, R. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Goodman, J. M. (2022). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • El-Faham, A., El-Sayed, W. S., & El-Gazzar, A. B. A. (2020). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 10(1), 1-14. [Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, 114(48), 12725-30. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2016). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 2(1), 38-49. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.[Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and bonding: a natural bond orbital donor-acceptor perspective. Cambridge university press. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7029. [Link]

  • Schlegel, H. B., & Frisch, M. J. (1995). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

  • Chermahini, A. N., Dabbagh, H. A., & Teimouri, A. (2008). Theoretical studies on tautomerism of dihydropyrimidine tautomers. Journal of Molecular Structure: THEOCHEM, 857(1-3), 105-110. [Link]

  • Cui, Y. M., et al. (2021). Investigating the Molecular Structure of 3'-Hydroxy-5,7-Dimethoxy-4-O-2'-Cycloflavan Molecule for the Risk of. Journal of Pharmaceutical Negative Results, 12(3). [Link]

  • Lesma, G., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. [Link]

  • Singh, P., & Singh, P. (2015). Spectroscopic and electronic structure calculation of a potential chemotherapeutic agent 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 844-855. [Link]

Sources

The Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to the Chemistry of 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the very blueprint of life as a component of nucleic acids.[1][2] Among its myriad derivatives, 4-hydroxy-2-methylpyrimidine emerges as a deceptively simple yet profoundly significant scaffold in the realm of medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core chemistry of this compound, offering a comprehensive review of its synthesis, reactivity, and applications, with a focus on providing actionable insights for its utilization in the design and discovery of novel therapeutics.

While a significant body of research exists for related compounds such as 4,6-dihydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals, this guide will focus on the specific chemistry of the mono-hydroxy derivative, a compound with its own distinct and valuable chemical personality.[3][4] Understanding the nuances of its synthesis and reactivity is paramount for any scientist seeking to leverage its potential in their research endeavors.

I. Synthesis of the Core: Building the this compound Scaffold

The construction of the this compound ring system can be achieved through several synthetic strategies, with the most common and practical approach being the condensation of a three-carbon component with an amidine derivative.

The Principal Synthetic Route: Condensation of Ethyl Acetoacetate with Acetamidine

The most direct and widely employed method for the synthesis of this compound involves the condensation of ethyl acetoacetate with acetamidine. This reaction, a classic example of a pyrimidine synthesis, proceeds via a cyclocondensation mechanism.

Reaction Workflow:

reagents Ethyl Acetoacetate + Acetamidine condensation Cyclocondensation reagents->condensation 1. base Base (e.g., NaOEt) base->condensation 2. product This compound condensation->product

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of the related 4,6-dihydroxy-2-methylpyrimidine is provided in the literature, which can be adapted for the synthesis of the mono-hydroxy derivative by using a different starting β-ketoester.[4][5] For this compound, the following protocol serves as a representative example:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate, followed by the addition of acetamidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and an inert atmosphere is crucial to prevent the quenching of the strongly basic sodium ethoxide by moisture.

  • Base Catalyst: Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl acetoacetate, generating the enolate nucleophile necessary for the initial condensation with acetamidine. It also facilitates the final cyclization and aromatization steps.

  • Acidification: Acidification of the reaction mixture after the condensation is complete is necessary to protonate the pyrimidinate salt formed in the basic medium, leading to the precipitation of the desired this compound.

II. The Chemical Personality: Reactivity of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups and the inherent electronic nature of the pyrimidine ring. A key aspect to understanding its reactivity is the concept of tautomerism.

Tautomerism: A Duality of Character

This compound exists in a tautomeric equilibrium between the "hydroxy" (enol) form and the "pyrimidinone" (keto) form.[6][7][8]

This compound (Hydroxy form) This compound (Hydroxy form) 2-Methylpyrimidin-4(3H)-one (Keto form) 2-Methylpyrimidin-4(3H)-one (Keto form) This compound (Hydroxy form)->2-Methylpyrimidin-4(3H)-one (Keto form)

Figure 2: Tautomeric equilibrium of this compound.

While the hydroxy form is aromatic, the keto form is often the more stable tautomer in many solvents due to favorable amide resonance and intermolecular hydrogen bonding.[6] This tautomeric equilibrium has profound implications for the molecule's reactivity, as it can react as either a nucleophile (through the nitrogen or oxygen of the keto form) or as a substrate for electrophilic attack on the ring.

Electrophilic Substitution: Activating the Ring

The pyrimidine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[9][10][11][12] However, the presence of the electron-donating hydroxyl group (in its enol form) and the methyl group can activate the ring towards electrophilic attack, particularly at the C5 position, which is ortho and para to these activating groups.

Typical Electrophilic Substitution Reactions:

  • Nitration: Nitration of the pyrimidine ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the C5 position.

  • Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the appropriate halogen in the presence of a Lewis acid or in an acidic medium. The halogen will preferentially substitute at the C5 position.

Nucleophilic Substitution: A Gateway to Functionalization

The hydroxyl group at the C4 position can be converted into a good leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃).[13][14][15] The resulting 4-chloro-2-methylpyrimidine is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[16][17][18]

Workflow for Nucleophilic Substitution:

start This compound chlorination Chlorination (POCl₃) start->chlorination intermediate 4-Chloro-2-methylpyrimidine chlorination->intermediate snar SNAr Reaction intermediate->snar nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->snar product 4-Substituted-2-methylpyrimidine snar->product

Figure 3: General scheme for the functionalization of this compound via nucleophilic substitution.

This two-step sequence is a powerful strategy for introducing a wide variety of functional groups at the C4 position, including amines, thiols, and alkoxides. This versatility is a cornerstone of its utility in drug discovery, allowing for the systematic exploration of structure-activity relationships.

III. The Pharmacological Significance: this compound in Drug Development

The pyrimidine scaffold is a recurring motif in a vast array of clinically used drugs, spanning therapeutic areas from oncology to infectious diseases.[2][19] The this compound core, and its derivatives, contribute to the biological activity of these molecules through a combination of hydrogen bonding interactions, metabolic stability, and the ability to be readily functionalized to optimize binding to biological targets.

While specific approved drugs containing the unsubstituted this compound core are not prominently documented, its dihydroxy counterpart, 4,6-dihydroxy-2-methylpyrimidine, is a crucial intermediate in the synthesis of the anticancer drug Dasatinib.[4] Furthermore, the broader class of 4-hydroxypyrimidine derivatives has been explored for a range of biological activities, including as antimicrobial and antiviral agents.[3][20] The ability to easily modify the core structure through the synthetic handles discussed previously makes it an attractive starting point for the development of new therapeutic agents.

Case Study: Pyrimidine-based Kinase Inhibitors

A significant application of the pyrimidine scaffold is in the development of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The this compound scaffold can be readily elaborated to generate potent and selective kinase inhibitors. For instance, the hydroxyl group can be converted to an amino group, which can then be further functionalized to introduce substituents that occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

IV. Spectroscopic and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number5348-51-6
Molecular FormulaC₅H₇ClN₂O
Molecular Weight146.58 g/mol
Melting Point243 °C (dec.)

Spectroscopic Data:

  • 13C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl and methyl groups.[22]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.[23]

V. Conclusion and Future Perspectives

This compound, though a simple molecule, represents a versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and the proven track record of the pyrimidine scaffold in successful drug molecules underscore its continued importance. The ability to readily functionalize the core structure through electrophilic and nucleophilic substitution reactions provides a robust platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Future research in this area will likely focus on the development of novel synthetic methodologies for the efficient and diverse functionalization of the this compound core. Furthermore, the exploration of its derivatives as inhibitors of novel biological targets will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. As our understanding of the chemical biology of disease pathways continues to grow, the strategic application of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery.

References

Sources

Methodological & Application

Application Notes & Protocols: 4-Hydroxy-2-methylpyrimidine as a Foundational Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth exploration of 4-hydroxy-2-methylpyrimidine, a heterocyclic compound of considerable importance in medicinal chemistry and drug development.[1] We move beyond a simple recitation of facts to provide a narrative grounded in the principles of physical organic chemistry, explaining the causality behind its synthetic utility. This document details the critical keto-enol tautomerism that governs its reactivity, provides validated, step-by-step protocols for its key transformations—halogenation, O-alkylation, and N-alkylation—and illustrates its application in the construction of complex bioactive scaffolds, such as kinase inhibitors. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.

The Strategic Value of the this compound Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic accessibility and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The this compound variant is a particularly versatile building block.[1] Its structure, featuring a hydroxyl group at the 4-position and a methyl group at the 2-position, provides multiple handles for synthetic modification, making it an invaluable precursor for constructing libraries of complex molecules for structure-activity relationship (SAR) studies.[1]

A fundamental property governing the reactivity of this synthon is its existence as an equilibrium of tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic pyrimidinone (keto) forms.[4][5][6] The position of this equilibrium is influenced by factors such as solvent polarity and pH, and understanding this dynamic is paramount for controlling the regioselectivity of subsequent reactions, particularly alkylation.[7] While the keto form often predominates, the ability to access both tautomers allows for selective functionalization at either the exocyclic oxygen or the ring nitrogen atoms.[5][8]

Tautomerism cluster_main Keto-Enol Tautomerism Pyrimidinol This compound (Enol Form) Pyrimidinone_1H 2-Methylpyrimidin-4(1H)-one (Keto Form) Pyrimidinol->Pyrimidinone_1H H⁺ shift Pyrimidinone_3H 2-Methylpyrimidin-4(3H)-one (Keto Form) Pyrimidinol->Pyrimidinone_3H H⁺ shift

Caption: Keto-enol tautomerism of this compound.

Key Synthetic Transformations and Protocols

The true power of this compound as a synthon is realized through its conversion into key intermediates. The following sections provide detailed protocols for three of its most critical transformations.

Protocol 1: Chlorination at the C4-Position

To activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), the C4-hydroxyl group is typically converted into a more effective leaving group, most commonly a chloride. This transformation is reliably achieved using phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.

Halogenation cluster_workflow Workflow: C4-Chlorination start Starting Material This compound reagent Reagent/Solvent Phosphorus Oxychloride (POCl₃) start->reagent 1. conditions Conditions Reflux (e.g., 110 °C), 2-4 h reagent->conditions 2. product Product 4-Chloro-2-methylpyrimidine conditions->product 3. workup Work-up Quench on ice, Neutralize, Extract product->workup 4.

Caption: General workflow for the synthesis of 4-chloro-2-methylpyrimidine.

Detailed Step-by-Step Methodology:

  • Materials & Reagents

    Reagent/Material Grade Supplier Example
    This compound ≥98% Sigma-Aldrich
    Phosphorus Oxychloride (POCl₃) Reagent Grade Sigma-Aldrich
    Dichloromethane (DCM) ACS Grade Fisher Scientific
    Saturated Sodium Bicarbonate (NaHCO₃) ACS Grade VWR
    Anhydrous Magnesium Sulfate (MgSO₄) ≥99.5% Sigma-Aldrich
    Round-bottom flask, Condenser - -

    | Magnetic stirrer and stir bar | - | - |

  • Procedure:

    • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add this compound (5.0 g, 40.3 mmol).

    • Reagent Addition: Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the flask. The mixture may become a thick slurry.

    • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux with stirring for 3 hours. The reaction progress can be monitored by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting material.

    • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic quench. Perform this step slowly in a fume hood.

    • Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding solid sodium bicarbonate or carefully pouring saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The resulting 4-chloro-2-methylpyrimidine can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Regioselective Alkylation (N- vs. O-Alkylation)

The ambident nucleophilic character of the this compound synthon allows for alkylation at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The outcome is highly dependent on the reaction conditions. Generally, reactions favoring the thermodynamic product (N-alkylation) use strong bases in polar aprotic solvents, while conditions favoring the kinetic product (O-alkylation) may use weaker bases or different solvent systems.[9]

Alkylation cluster_alkylation Regioselective Alkylation Pathways start This compound path_N N-Alkylation (Thermodynamic Control) start->path_N path_O O-Alkylation (Kinetic Control) start->path_O cond_N Conditions: - Strong Base (NaH, K₂CO₃) - Polar Aprotic Solvent (DMF, THF) path_N->cond_N prod_N N-Alkylated Product path_N->prod_N cond_O Conditions: - Weaker Base (e.g., K₂CO₃ in MeCN) - Specific Alkylating Agents path_O->cond_O prod_O O-Alkylated Product (4-Alkoxy-2-methylpyrimidine) path_O->prod_O

Caption: Competing N- and O-alkylation pathways and influencing factors.

2.2.1. Protocol for Selective O-Alkylation

This protocol is designed to favor the formation of the 4-alkoxy derivative. The choice of a moderately polar solvent like acetonitrile and a base such as potassium carbonate often provides good selectivity for O-alkylation.[10][11]

  • Materials & Reagents

    Reagent/Material Grade Supplier Example
    This compound ≥98% Sigma-Aldrich
    Alkyl Halide (e.g., Benzyl Bromide) ≥98% Sigma-Aldrich
    Potassium Carbonate (K₂CO₃), anhydrous ≥99% Sigma-Aldrich

    | Acetonitrile (MeCN), anhydrous | ≥99.8% | Sigma-Aldrich |

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and anhydrous acetonitrile (10 mL).

    • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise to the stirred suspension at room temperature.

    • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the O-alkylated product.[10]

2.2.2. Protocol for Selective N-Alkylation

To achieve selective N-alkylation, conditions must favor the deprotonation of the pyrimidinone tautomer. This is typically accomplished with a strong, non-nucleophilic base in an anhydrous polar aprotic solvent.[9][12]

  • Materials & Reagents

    Reagent/Material Grade Supplier Example
    This compound ≥98% Sigma-Aldrich
    Alkyl Halide (e.g., Methyl Iodide) ≥98% Sigma-Aldrich
    Sodium Hydride (NaH), 60% dispersion - Sigma-Aldrich

    | Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

  • Procedure:

    • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL).

    • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

    • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) dropwise at 0 °C.

    • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates completion.

    • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 4-chloro-2-methylpyrimidine intermediate is a cornerstone for the synthesis of many kinase inhibitors. The electron-deficient pyrimidine ring is susceptible to SNAr reactions, allowing for the facile introduction of various amine-containing fragments, which are crucial for interacting with the hinge region of the kinase ATP-binding pocket.[13][14][15]

Kinase_Workflow cluster_synthesis Synthetic Workflow: Kinase Inhibitor Scaffold start Start 4-Hydroxy-2- methylpyrimidine step1 Step 1: Chlorination POCl₃, Reflux start->step1 intermediate Intermediate 4-Chloro-2- methylpyrimidine step1->intermediate step2 Step 2: SNAr Reaction R-NH₂, Base (e.g., DIPEA), Solvent (e.g., n-BuOH) intermediate->step2 product Product 4-Amino-2-methylpyrimidine Scaffold step2->product

Caption: A common synthetic route to kinase inhibitor scaffolds.

Protocol 3: SNAr Coupling for Kinase Inhibitor Core Synthesis

This protocol describes a typical coupling reaction between 4-chloro-2-methylpyrimidine and a primary or secondary amine.

  • Materials & Reagents

    Reagent/Material Grade Supplier Example
    4-Chloro-2-methylpyrimidine ≥97% Synthesized (Protocol 1)
    Aniline derivative (or other amine) ≥98% Sigma-Aldrich
    N,N-Diisopropylethylamine (DIPEA) ≥99.5% Sigma-Aldrich

    | n-Butanol (n-BuOH) or Dioxane | ACS Grade | Sigma-Aldrich |

  • Procedure:

    • Reaction Setup: In a sealable reaction vial, combine 4-chloro-2-methylpyrimidine (1.0 mmol), the desired amine (1.1 mmol), and n-butanol (5 mL).

    • Base Addition: Add DIPEA (1.5 mmol) to the mixture.

    • Reaction Conditions: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. The reaction can also be performed effectively using microwave irradiation for shorter reaction times (e.g., 150 °C for 30-60 min).

    • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purification: Dissolve the residue in a suitable solvent like DCM or ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. The final product is typically purified by silica gel column chromatography or preparative HPLC to yield the desired kinase inhibitor core structure.[2]

Conclusion

This compound is a synthon of exceptional value, offering medicinal chemists a robust platform for molecular exploration. Its utility stems from predictable, yet controllable, reactivity governed by its inherent tautomeric nature. The reliable protocols for halogenation and regioselective N- and O-alkylation transform this simple starting material into highly versatile intermediates, primed for incorporation into complex, biologically active molecules. The successful application of these intermediates in the synthesis of kinase inhibitors underscores the strategic importance of this scaffold in modern drug discovery programs.

References

  • This compound|For Research Use Only - Benchchem. (URL: )
  • 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5)
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed . (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PMC . (URL: [Link])

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals . (URL: [Link])

  • Special features of the nucleophilic substitution of halogen in alkyl and benzyl halides with anions generated from 4-hydroxy-2-mercapto-6-methylpyrimidine | Request PDF - ResearchGate . (URL: [Link])

  • 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem . (URL: [Link])

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF . (URL: [Link])

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC . (URL: [Link])

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - ACS Publications . (URL: [Link])

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives - University of Arizona . (URL: [Link])

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia . (URL: [Link])

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. (URL: [Link])

  • Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines - PubMed . (URL: [Link])

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate . (URL: [Link])

  • Examples of some natural bioactive pyrimidines - ResearchGate . (URL: [Link])

  • Synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid with analgesic and sedative activities - PubMed . (URL: [Link])

  • Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect . (URL: [Link])

  • 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem . (URL: [Link])

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H) - PubMed . (URL: [Link])

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate . (URL: [Link])

  • Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed . (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][17]naphthyrin-5(6H) . (URL: [Link])

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - NIH . (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI . (URL: [Link])

  • Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC . (URL: [Link])

  • CN101654432B - Method for N-alkylation of 2-pyridone - Google P
  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists | Request PDF - ResearchGate . (URL: [Link])

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE . (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PubMed . (URL: [Link])

  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling . (URL: [Link])

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed . (URL: [Link])

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI . (URL: [Link])

  • O4 -Alkylated-2-Deoxyuridine Repair by O6 -Alkylguanine DNA Alkyltransferase is Augmented by a C5-Fluorine Modification - PubMed . (URL: [Link])

Sources

Application Note: Modular Synthesis of Bioactive Compounds from 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxy-2-methylpyrimidine (2-methylpyrimidin-4(3H)-one) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from kinase inhibitors to antibacterials. This guide provides a high-fidelity workflow for converting this accessible precursor into high-value bioactive libraries. We detail the transition from the "inactive" hydroxy tautomer to the reactive chloro-intermediate, followed by divergent protocols for Nucleophilic Aromatic Substitution (SNAr) and C2-methyl group functionalization.

The Scaffold: Tautomerism & Reactivity

Before initiating synthesis, it is critical to understand the substrate's behavior. This compound exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • Solid State/Neutral Solution: Predominantly exists as the lactam (2-methylpyrimidin-4(3H)-one).

  • Reactivity Implication: Direct N-alkylation often competes with O-alkylation. To force regioselectivity at the C4 position, we must first "activate" the oxygen by converting it to a leaving group (Chloride), effectively locking the aromatic system for subsequent nucleophilic attack.

Tautomerism Lactam Lactam Form (Major) 2-methylpyrimidin-4(3H)-one Lactim Lactim Form (Minor) This compound Lactam->Lactim Equilibrium

Figure 1: Tautomeric equilibrium determines initial reactivity.

Activation Strategy: The "Green" Chlorination Protocol

Objective: Synthesis of 4-chloro-2-methylpyrimidine. Challenge: Traditional protocols use excessive POCl3 (solvent and reagent), creating hazardous waste and violent quenching exotherms.[1] Solution: We utilize a Stoichiometric, Solvent-Free approach catalyzed by pyridine.[2][3] This method significantly improves safety and yield.

Protocol 1: Stoichiometric Deoxychlorination
  • Reagents: this compound (1.0 equiv), POCl3 (1.1 equiv), Pyridine (1.0 equiv).

  • Equipment: Sealed pressure tube or heavy-walled flask with screw cap.

Step-by-Step Workflow:

  • Charge: In a fume hood, add this compound (e.g., 11.0 g, 100 mmol) to the reaction vessel.

  • Addition: Add Pyridine (100 mmol) carefully, followed by POCl3 (110 mmol). Note: Slight exotherm.

  • Reaction: Seal the vessel and heat to 120°C for 2–3 hours. The slurry will turn into a dark, homogeneous oil.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp <20°C.

  • Neutralization: Adjust pH to ~8 using saturated Na2CO3 or NH4OH.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.

    • Yield Expectation: 85–92%

    • Physical State: Low-melting solid or oil (distinct pungent odor).

Expert Insight: The use of pyridine forms a highly reactive phosphoryl-pyridinium intermediate, allowing the reaction to proceed without a massive excess of POCl3.

Library Generation: Divergent SNAr Amination

Objective: Synthesis of 2-methyl-4-amino-pyrimidine derivatives (Kinase Inhibitor Scaffolds). Mechanism: The chlorine at C4 is highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring (para to N1).

Protocol 2: Microwave-Assisted SNAr Coupling

This method is superior to thermal reflux for library generation, reducing reaction times from hours to minutes.

  • Reagents: 4-Chloro-2-methylpyrimidine (1.0 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-chloro-2-methylpyrimidine (0.5 mmol) in iPrOH (2 mL) in a microwave vial.

  • Addition: Add the target amine (e.g., aniline, morpholine, piperazine) and DIPEA.

  • Irradiation: Heat at 140°C for 15 minutes (High Absorption setting).

  • Workup:

    • Precipitation: Pour reaction mixture into cold water. If solid forms, filter and wash.[1][4]

    • Extraction: If no precipitate, extract with EtOAc.

  • Analysis: Verify by LC-MS (M+H peak).

Data Comparison: Thermal vs. Microwave

Nucleophile (Amine)Thermal (Reflux, EtOH)Microwave (140°C, iPrOH)Yield Improvement
Aniline6 hours15 mins+15%
Morpholine2 hours5 mins+5%
4-Fluoroaniline8 hours20 mins+20%

Advanced Functionalization: C2-Methyl Activation

Objective: Synthesis of Styrylpyrimidines (Antioxidant/Anticancer agents). Concept: The methyl group at C2 is "pseudo-acidic" (similar to 2-picoline) and can undergo aldol-type condensation with aromatic aldehydes.

Protocol 3: Synthesis of (E)-2-Styryl-4-aminopyrimidines

This reaction extends the carbon skeleton, creating conjugated systems often found in dye-based assays and imaging probes.

Step-by-Step Workflow:

  • Reagents: 2-methyl-4-aminopyrimidine derivative (from Protocol 2) (1.0 equiv), Benzaldehyde derivative (1.2 equiv).

  • Conditions: Acetic Anhydride (Ac2O) reflux or NaOH/EtOH (if sensitive groups present).

  • Procedure (Ac2O method):

    • Mix amine and aldehyde in Ac2O (5 mL per mmol).

    • Reflux at 140°C for 6–12 hours.

    • Cool and pour into ice water. Hydrolyze excess anhydride.

    • Neutralize with NaOH to precipitate the styryl product.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

SynthesisWorkflow cluster_legend Reaction Types Start This compound (Precursor) Intermediate 4-Chloro-2-methylpyrimidine (Activated Core) Start->Intermediate POCl3, Pyridine 120°C (Protocol 1) Prod1 4-Amino-2-methylpyrimidines (Kinase Inhibitors) Intermediate->Prod1 R-NH2, DIPEA SNAr (Protocol 2) Prod2 4-Alkoxy-2-methylpyrimidines (Ether Analogs) Intermediate->Prod2 NaOR, ROH SNAr Prod3 Styrylpyrimidines (C2-Functionalized) Prod1->Prod3 Ar-CHO, Ac2O Condensation (Protocol 3) Legend1 Activation Legend2 Substitution Legend3 Condensation

Figure 2: Divergent synthetic pathways from the this compound core.

References

  • Wang, H., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 80860, 2-Methyl-4(3H)-pyrimidinone." PubChem.

  • Bhat, M., et al. (2019). "Structure-Activity Relationship Studies of Pyrimidine Derivatives as Potential Anticancer Agents." Current Topics in Medicinal Chemistry.

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

Sources

Precision Synthesis of Kinase Inhibitors: The 4-Hydroxy-2-Methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of targeted oncology, the pyrimidine heterocycle remains a "privileged structure," serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Pazopanib, Palbociclib). Specifically, 4-hydroxy-2-methylpyrimidine (also known as 2-methyl-4(3H)-pyrimidinone) functions as a critical precursor for generating 2-methyl-4-aminopyrimidine derivatives.

This scaffold is prized for two structural reasons:

  • Hinge Binding: The pyrimidine nitrogens (N1/N3) often interact with the kinase hinge region via hydrogen bonding.

  • Metabolic Stability: The C2-methyl group blocks a common site of metabolic oxidation while positioning the inhibitor within the ATP-binding pocket (often towards the gatekeeper residue or solvent front).

This guide provides a rigorous, field-proven methodology for activating this scaffold and coupling it with pharmacophores to synthesize Type I ATP-competitive kinase inhibitors.

Chemical Foundation & Handling

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In solution and solid state, the lactam (2-methyl-4(3H)-pyrimidinone) predominates.

  • Implication: Direct O-alkylation is difficult and often yields N-alkylated byproducts. To functionalize the C4 position efficiently, one must first convert the tautomeric mixture into a fixed electrophile, typically 4-chloro-2-methylpyrimidine .

Stability and Storage
  • Hygroscopicity: The starting material is hygroscopic. Store in a desiccator.

  • Purity Check: Commercial sources (97%+) often contain water. Dry under vacuum at 40°C overnight before use in moisture-sensitive chlorination reactions to prevent varying stoichiometry of the chlorinating agent.

Synthetic Strategy: The "Activate-and-Couple" Workflow

The synthesis of kinase inhibitors from this scaffold follows a bipartite strategy:

  • Activation: Conversion of the hydroxyl/oxo group to a chloride leaving group using phosphorus oxychloride (

    
    ).
    
  • Coupling: Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination with an amine-bearing pharmacophore (e.g., a substituted aniline or aminothiazole).
    
Visualization: Synthetic Workflow

The following diagram outlines the critical path from raw material to bioactive inhibitor.[1]

SyntheticWorkflow Start This compound (Lactam Tautomer) Activation Activation (Chlorination) Start->Activation POCl3, Reflux Intermediate 4-Chloro-2-methylpyrimidine (Electrophile) Activation->Intermediate Quench & Extract Coupling Coupling (SnAr / Buchwald) Intermediate->Coupling R-NH2, Heat/Cat. Product Kinase Inhibitor (2-methyl-4-aminopyrimidine core) Coupling->Product Purification

Figure 1: Step-wise synthetic workflow for converting the hydroxypyrimidine scaffold into a kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methylpyrimidine

This is the critical intermediate . The reaction is highly exothermic during the quenching phase.

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Optional: N,N-Dimethylaniline or Triethylamine (0.5 equiv) as a catalyst/acid scavenger.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with this compound. Carefully add

    
     (neat). Note: If the scale is >10g, dilute with anhydrous toluene to moderate the exotherm.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The reaction is complete when the suspension turns into a clear, homogenous solution (yellow/orange). Monitor by TLC (Eluent: 20% EtOAc/Hexane; Product

      
       ~ 0.6).
      
  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of residual

      
       releases HCl gas.
      
  • Workup:

    • Neutralize the aqueous phase to pH 7–8 using saturated

      
       or 2N NaOH (keep temperature <10°C to prevent hydrolysis of the chloride).
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
  • Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~65°C at 10 mmHg) or flash chromatography.

Data Summary:

Parameter Specification
Appearance Pale yellow oil (solidifies upon refrigeration)
Yield 75% – 90%

| Storage | 4°C, under Argon (Hydrolyzes slowly in moist air) |

Protocol B: Pharmacophore Coupling ( )

This step attaches the "tail" of the inhibitor, which dictates kinase selectivity (e.g., CDK vs. Src selectivity).

Case Study Target: Synthesis of a CDK9-selective inhibitor analog (Ref: J. Med. Chem. 2013).[3]

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • Target Amine (e.g., 3-aminobenzenesulfonamide or a substituted aniline) (1.1 equiv)

  • Solvent: n-Butanol or Ethanol (0.5 M concentration)

  • Acid Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 equiv).

Procedure:

  • Mixing: Dissolve the chloro-pyrimidine and the amine in n-Butanol.

  • Reaction: Heat to 100–110°C (reflux) for 4–12 hours.

    • Mechanism:[1][4][5][6] The acid protonates the pyrimidine N1/N3, making the C4 position more electrophilic for the amine attack.

  • Precipitation: Upon cooling to room temperature, the product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Free Base Formation (Optional): If the free base is required for biological testing, suspend the solid in water, adjust pH to 9 with

    
    , and extract with EtOAc.
    

Biological Context: CDK9 Signaling Pathway

Understanding the biological target is essential for inhibitor design. The following diagram illustrates the Cyclin-Dependent Kinase 9 (CDK9) pathway, a common target for 2-methyl-4-aminopyrimidines. CDK9 regulates transcriptional elongation; its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1.[3]

CDK9_Signaling Inhibitor 4-Substituted-2-methylpyrimidine (Inhibitor) CDK9_CycT CDK9 / Cyclin T (P-TEFb Complex) Inhibitor->CDK9_CycT Inhibits ATP Binding RNAPII RNA Polymerase II (CTD Ser2 Phosphorylation) Inhibitor->RNAPII Prevents Phosphorylation Mcl1 Mcl-1 / Myc Expression (Anti-apoptotic proteins) Inhibitor->Mcl1 Downregulates Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Induces CDK9_CycT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Promotes Transcription->Mcl1 Upregulates Mcl1->Apoptosis Blocks

Figure 2: Mechanism of Action for CDK9 inhibition by pyrimidine-based small molecules.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of

due to wet starting material.
Dry this compound at 40°C under vacuum for 12h. Increase

equivalents.
Incomplete Reaction (Step 2) Deactivated aniline (electron-poor).Switch solvent to DMF or NMP and heat to 140°C. Use microwave irradiation.
Product is Oily/Sticky Impurities or residual solvent.Triturate with diethyl ether/hexane. Recrystallize from EtOH/Water.
Regioselectivity Issues N/A for this scaffold.The 4-position is the only reactive electrophile on the ring in this oxidation state.

References

  • Vertex Pharmaceuticals. (2019). Synthetic method of 4-chloro-2-methylpyrimidine.[1][7][8] Google Patents. Link

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases.[3] Current Pharmaceutical Design, 10(28), 3531-3562. Link

  • GuideChem. (2023). Synthesis and properties of 2-Chloro-4-methylpyrimidine.Link

Sources

Application Note: 4-Hydroxy-2-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 4-hydroxy-2-methylpyrimidine , designed for researchers and professionals in agrochemical development.

CAS No: 6622-92-0 | Synonyms: 2-Methyl-4-pyrimidinol; 2-Methylpyrimidin-4(3H)-one

Executive Summary

This compound is a versatile heterocyclic scaffold serving as a critical intermediate in the synthesis of next-generation agrochemicals, particularly fungicides and insecticides. Unlike its di-substituted congeners (e.g., 4-hydroxy-2,6-dimethylpyrimidine used in Pirimiphos-methyl), this mono-methyl variant offers a distinct steric and electronic profile, allowing for the development of active ingredients (AIs) with unique binding affinities to target enzymes such as succinate dehydrogenase (SDHI fungicides) and acetolactate synthase (ALS herbicides).

This guide details the strategic synthesis, functionalization, and quality control of this intermediate, focusing on its conversion to 4-chloro-2-methylpyrimidine —the "activated" electrophile essential for downstream coupling.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium of this compound is vital for reaction planning. In solution, it exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms.

  • Lactam Form (Dominant in polar solvents): Favors N-alkylation.

  • Lactim Form (Aromatic): Favors O-alkylation or chlorination.

Mechanistic Insight: For the critical chlorination step using phosphoryl chloride (


), the reaction proceeds via the lactim tautomer. The addition of a base (e.g., 

-diethylaniline or DIPEA) shifts the equilibrium, facilitating the formation of the dichlorophosphate intermediate which is subsequently displaced by chloride.

Upstream Synthesis: Preparation of the Scaffold

While often purchased, in-house synthesis allows for isotopically labeled analogs or derivative libraries.

Reaction Pathway

The most efficient route involves the condensation of acetamidine hydrochloride with ethyl 3-ethoxyacrylate (or sodium formylacetate).

Synthesis Acetamidine Acetamidine HCl (Nucleophile) Intermediate Acyclic Intermediate Acetamidine->Intermediate NaOEt/EtOH Condensation Acrylate Ethyl 3-ethoxyacrylate (Electrophile) Acrylate->Intermediate Product This compound (Target Scaffold) Intermediate->Product Cyclization - EtOH

Caption: Cyclocondensation route for this compound synthesis.

Protocol 1: Cyclocondensation

Scale: 100 mmol Reagents:

  • Acetamidine hydrochloride (9.45 g, 100 mmol)

  • Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol)

  • Sodium ethoxide (21% wt in ethanol, 40 mL)

  • Solvent: Absolute Ethanol (100 mL)

Procedure:

  • Preparation: Charge a dry 250 mL three-neck flask with acetamidine hydrochloride and absolute ethanol under

    
     atmosphere.
    
  • Base Addition: Add sodium ethoxide solution dropwise at 0–5°C over 20 minutes. Stir for 30 minutes to liberate the free amidine base.

  • Condensation: Add ethyl 3-ethoxyacrylate dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Neutralize with glacial acetic acid to pH 6–7.

  • Isolation: Concentrate under reduced pressure. Resuspend the residue in minimal cold water (20 mL) to dissolve inorganic salts, then filter the precipitated product.

  • Purification: Recrystallize from ethanol/water (9:1) to yield white needles.[1]

    • Target Yield: 75–85%

    • Melting Point: 210–212°C

Downstream Application: Chlorination & Coupling

The primary utility of this compound in agrochemistry is its conversion to 4-chloro-2-methylpyrimidine , a reactive electrophile used to introduce the pyrimidine moiety into complex active ingredients via


 reactions.
Protocol 2: Chlorination (Activation)

Objective: Synthesize 4-chloro-2-methylpyrimidine. Safety Note:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • This compound (11.0 g, 100 mmol)

  • Phosphoryl chloride (

    
    ) (46.0 g, 300 mmol)
    
  • 
    -Diethylaniline (catalytic/base, 5 mL)
    

Procedure:

  • Setup: Place this compound in a 250 mL round-bottom flask.

  • Reagent Addition: Carefully add

    
    . Then, slowly add 
    
    
    
    -diethylaniline.
  • Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (trap required).
      
    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Wash combined organics with saturated

    
     (careful: gas evolution) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate to yield a yellow oil which may solidify upon storage.

    • Target Yield: 85–92%

Protocol 3: Agrochemical Coupling (Model )

Context: This step mimics the synthesis of pyrimidine-based fungicides where the chloro-group is displaced by an amine or phenol.

Coupling Start 4-Chloro-2-methylpyrimidine Complex Meisenheimer Complex Start->Complex + Nucleophile + Base (K2CO3) Nucleophile Nucleophile (Ar-NH2 or Ar-OH) Nucleophile->Complex Final Active Ingredient (Agrochemical) Complex->Final - HCl (Rearomatization)

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for AI synthesis.

Procedure:

  • Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) and the target nucleophile (e.g., 2-fluoroaniline, 1.1 eq) in dry Acetonitrile.

  • Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Heat to reflux for 6–12 hours.

  • Filter salts and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Analytical Quality Control

To ensure batch consistency for biological screening, strict QC parameters are required.

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18, 254 nm)Impurities can alter toxicity profiles.
Water Content <0.5%Karl FischerMoisture inhibits chlorination efficiency.
1H NMR ConformsDMSO-d6Confirm absence of O-ethyl vs N-ethyl isomers.
Residual POCl3 <10 ppmGC-MSCritical safety check for downstream handling.

HPLC Method:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm)
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
    
  • Flow Rate: 1.0 mL/min.

References

  • Synthesis of Pyrimidine Intermediates: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

  • Chlorination Protocols: Bagley, M. C., et al. (2010). "A simple and highly efficient method for the synthesis of chloropyrimidines." Synlett, 2010(11), 1623-1626.

  • Agrochemical Applications: Tomlin, C. D. S. (Ed.).[2] (2011).[3] The Pesticide Manual (15th ed.). British Crop Production Council.

  • Tautomerism Studies: Stanovnik, B., & Tišler, M. (1991). "Tautomerism of 4-hydroxypyrimidines." Advances in Heterocyclic Chemistry, 52, 1-89.

Sources

Navigating the Large-Scale Synthesis of 4-Hydroxy-2-Methylpyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in nature, most notably as a fundamental component of nucleic acids, underscores its biocompatibility and versatility. Consequently, pyrimidine derivatives have been extensively explored and developed for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer applications.[2]

4-Hydroxy-2-methylpyrimidine, in particular, serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its strategic functional groups—a nucleophilic hydroxyl group and a reactive pyrimidine ring—allow for diverse chemical modifications, making it a sought-after intermediate in the development of novel therapeutics. The demand for high-purity this compound in ton-level quantities necessitates a robust, scalable, and economically viable synthetic process.[3][4]

Strategic Approach to Large-Scale Synthesis: The Pinner Reaction

The most common and industrially scalable method for the synthesis of 4-hydroxypyrimidines is the Pinner reaction.[5] This robust one-pot condensation reaction involves the cyclization of a 1,3-dicarbonyl compound with an amidine.[6] For the synthesis of this compound, the key starting materials are ethyl acetoacetate (a β-ketoester) and acetamidine hydrochloride.

The causality behind this strategic choice is rooted in the accessibility and cost-effectiveness of the starting materials, coupled with the typically high yields and straightforward nature of the reaction. While other methods for pyrimidine synthesis exist, the Pinner reaction offers a more direct and economically favorable route for large-scale production.[5]

Unveiling the Mechanism: A Step-by-Step Rationale

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The Pinner synthesis of this compound proceeds through a series of well-defined steps:

G cluster_0 Step 1: Deprotonation and Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Tautomerization A Ethyl Acetoacetate C Intermediate A A->C Base (e.g., NaOMe) B Acetamidine B->C Nucleophilic Attack D Intermediate A E Cyclized Intermediate D->E Proton Transfer F Cyclized Intermediate G This compound F->G - H2O, Tautomerization

Figure 1: Simplified Reaction Mechanism of Pinner Synthesis.

  • Deprotonation and Nucleophilic Attack: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium methoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the acetamidine.[7]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom from the amidine attacks one of the carbonyl carbons of the original β-ketoester.

  • Dehydration and Tautomerization: The cyclized intermediate then eliminates a molecule of water (dehydration) to form the aromatic pyrimidine ring. The final product, this compound, exists in equilibrium with its tautomeric form, 2-methylpyrimidin-4(3H)-one.

Application Notes and Protocols for Large-Scale Synthesis

This section provides a detailed protocol for the large-scale synthesis of this compound, suitable for a pilot plant or industrial setting. The quantities provided are for a representative batch size and can be scaled proportionally.

Materials and Reagents
Material/ReagentGradeSupplierNotes
Ethyl AcetoacetateIndustrialMajor Chemical SupplierPurity ≥ 99%
Acetamidine HydrochlorideIndustrialMajor Chemical SupplierPurity ≥ 98%
Sodium Methoxide25-30% solution in MethanolMajor Chemical SupplierHandle with extreme care
MethanolAnhydrousMajor Chemical SupplierSolvent
Hydrochloric Acid37%Major Chemical SupplierFor pH adjustment
Deionized Water-In-houseFor work-up and washing
Equipment
  • Glass-lined or stainless steel reactor (appropriate volume for the intended scale) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or pump for controlled reagent addition.

  • pH meter.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum dryer.

Detailed Step-by-Step Protocol

Step 1: Reaction Setup and Base Addition

  • Charge the reactor with the calculated volume of anhydrous methanol.

  • Begin stirring and ensure the reactor is inerted with nitrogen.

  • Carefully add the sodium methoxide solution to the methanol. This step is exothermic, so control the addition rate to maintain the temperature below 30°C. The use of a cooling jacket is recommended. Rationale: A controlled addition of the strong base prevents localized heating and potential side reactions.

Step 2: Addition of Reactants

  • Once the sodium methoxide solution is homogeneous and at the desired temperature, begin the controlled addition of ethyl acetoacetate. Maintain the temperature between 20-25°C during the addition.

  • After the complete addition of ethyl acetoacetate, add the acetamidine hydrochloride portion-wise. The addition may cause a slight exotherm. Rationale: Portion-wise addition of the amidine salt helps to control the reaction rate and temperature.

Step 3: Reaction

  • After all reactants have been added, slowly heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed to the desired level.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 0-5°C.

  • Slowly and carefully add hydrochloric acid to neutralize the reaction mixture and adjust the pH to 6.5-7.0. This will cause the precipitation of the product. Rationale: Neutralization protonates the hydroxyl group of the pyrimidine, decreasing its solubility in the methanolic solution and leading to precipitation.

  • Stir the resulting slurry at 0-5°C for at least 1 hour to ensure complete precipitation.

  • Isolate the crude product by filtration using a Nutsche filter or by centrifugation.

  • Wash the filter cake with cold methanol to remove residual impurities.

Step 5: Purification and Drying

  • The crude product can be further purified by recrystallization. A common solvent system for this is a mixture of methanol and water.

  • Dissolve the crude product in a minimal amount of hot methanol, and then add water until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool to 0-5°C to maximize crystal formation.

  • Isolate the purified product by filtration and wash with a cold methanol/water mixture.

  • Dry the purified this compound in a vacuum dryer at 50-60°C until a constant weight is achieved.

Quantitative Data for a Representative Batch
ParameterValue
Ethyl Acetoacetate100 kg
Acetamidine Hydrochloride73 kg
Sodium Methoxide (30% in Methanol)138 L
Methanol (solvent)500 L
Expected Yield (crude)80-85%
Expected Purity (after recrystallization)≥ 99%

Safety and Risk Assessment for Large-Scale Production

A thorough risk assessment is crucial before undertaking any large-scale chemical synthesis.[8][9] The following are key safety considerations for the synthesis of this compound:

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[10] It should be handled in a closed system under a nitrogen atmosphere. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[11] Emergency showers and eyewash stations must be readily accessible.

  • Methanol: A flammable and toxic solvent. The reactor and all transfer lines should be properly grounded to prevent static discharge. Adequate ventilation is essential to keep airborne concentrations below the permissible exposure limit.

  • Acetamidine Hydrochloride: While less hazardous than sodium methoxide, it can cause skin and eye irritation. Standard PPE should be worn during handling.

  • Exothermic Reactions: The initial addition of sodium methoxide and the neutralization step are exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

  • Pressure Build-up: The reaction is typically run at atmospheric pressure, but the reactor should be equipped with a pressure relief system as a precaution.

G cluster_0 Hazard Identification cluster_1 Risk Mitigation cluster_2 Personal Protective Equipment (PPE) A Sodium Methoxide (Corrosive, Flammable) D Closed System, Inert Atmosphere A->D B Methanol (Flammable, Toxic) E Grounding, Ventilation B->E C Exothermic Reactions F Temperature Control, Monitoring C->F G Chemical Resistant Gloves D->G H Safety Goggles & Face Shield E->H I Flame-Retardant Lab Coat F->I

Figure 2: Key Safety Considerations and Mitigation Strategies.

Conclusion

The large-scale synthesis of this compound via the Pinner reaction is a well-established and efficient industrial process. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the scalable synthesis of this important pharmaceutical intermediate with confidence and scientific rigor.

References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. Available at: [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]

  • Large-scale production, purification and crystallization of wild-type adeno-associated virus-2 - PubMed. Available at: [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. Available at: [Link]

  • Sodium Methoxide - Organic Syntheses Procedure. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation - PubMed. Available at: [Link]

  • High-Purity 2-Amino-4-hydroxy-6-methylpyrimidine: Synthesis Intermediate for Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation - ResearchGate. Available at: [Link]

  • US20210214388A1 - Rna purification methods - Google Patents.
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. Available at: [Link]

  • Risk Assessment for Biomanufacturing Raw Materials - BioProcess International. Available at: [Link]

  • Pinner Pyrimidine Synthesis - YouTube. Available at: [Link]

  • Pinner's synthesis mechanism. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • Risk assessment strategies for life sciences manufacturing - CRB. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Cas No. 636-26-0 4-Hydroxy-5-methyl-2-mercaptopyrimidine. Available at: [Link]

  • Unexpected Sodium Methoxide-catalyzed Rearrangement of 6-Amino-5-aroyl-1,3-dimethyluracils to Form Novel Cinnamoamides - ResearchGate. Available at: [Link]

Sources

Experimental procedure for the condensation reaction to form 4-hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Hydroxy-2-methylpyrimidine

Executive Summary

This application note details the optimized experimental procedure for the synthesis of This compound (also known as 2-methyl-4(3H)-pyrimidinone). This heterocyclic scaffold is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., thiamine analogs, kinase inhibitors) and agrochemicals.

Critical Distinction: Researchers often confuse this target with 4-hydroxy-2,6-dimethylpyrimidine (CAS 6622-92-0), which is synthesized using ethyl acetoacetate. The protocol below specifically targets the unsubstituted 6-position analog (CAS 15231-48-8) by utilizing Ethyl 3,3-diethoxypropionate as the masked formyl equivalent. This method offers superior reproducibility and purity compared to the classical sodium formylacetate route.

Target MoleculeThis compound
CAS Number 15231-48-8
IUPAC Name 2-Methylpyrimidin-4(3H)-one
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol

Reaction Mechanism & Logic

The synthesis relies on a condensation-cyclization reaction between an amidine and a


-dicarbonyl equivalent. To achieve the specific substitution pattern (Methyl at C2, H at C6), we utilize Acetamidine Hydrochloride  and Ethyl 3,3-diethoxypropionate .

Mechanism Overview:

  • Free Base Generation: Sodium ethoxide neutralizes acetamidine hydrochloride to release reactive acetamidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ester carbonyl of the propionate.

  • Cyclization: The second nitrogen attacks the acetal carbon (masked aldehyde), followed by elimination of ethanol to aromatize the ring.

ReactionMechanism Acetamidine Acetamidine HCl (Nucleophile) FreeBase Free Acetamidine Acetamidine->FreeBase Neutralization NaOEt NaOEt (Base) NaOEt->FreeBase Ester Ethyl 3,3-diethoxypropionate (Electrophile) Intermediate Acyclic Intermediate Ester->Intermediate FreeBase->Intermediate + Ester (Condensation) Product This compound (Target) Intermediate->Product Cyclization & EtOH Elimination

Figure 1: Mechanistic pathway for the condensation of acetamidine with ethyl 3,3-diethoxypropionate.

Reagents & Equipment

Stoichiometry Table:

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Acetamidine HCl Nucleophile Source1.094.549.45 g
Ethyl 3,3-diethoxypropionate Electrophile1.05190.2420.0 g (approx 20.5 mL)
Sodium Ethoxide (21 wt% in EtOH) Base2.268.05~75 mL
Ethanol (Anhydrous) SolventN/A46.07100 mL
Acetic Acid (Glacial) Neutralization~1.160.05As required for pH 7

Equipment Requirements:

  • 250 mL 3-neck round-bottom flask (RBF).

  • Reflux condenser with drying tube (CaCl₂ or Drierite) or N₂ line.

  • Magnetic stirrer and heating mantle.

  • Vacuum filtration setup.[1]

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Preparation of the Reaction Mixture

Rationale: Using pre-prepared sodium ethoxide solution ensures accurate dosing and minimizes moisture introduction compared to dissolving sodium metal manually.

  • Setup: Oven-dry the 250 mL RBF and equip it with a magnetic stir bar and reflux condenser. Flush the system with nitrogen to ensure an anhydrous atmosphere.

  • Solvent Charge: Add 100 mL of anhydrous ethanol to the flask.

  • Base Addition: Add Acetamidine Hydrochloride (9.45 g, 100 mmol) to the ethanol. The solid may not fully dissolve immediately.

  • Free Base Generation: Slowly add Sodium Ethoxide solution (21% in EtOH, ~75 mL, 220 mmol) via a dropping funnel or syringe over 10 minutes.

    • Observation: The mixture will become cloudy as NaCl precipitates. Stir at room temperature for 30 minutes to ensure complete formation of the free amidine.

Phase 2: Condensation Reaction
  • Electrophile Addition: Add Ethyl 3,3-diethoxypropionate (20.0 g, 105 mmol) dropwise to the reaction mixture over 15 minutes.

  • Reflux: Heat the mixture to a gentle reflux (internal temp ~78-80°C).

  • Duration: Maintain reflux for 6 to 8 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting ester spot should disappear.

Phase 3: Workup and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride (NaCl) using a sintered glass funnel. Wash the filter cake with 20 mL of cold ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 45°C bath) to remove the bulk of the ethanol. A viscous, oily residue (the sodium salt of the pyrimidine) will remain.

  • Dissolution: Dissolve the residue in a minimum amount of distilled water (approx. 30-40 mL) .

  • Neutralization (Critical Step): Cool the aqueous solution in an ice bath (0-5°C). Carefully acidify with Glacial Acetic Acid (or 2N HCl) dropwise until the pH reaches ~6.5–7.0.

    • Observation: The product, this compound, will precipitate as a white to off-white solid upon neutralization.

  • Final Filtration: Stir the slurry at 0°C for 30 minutes to maximize yield. Filter the solid and wash with a small amount of ice-cold water (2 x 10 mL) and then cold acetone (1 x 10 mL) to remove water traces.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Analytical Characterization

The isolated product should conform to the following specifications:

  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 210–213°C (Lit. val: 212°C).

  • Yield: Typical isolated yields range from 65% to 75%.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, OH/NH tautomer)
      
    • 
       7.85 (d, 1H, C6-H)
      
    • 
       6.10 (d, 1H, C5-H)
      
    • 
       2.30 (s, 3H, CH3)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is oven-dried; use fresh anhydrous ethanol. Acetamidine is hygroscopic.
Oily Product Incomplete neutralizationEnsure pH is strictly adjusted to 7.0. If too acidic (pH < 4), the hydrochloride salt forms, which is water-soluble.
Red/Brown Color Polymerization of side productsConduct the reaction under Nitrogen. Ensure the Ethyl 3,3-diethoxypropionate is clear/colorless before use.

Safety & Hazards

  • Sodium Ethoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle in a fume hood.

  • Acetamidine HCl: Irritant. Hygroscopic.

  • Ethyl 3,3-diethoxypropionate: Flammable liquid.

  • General: Wear standard PPE (gloves, goggles, lab coat). Dispose of solvents according to local EHS regulations.

References

  • Pinner, A. (1883). Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16, 1654. (Foundational chemistry for amidine synthesis).

  • Todd, A. R., & Bergel, F. (1937). Aneurin. Part VII. A synthesis of aneurin. Journal of the Chemical Society, 364-367. (Historical context of pyrimidine synthesis for Vitamin B1).

  • Sigma-Aldrich. Product Specification: this compound (CAS 15231-48-8). (Used for physical property verification).

  • Organic Syntheses. Acetamidine Hydrochloride. Org. Synth. 1928, 8,[2] 1. (Procedure for precursor preparation).

  • Tietze, L. F., et al. Ethyl 3,3-Diethoxypropionate.[2] Org. Synth. 1990, 69, 238. (Procedure for electrophile preparation/purification).

Sources

Analytical techniques for quantifying 4-hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Hydroxy-2-methylpyrimidine (HMP)

Abstract

This technical guide details the analytical quantification of This compound (HMP), a critical intermediate in Thiamine (Vitamin B1) synthesis and a known degradation product.[1] Due to its amphoteric nature and lactam-lactim tautomerism, HMP presents specific challenges in retention and peak shape.[1] This protocol provides two validated workflows: a robust RP-HPLC-UV method for quality control and process monitoring, and a high-sensitivity LC-MS/MS method for trace impurity profiling in biological or complex matrices.[1]

Chemical Identity & Properties

Before initiating analysis, it is imperative to distinguish the target analyte from its isomers and related impurities.

  • Target Analyte: this compound[1][2][3]

  • Synonyms: 2-methylpyrimidin-4(3H)-one; 2-methyl-4-pyrimidinol.[1]

  • CAS Registry Number: 67383-35-1 (Note: distinct from isomer 2-hydroxy-4-methylpyrimidine, CAS 15231-48-8).[1]

  • Molecular Formula: C₅H₆N₂O (MW: 110.11 g/mol ).

  • Physicochemical Behavior:

    • Tautomerism: Exists primarily in the keto (lactam) form in neutral aqueous solution.

    • pKa Values: Amphoteric.

      • 
         (Protonation of N3).
        
      • 
         (Deprotonation of OH/NH).
        
    • Implication: At pH 4.0–7.0, the molecule is neutral, maximizing retention on Reversed-Phase (RP) columns.

Analytical Strategy & Workflow

The choice of method depends on the sensitivity required. For raw material assay (>0.1%), HPLC-UV is sufficient.[1] For genotoxic impurity screening (<10 ppm) or biological studies, LC-MS/MS is mandatory.[1]

G Start Sample Matrix Decision Concentration Range? Start->Decision HighConc High Conc. (>0.1%) (QC/Synthesis) Decision->HighConc High Trace Trace Level (<0.1%) (Bioanalysis/Impurity) Decision->Trace Low Prep_Simple Dilution / Filtration (0.22 µm PVDF) HighConc->Prep_Simple Prep_Complex SPE Extraction (Mixed-Mode Cation Exchange) Trace->Prep_Complex HPLC Method 1: RP-HPLC-UV C18, pH 4.5, 254 nm Prep_Simple->HPLC LCMS Method 2: LC-MS/MS HILIC or C18, ESI+ Prep_Complex->LCMS Data1 Purity/Assay % HPLC->Data1 Data2 Trace Quantification (ppb) LCMS->Data2

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Method 1: RP-HPLC-UV (Quality Control)

Objective: Routine quantification of HMP in reaction mixtures or vitamin premixes.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µmHigh surface area C18 provides adequate retention for small polar molecules.[1] End-capping reduces peak tailing caused by silanol interactions.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.5Maintains HMP in its neutral state (between pKa 2.1 and 9.0) for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff and lower viscosity than methanol.
Isocratic Elution 95% A / 5% BHMP is polar; high aqueous content is needed for retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4]
Detection UV @ 254 nmPyrimidine ring absorption maximum.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard loop size.
Protocol: Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of HMP Reference Standard in 100 mL of Mobile Phase A (Concentration: 0.1 mg/mL).

  • Sample Solution: Accurately weigh sample equivalent to ~10 mg HMP. Dissolve in 50 mL Mobile Phase A. Sonicate for 10 mins. Dilute to 100 mL.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Nylon filters may bind hydroxypyrimidines non-specifically.[1]

  • System Suitability: Inject the Standard 5 times.

    • RSD of Area: NMT 2.0%

    • Tailing Factor: NMT 1.5 (Critical due to basic nitrogen).

    • Theoretical Plates: NLT 5000.

Method 2: LC-MS/MS (Trace Analysis)

Objective: Quantifying HMP as a genotoxic impurity or degradant in biological fluids (plasma/urine) or Thiamine HCl API.[1]

Instrument Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Gas: Nitrogen, 800 L/hr.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
111.1 [M+H]⁺ 83.1 20Quantifier (Loss of CO/CH₂N)
111.1 [M+H]⁺ 42.1 35Qualifier (Ring fragmentation)
115.1 [M+H]⁺87.120Internal Standard (HMP-d4)
Chromatographic Conditions (HILIC Mode)

Since HMP is small and polar, Reverse Phase often yields poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for trace analysis.

  • Column: Waters BEH Amide or Phenomenex Luna HILIC, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 95% B[1]

    • 3.0 min: 95% B[1]

    • 6.0 min: 50% B[1]

    • 8.0 min: 50% B[1]

    • 8.1 min: 95% B (Re-equilibration is critical in HILIC).

Troubleshooting & Critical Control Points

Peak Tailing
  • Cause: Interaction between the basic pyrimidine nitrogen and residual silanols on the silica support.

  • Solution: Ensure the buffer concentration is at least 20 mM. If using Reverse Phase, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (adjust pH after addition).

Retention Drift
  • Cause: pH sensitivity.

  • Solution: The pKa of the protonated nitrogen is ~2.1. If Mobile Phase A pH is near 2.5, slight shifts in pH will drastically change the ionization ratio (

    
    ), altering retention. Operate at pH 4.5  where the molecule is robustly neutral.
    
Carryover
  • Cause: Adsorption to metallic surfaces in the LC flow path.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • USP Monograph (Thiamine Hydrochloride). United States Pharmacopeia. (Identifies related pyrimidine impurities and general HPLC parameters).

  • Tautomerism of Hydroxypyrimidines. Benchchem Technical Guide. (Explains the keto-enol equilibrium critical for mobile phase selection).

  • LC-MS/MS Analysis of Thiamine Derivatives. Talanta, 2021. (Provides basis for MRM transitions and extraction protocols).

  • pKa Determination of Pyrimidines. PubChem Compound Summary. (Data source for pKa 6.46/Amphoteric nature).

  • HILIC Separation of Polar Basic Compounds. Waters Application Note. (Grounding for Method 2 column selection).

Sources

The Rising Star of Materials Science: Application Notes and Protocols for 4-Hydroxy-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Hydroxy-2-methylpyrimidine, a versatile heterocyclic compound, is emerging from its traditional roles in pharmaceuticals and agrochemicals to become a molecule of significant interest in advanced materials science.[1][2] Its unique combination of a reactive hydroxyl group, a coordinating pyrimidine ring, and a methyl group for tailored solubility presents a compelling platform for the design of novel polymers and coordination-based materials. This guide provides an in-depth exploration of its potential applications, supported by detailed protocols for researchers, scientists, and professionals in drug development and materials innovation.

Core Properties and Rationale for Use in Materials Science

The utility of this compound in materials science is underpinned by its distinct chemical characteristics. The hydroxyl group offers a reactive site for polymerization reactions, particularly condensation polymerization, while the nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).[2][3] The methyl group can be strategically utilized to influence solubility and steric interactions within a material's architecture.

PropertySignificance in Materials Science
Hydroxyl Group (-OH) Enables participation in condensation polymerization to form polyesters, polyethers, etc. Can be functionalized to introduce other reactive groups.
Pyrimidine Ring The two nitrogen atoms can coordinate with metal ions, acting as a bidentate or monodentate ligand for the synthesis of coordination polymers and MOFs.
Methyl Group (-CH3) Influences solubility in organic solvents and can provide steric hindrance, affecting the packing and morphology of resulting materials.
Hydrogen Bonding Capability The hydroxyl group and ring nitrogens can participate in hydrogen bonding, influencing the supramolecular structure and properties of the final material.[2]

Application I: this compound in Polymer Synthesis

The presence of a reactive hydroxyl group makes this compound a promising monomer for creating novel polymers with tailored properties. These polymers could find applications in specialty coatings, biocompatible materials, and functional plastics.

Conceptual Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow Monomer This compound Polymerization Condensation Polymerization Monomer->Polymerization Co_Monomer Co-monomer (e.g., Diacid Chloride) Co_Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (FTIR, NMR, TGA) Purification->Characterization Polymer Pyrimidine-Containing Polymer Characterization->Polymer MOF_Synthesis_Pathway Start This compound Oxidation Oxidation Start->Oxidation Ligand Pyrimidine-dicarboxylate Ligand Oxidation->Ligand Solvothermal Solvothermal Synthesis Ligand->Solvothermal Metal Metal Salt (e.g., Pb(NO3)2) Metal->Solvothermal MOF Pyrimidine-based MOF Solvothermal->MOF

Caption: Proposed pathway for synthesizing a MOF using a derivative of this compound.

Protocol: Solvothermal Synthesis of a Pyrimidine-Based MOF (Proposed)

This protocol is adapted from the synthesis of a lead(II) MOF with pyrimidine-4,6-dicarboxylate and can serve as a starting point for exploring MOFs based on functionalized this compound. [3] Materials:

  • Functionalized this compound dicarboxylate ligand

  • Lead(II) nitrate (or other metal salt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a glass vial, combine the pyrimidine-dicarboxylate ligand (0.1 mmol) and lead(II) nitrate (0.1 mmol).

  • Solvent Addition: Add DMF (5 mL) and ethanol (5 mL) to the vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Sealing: Place the vial inside a Teflon-lined stainless-steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat at 120°C for 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the crystals under vacuum to remove residual solvent from the pores. [4] Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure of the MOF.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the material.

Trustworthiness and Self-Validating Systems

The protocols provided are based on established chemical principles and successful syntheses of related materials. For any experimental work, it is crucial to include control experiments. For instance, in the polymerization reaction, a control without the pyrimidine monomer should be run to ensure that polymerization does not occur with the co-monomer alone. Similarly, for MOF synthesis, varying the reaction conditions (temperature, time, solvent ratios) can help in optimizing the crystallinity and phase purity of the final product. Characterization at each step is key to validating the success of the synthesis.

Conclusion

This compound presents a promising, yet underexplored, building block for the development of advanced functional materials. Its inherent chemical functionalities offer a versatile platform for creating novel polymers and coordination-based materials with potentially unique properties. The protocols and conceptual frameworks provided here serve as a robust starting point for researchers to delve into the exciting possibilities that this molecule holds for the future of materials science.

References

  • Barrios-García, J., et al. (2021). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules, 26(21), 6439.
  • Kogon, I. C., et al. (1954). Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine. Journal of the American Chemical Society, 76(21), 5554–5557.
  • MDPI. (n.d.). Polymers Synthesis and Characterization. Retrieved from [Link]

  • Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • RSC Publishing. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(4), 2269-2275.
  • MDPI. (2021). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl. Inorganics, 9(11), 84.

Sources

Application Notes & Protocols: Solid-Phase Synthesis Utilizing a 4-Hydroxy-2-Methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities and synthetic tractability.[1][2] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of compound libraries based on a 4-hydroxy-2-methylpyrimidine core. By leveraging the efficiencies of SPS, such as simplified purification and amenability to automation, researchers can rapidly generate diverse sets of molecules for screening in drug discovery programs.[3][4] We will detail the strategic immobilization of the scaffold onto a solid support, methods for chemical diversification, and final cleavage and analysis, with an emphasis on the rationale behind key experimental choices to ensure reproducibility and success.

Introduction: The Synergy of a Privileged Scaffold and a Powerful Technology

The 2,4-disubstituted pyrimidine motif is a cornerstone in modern drug design, notably found in a multitude of kinase inhibitors by interacting with the hinge region of the ATP-binding pocket.[5] The this compound scaffold, existing in tautomeric equilibrium with its 4-oxo counterpart, offers distinct points for chemical modification, making it an ideal starting point for combinatorial library synthesis.

Solid-phase synthesis (SPS), pioneered by Merrifield, circumvents the challenges of traditional solution-phase chemistry, particularly the laborious purification of intermediates.[6] In SPS, a starting material is covalently linked to an insoluble polymer resin. Excess reagents and by-products are then removed by simple filtration and washing, dramatically accelerating the synthetic workflow. This methodology is exceptionally well-suited for the construction of large, focused libraries of related compounds.[7]

This document outlines a validated workflow for the immobilization of a this compound scaffold onto a 2-chlorotrityl chloride resin, subsequent diversification at the C6-position, and efficient cleavage to yield the final products.

Overall Synthetic Strategy Workflow

The workflow is designed as a multi-step process beginning with the selection and preparation of the solid support, followed by covalent attachment of the pyrimidine scaffold, on-bead chemical modification, and concluding with the release and purification of the target molecules.

Solid_Phase_Synthesis_Workflow Resin_Prep 1. Resin Swelling & Preparation Scaffold_Load 2. Scaffold Immobilization Resin_Prep->Scaffold_Load Add Scaffold + Base Wash_1 Washing Step Scaffold_Load->Wash_1 Capping Optional: Capping (End-capping unreacted sites) Wash_1->Capping Activation 3. Activation of C6-Position (e.g., Chlorination) Wash_1->Activation Capping->Activation Wash_2 Washing Step Activation->Wash_2 Diversify 4. Diversification (Nucleophilic Substitution) Wash_2->Diversify Add Amine Library Wash_3 Washing Step Diversify->Wash_3 Cleavage 5. Cleavage from Resin Wash_3->Cleavage Add Cleavage Cocktail Analysis 6. Product Analysis (LC-MS, NMR) Cleavage->Analysis Isolate & Purify

Caption: Reaction scheme for on-resin diversification of the pyrimidine scaffold.

Step A: Chlorination of the C6-Position

  • Swell the scaffold-loaded resin (from Protocol 1) in anhydrous toluene (10 mL/g) for 30 minutes.

  • Add POCl₃ (10 equivalents) and DIPEA (10 equivalents) to the resin slurry.

  • Heat the reaction vessel to 80°C and agitate for 12-16 hours.

  • Cool the reaction to room temperature. Drain the solvent.

  • Wash the resin thoroughly with anhydrous DCM (5 x 10 mL) and DMF (3 x 10 mL) to remove all traces of POCl₃. Rationale: Phosphorus oxychloride is a standard reagent for converting keto groups on heterocyclic rings to chlorides, creating an excellent electrophilic site for subsequent nucleophilic aromatic substitution (SNAr).

Step B: Nucleophilic Substitution with Amine Library

  • Divide the 6-chloro resin into separate reaction vessels for each amine to be screened.

  • Swell the resin in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Add a solution of the desired amine (5 equivalents) in NMP.

  • Heat to 60-80°C and agitate for 6-12 hours. Rationale: The SNAr reaction is typically heated to ensure complete conversion. NMP is a polar aprotic solvent that is excellent for this type of reaction.

  • Self-Validation: After the reaction, a small sample of resin beads can be tested for the presence of primary/secondary amines using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines) to confirm reaction completion.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Cleavage and Isolation of Final Products

This protocol releases the final diversified molecules from the solid support.

  • Place the dried, diversified resin in a reaction vessel.

  • Prepare a cleavage cocktail of 2% TFA in DCM (v/v).

  • Add the cleavage cocktail to the resin (10 mL/g) and agitate gently for 30 minutes.

  • Drain the solution (which now contains the cleaved product) into a round-bottom flask.

  • Repeat the cleavage step with fresh cocktail two more times to ensure complete removal of the product from the resin.

  • Combine the filtrates and evaporate the solvent under reduced pressure. Rationale: The mild TFA concentration is sufficient to cleave the acid-labile trityl ether linkage without degrading the target compound.

  • The crude product can be purified if necessary by standard methods such as preparative HPLC or flash chromatography.

Analysis and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Scaffold Loading 1. Incomplete resin swelling. 2. Insufficient base (DIPEA). 3. Moisture in reagents/solvents.1. Ensure resin swells for at least 30 min in anhydrous DCM. 2. Use at least 5 eq. of DIPEA. 3. Use fresh, anhydrous solvents and reagents.
Incomplete Chlorination 1. Insufficient heating or reaction time. 2. Degradation of POCl₃.1. Increase reaction time to 24h or temperature to 90°C. 2. Use a fresh bottle of POCl₃.
Incomplete Amine Substitution 1. Sterically hindered amine. 2. Low reaction temperature.1. Increase reaction temperature and/or time. For very hindered amines, consider microwave-assisted synthesis. [8]
Product Degradation during Cleavage 1. Cleavage cocktail is too acidic. 2. Product is unstable to acid.1. Reduce TFA concentration to 1% or use a milder acid like acetic acid in DCM. 2. If the product is extremely acid-sensitive, a different linker strategy (e.g., a photolabile linker) would be required from the start.

References

  • Vertex AI Search Grounding API Redirect. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds.
  • ResearchGate. Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries | Request PDF.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331.
  • ACS Combinatorial Science. Solid Phase Synthesis of Purines from Pyrimidines.
  • Walsh Medical Media. Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • ACS Publications. Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.
  • PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
  • ACS Publications. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • SciSpace. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold.
  • Marcel Dekker, Inc. and Pyrimidine-Based Libraries with Antibacterial Activity via Solution Phase Si.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-2-Methylpyrimidine Synthesis & Purity Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Analytical Development) Topic: Troubleshooting Impurity Profiles in 4-Hydroxy-2-Methylpyrimidine (4H2MP) Synthesis

Synthesis Overview & Impurity Origins

The industrial standard for synthesizing this compound (also known as 2-methyl-4(3H)-pyrimidinone) involves the condensation of Acetamidine Hydrochloride with Ethyl Acetoacetate (EAA) in the presence of a strong base (e.g., Sodium Ethoxide or Methoxide).

While this route is robust, deviations in stoichiometry, moisture control, or pH can lead to a specific profile of impurities. The diagram below illustrates the critical process flow and the origin points of common contaminants.

Process Pathway & Impurity Map

G node_start Starting Materials (Acetamidine HCl + EAA) node_main Condensation Reaction node_start->node_main Reflux (EtOH/MeOH) node_side1 Impurity A: Dehydroacetic Acid (EAA Dimer) node_start->node_side1 EAA Self-Condensation (Low Acetamidine eq.) node_side2 Impurity B: Unreacted Acetamidine node_start->node_side2 Excess Reagent node_base Base Catalyst (NaOEt / NaOMe) node_base->node_main node_product This compound (Target) node_main->node_product Cyclization node_side3 Impurity C: Inorganic Salts (NaCl / NaOAc) node_main->node_side3 Neutralization Byproduct node_color Impurity D: Colored Oligomers (Yellow/Orange) node_side1->node_color Oxidation/Polymerization

Figure 1: Mechanistic pathway showing the primary condensation route and the divergence points for critical impurities (EAA dimerization and salt formation).

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by process chemists.

Issue 1: "My product has a persistent yellow/orange hue even after washing."

Diagnosis: Presence of Dehydroacetic Acid or EAA Oligomers .

  • Root Cause: Ethyl acetoacetate (EAA) is prone to self-condensation (Claisen condensation) under basic conditions, especially if the acetamidine addition is delayed or if the reaction mixture is heated prior to acetamidine addition. These byproducts often oxidize to form colored conjugated systems.

  • Corrective Action:

    • Protocol Adjustment: Ensure Acetamidine is added to the base before or simultaneously with EAA to minimize the time EAA spends alone in the basic media.

    • Purification: These impurities are less soluble in water than the product. Recrystallization from boiling water (with activated charcoal treatment) is highly effective.

Issue 2: "The melting point is broad and lower than literature (140–145°C)."

Diagnosis: Contamination with Inorganic Salts (NaCl) or Acetate salts .

  • Root Cause: The synthesis generates stoichiometric amounts of sodium chloride (if using acetamidine HCl and NaOEt). If the final neutralization and washing steps are insufficient, salts remain trapped in the crystal lattice.

  • Corrective Action:

    • Ash Test: Perform a sulfated ash test. >0.5% residue confirms inorganic contamination.

    • Wash Protocol: The free base of 4H2MP is moderately soluble in cold water, but salts are highly soluble. Wash the filter cake with ice-cold water (

      
      ) until the filtrate conductivity drops.
      
Issue 3: "High levels of unreacted Acetamidine in the final product."

Diagnosis: Hygroscopic Degradation of starting material.

  • Root Cause: Acetamidine hydrochloride is extremely hygroscopic. If it has absorbed moisture, the actual molar mass of the reagent added is lower than calculated, leading to a stoichiometric deficiency relative to EAA.

  • Corrective Action:

    • Dry Your Reagents: Dry Acetamidine HCl in a vacuum oven at 40°C over

      
       before use.
      
    • Excess: Use a slight excess (1.05 – 1.10 eq) of acetamidine relative to EAA.

Analytical Support: Impurity Detection

To validate purity, use the following HPLC method designed to separate the polar pyrimidine from the lipophilic EAA dimers.

Standardized HPLC Method
ParameterSpecification
Column C18 (ODS-3V or equivalent),

,

Mobile Phase A

Phosphate Buffer, pH 3.0 (Adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0–5 min: 100% A (Isocratic) 5–20 min: 100% A

70% A (Linear) 20–25 min: 70% A

100% A
Flow Rate

Detection UV @ 248 nm (Max absorption for pyrimidine ring)
Retention Times (Approx) 4H2MP: ~4.5 min Acetamidine: ~2.5 min (Void volume) Dehydroacetic Acid: ~12.0 min

Note on Tautomerism: this compound exists in equilibrium with 2-methyl-4(3H)-pyrimidinone . In solution (NMR/HPLC), this appears as a single species, but solid-state IR may show carbonyl characteristics (


) indicative of the "one" form [1].

Purification Protocol: Recrystallization

If your crude purity is


, follow this self-validating purification protocol.
Materials
  • Crude this compound

  • Deionized Water

  • Activated Charcoal (Norit or equivalent)

  • Celite (Filter aid)

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in Deionized Water (

    
     per gram of solid).
    
  • Heating: Heat the slurry to reflux (

    
    ). The solid should dissolve completely.
    
    • Checkpoint: If solid remains, add water in

      
       increments. If "oily" droplets are visible, this is likely EAA dimer; do not add more water.
      
  • Decolorization: Add Activated Charcoal (

    
     w/w based on crude mass). Stir at reflux for 15 minutes.
    
  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal and insoluble oligomers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ), then chill in an ice bath (
    
    
    
    ) for 2 hours.
  • Isolation: Filter the white crystals. Wash with a small volume of ice-cold water.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Expected Recovery: 70–80% Target Purity:


 (HPLC)

References

  • Process Chemistry of 4,6-Dihydroxy-2-methylpyrimidine. TSI Journals. (Discusses analogous condensation chemistry and impurity profiles in methylpyrimidine synthesis).

  • Ethyl Acetoacetate: Synthesis & Reactions. Encyclopedia Britannica. (Details the self-condensation mechanisms of EAA leading to dehydroacetic acid).

  • Impurity Profiling of Thiamine Hydrochloride. International Journal of Applied Pharmaceutics. (Provides HPLC methodology relevant to thiamine precursors and degradation products).

  • 4-Methyl-6-hydroxypyrimidine Synthesis. Organic Syntheses. (Classic procedure illustrating the purification and handling of hydroxypyrimidines).

Technical Support Center: Purification of 4-Hydroxy-2-Methylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-hydroxy-2-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block.[1] Due to its tautomeric nature, primarily existing in more stable keto forms like 2-methylpyrimidin-4(1H)-one, its purification requires a nuanced understanding of its physicochemical properties.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during recrystallization, ensuring you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question: My yield of this compound is very low, or no crystals are forming at all. What's going wrong?

Answer: This is one of the most common challenges in recrystallization and typically points to an issue with solvent volume or super-saturation.[2]

Potential Causes & Solutions:

  • Excess Solvent: The most frequent cause is the use of too much solvent to dissolve the crude solid.[2] In this scenario, the solution is not saturated enough for crystals to form upon cooling.

    • Causality: Recrystallization relies on the principle that solubility decreases as temperature drops. If the concentration of the compound is below its solubility limit even at the lower temperature, it will remain in solution.[3]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to remove solvent until you observe slight cloudiness or turbidity at the boiling point, indicating saturation. Then, add a few drops of fresh hot solvent to redissolve the solid and allow it to cool slowly.

  • Lack of Nucleation: Crystal growth requires a starting point, or a "seed." A perfectly smooth glass surface and a lack of impurities can sometimes lead to a stable, supersaturated solution that resists crystallization.

    • Causality: Crystallization is a two-step process: nucleation (the initial formation of a stable crystalline entity) and crystal growth. Without nucleation sites, the process cannot begin.

    • Solution:

      • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This will provide a template for further crystal growth.[2]

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[2]

      • Rapid Cooling: As a last resort, placing the flask in an ice-salt bath can induce rapid precipitation. Be aware this may trap impurities and result in smaller, less pure crystals.

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures.

    • Causality: An ideal recrystallization solvent shows a large solubility difference between hot and cold conditions.[4] If the compound remains highly soluble when cold, recovery will be poor.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests. (See FAQ section for a detailed protocol).

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or a high concentration of impurities depressing the melting point.

Potential Causes & Solutions:

  • High Impurity Concentration: Impurities can significantly lower the melting point of the eutectic mixture, causing it to separate as a liquid.

    • Causality: The presence of impurities disrupts the crystal lattice formation, favoring a disordered liquid state.

    • Solution: Return the solution to boiling. Add a small amount of additional hot solvent to ensure everything is dissolved. Allow the solution to cool much more slowly. You can try leaving the flask on a hot plate that is turned off or insulating the flask to slow the cooling rate.[2] This gives the molecules more time to orient correctly into a crystal lattice.

  • Solvent Boiling Point Exceeds Compound's Melting Point: If the saturated solution is heated above the compound's melting point, it will separate as a molten liquid. The reported melting point for the related 2-hydroxy-4-methylpyrimidine hydrochloride is 243 °C (decomposes), and for 2-amino-4-hydroxy-6-methylpyrimidine it is >300 °C, suggesting the parent compound is also a high-melting solid. However, significant impurities can drastically lower this.

    • Causality: The compound melts in the hot solvent before it can dissolve. Upon cooling, the molten globules solidify into an amorphous mass or oil.

    • Solution: Select a solvent with a lower boiling point. If this is not possible, the "oiling out" can sometimes be resolved by adding more solvent and cooling very slowly, as described above.

Question: My recrystallized product is colored, even though the pure compound should be white. How do I remove colored impurities?

Answer: Colored impurities are common byproducts from synthesis, especially in heterocyclic chemistry.[5] They are often large, conjugated molecules that can be effectively removed.

Potential Causes & Solutions:

  • Highly Polar, Colored Byproducts: These impurities may have similar solubility profiles to your target compound.

    • Causality: The impurity co-precipitates with the this compound.

    • Solution: Activated Charcoal (Norit):

      • Dissolve the crude solid in the minimum amount of hot solvent.

      • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.[6]

      • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal has a high surface area and adsorbs large, colored molecules.[7]

      • Gently reheat the mixture to boiling for a few minutes.

      • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[7]

      • Allow the now colorless filtrate to cool and crystallize.

      Caution: Using too much charcoal can adsorb your product, leading to a lower yield.

Table 1: Quick Troubleshooting Reference
ProblemMost Likely Cause(s)Primary Solution(s)
Low/No Yield Too much solvent used.Boil off excess solvent to concentrate the solution.[2]
Lack of nucleation.Add a seed crystal or scratch the inner surface of the flask.[2]
Oiling Out Solution is too concentrated; cooling is too fast.Reheat to dissolve, add a small amount of extra solvent, and cool very slowly.[2]
High concentration of impurities.Consider pre-purification by another method (e.g., column chromatography) if oiling persists.
Colored Crystals Presence of conjugated, polar impurities.Use activated charcoal followed by hot gravity filtration.[6][7]
Fine Powder/Needles Rapid cooling.Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath.

Frequently Asked Questions (FAQs)

Question: What is the best recrystallization solvent for this compound?

Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Given the polar nature of this compound due to its hydroxyl group and ring nitrogens, polar solvents are the best starting point.[8]

The principle of "like dissolves like" is a useful guide.[6] Solvents capable of hydrogen bonding are excellent candidates.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the solid does not dissolve, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A good solvent will produce a large amount of crystalline solid.

Table 2: Potential Solvents for this compound
SolventBoiling Point (°C)Rationale & Considerations
Water 100Excellent choice for polar, H-bonding compounds. High boiling point allows for a wide solubility gradient. Non-flammable and inexpensive.[9]
Ethanol (95% or Absolute) ~78A very common and effective solvent for recrystallization.[9] Its polarity is well-suited for many nitrogen heterocycles.
Methanol 65Similar to ethanol but with a lower boiling point. May be too effective a solvent, potentially reducing yield.[6]
Isopropanol 82A good alternative to ethanol with a slightly higher boiling point.
Acetonitrile 82A polar aprotic solvent that can be effective if protic solvents are too good at dissolving the compound.
Ethyl Acetate 77A moderately polar solvent. May be useful in a two-solvent system with a non-polar solvent like hexanes.[9]
Question: What are the likely impurities in my crude sample?

Answer: Impurities depend heavily on the synthetic route. A common synthesis for the pyrimidine core is the Pinner synthesis or similar condensations.[1]

Potential Impurity Classes:

  • Unreacted Starting Materials: Such as acetamidine hydrochloride and diethyl malonate or other dicarbonyl compounds.

  • Reaction Intermediates: Incomplete cyclization can leave linear intermediates in the crude product.[10]

  • Side-Products: Self-condensation of the dicarbonyl component or alternative reaction pathways can lead to polymeric or other heterocyclic byproducts.[5]

  • Residual Solvents: Solvents used in the reaction or workup may be present.[11]

Question: How do I use a two-solvent (mixed) system for recrystallization?

Answer: A two-solvent system is useful when no single solvent has the ideal solubility properties. You need a pair of miscible solvents: one in which your compound is very soluble ("solvent #1") and one in which it is insoluble ("solvent #2").[12]

Workflow for Two-Solvent Recrystallization
  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water or hexanes) dropwise until you reach the point of persistent cloudiness (saturation).[12]

  • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the solution from the heat and allow it to cool slowly and undisturbed.

Recrystallization Workflow and Troubleshooting

Here is a visual guide to the experimental workflow, including key decision points for troubleshooting common issues.

Recrystallization_Workflow crude Crude this compound select_solvent Select Solvent (Screening) crude->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter Yes oil_out Oiling Out? charcoal->oil_out No hot_filter->oil_out cool Slow Cooling to RT, then Ice Bath crystals_form Crystals Form? cool->crystals_form collect Collect via Vacuum Filtration crystals_form->collect Yes boil_off Boil Off Excess Solvent crystals_form->boil_off No (Low Yield) nucleate Induce Nucleation (Scratch / Seed Crystal) crystals_form->nucleate No (Supersaturated) wash Wash with Cold Solvent collect->wash dry Dry Crystals (Vacuum Oven) wash->dry pure_product Pure Product (Assess Purity: MP, TLC, HPLC) dry->pure_product oil_out->cool No Oil reheat_add Reheat, Add More Solvent, Cool S-L-O-W-L-Y oil_out->reheat_add Yes reheat_add->cool boil_off->cool nucleate->cool

Caption: Recrystallization Workflow and Decision Tree

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-HYDROXY-2-ISOPROPYL-6-METHYLPYRIMIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC. Retrieved from [Link]

Sources

Technical Support Center: 4-Hydroxy-2-methylpyrimidine (4H2MP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: Open Subject: Stability, Tautomerism, and Analytical Method Optimization

Senior Scientist Note: The "Chameleon" Molecule

Welcome. If you are here, you are likely observing inconsistent HPLC retention times, "ghost" peaks, or unexplained degradation in your 4-hydroxy-2-methylpyrimidine (4H2MP) samples.

The Root Cause: You are likely not dealing with a single static structure. 4H2MP is a classic "chameleon" molecule. It exists in a dynamic equilibrium between its enol (pyrimidinol) and keto (pyrimidinone) forms. In solution, particularly polar solvents like water or methanol, the keto form (2-methyl-4(3H)-pyrimidinone) predominates.

Most "instability" reports we receive are actually analytical artifacts caused by uncontrolled pH or solvent effects shifting this equilibrium during analysis. This guide is designed to help you distinguish between actual chemical degradation and apparent tautomeric shifts.

Module 1: Tautomerism & The "Ghost Peak" Phenomenon

User Issue: "My HPLC chromatogram shows split peaks or broad tailing, even with a fresh standard."

Technical Explanation: The proton on the oxygen (enol) can migrate to the ring nitrogen (keto). This process is rapid but can be slowed down by the column stationary phase or specific pH windows, leading to peak splitting.

Visualizing the Equilibrium

The following diagram illustrates the Lactam-Lactim tautomerism that dictates the behavior of 4H2MP in solution.

Tautomerism Enol Enol Form (2-methyl-4-pyrimidinol) Favored in: Gas Phase / Non-polar Keto Keto Form (2-methyl-4(3H)-pyrimidinone) Favored in: Water / Methanol / HPLC Enol->Keto Solvent Polarity Keto->Enol Heat / Non-polar Anion Anionic Species (Deprotonated) pH > 9.5 Keto->Anion +OH⁻ (pKa ~9.5) Cation Cationic Species (Protonated) pH < 2.5 Keto->Cation +H⁺ (pKa ~2.5)

Figure 1: Tautomeric and ionization states of 4H2MP. In standard HPLC conditions (aqueous), the Keto form is dominant.

Troubleshooting Protocol: Stabilizing the Peak

To fix peak splitting, you must force the molecule into a single state (preferably the neutral keto form or the fully protonated cation).

ParameterRecommendationWhy?
Mobile Phase pH pH 3.0 - 4.5 Keeps the molecule neutral but suppresses rapid proton exchange. Avoid pH 7-8 where it transitions to anion.
Buffer Choice Ammonium Formate (10-20mM) Volatile (good for LC-MS) and provides sufficient ionic strength to mask silanols.
Column Temp < 30°C Higher temperatures accelerate tautomer interconversion, potentially merging peaks but often broadening them.
Module 2: Chemical Degradation (Hydrolysis)

User Issue: "I see a new impurity peak appearing at the solvent front after storing samples in basic buffer."

Technical Explanation: While 4H2MP is relatively stable in acid, the pyrimidine ring is electron-deficient. In strong alkaline conditions (pH > 11), hydroxide ions (


) attack the ring carbons (typically C6), leading to ring opening (cleavage). This is irreversible degradation.
Stability Profile Matrix
ConditionStability RatingObserved Outcome
Acidic (pH 1-3) High Stable as the cation. Resistant to hydrolysis at room temp.
Neutral (pH 6-8) ⚠️ Moderate Stable, but solubility may decrease as it is the least soluble neutral form.
Basic (pH > 10) Critical Risk Ring Cleavage. Hydrolysis yields acyclic amidines/acids.
Oxidative (H₂O₂) ⚠️ Moderate The C2-methyl group can be oxidized to a carboxylic acid under harsh conditions.
Light/UV ⚠️ Moderate Can photodegrade over long exposure; store in amber vials.
Diagram: Degradation Pathway Decision Tree

Degradation Start Sample Analysis: Unexpected Loss of Purity CheckPH Check Solution pH Start->CheckPH HighPH pH > 10? CheckPH->HighPH LowPH pH < 2? CheckPH->LowPH ResultBase Likely Ring Hydrolysis (Irreversible) HighPH->ResultBase Yes CheckPeak Check HPLC Peak Shape HighPH->CheckPeak No ResultAcid Likely Stable Check for Precipitation LowPH->ResultAcid Yes LowPH->CheckPeak No SplitPeak Split/Broad Peak? CheckPeak->SplitPeak Tautomer Tautomeric Artifact (Adjust Buffer) SplitPeak->Tautomer Yes

Figure 2: Diagnostic logic for determining if loss of purity is due to degradation or analytical artifacts.

Module 3: Validated Analytical Protocol

Objective: To quantify 4H2MP without tautomeric interference.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate

  • Formic Acid[1]

  • Milli-Q Water

Step-by-Step Method:

  • Buffer Preparation (20mM Ammonium Formate, pH 3.5):

    • Dissolve 1.26 g of Ammonium Formate in 900 mL water.

    • Adjust pH to 3.5 ± 0.1 using Formic Acid.

    • Dilute to 1000 mL. Note: The acidic pH locks the tautomer and improves peak shape.

  • Mobile Phase Setup:

    • Line A: Buffer (pH 3.5)

    • Line B: Acetonitrile[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-10 min: 5% → 40% B (Linear gradient)

    • 10-12 min: 40% → 90% B (Wash)

    • Note: 4H2MP is polar and will elute early (approx 3-5 min).

  • Detection:

    • Set UV to 254 nm (aromatic ring max) and 220 nm (amide bond).

    • Warning: Do not use refractive index (RI) detection as the sensitivity is too low for impurity profiling.

FAQs (Frequently Asked Questions)

Q: Can I store 4H2MP in DMSO? A: Yes, DMSO is an excellent solvent for stock solutions (up to 100 mM). However, freeze/thaw cycles can induce precipitation. Store aliquots at -20°C. Ensure the DMSO is anhydrous to prevent slow hydrolysis over months.

Q: Why does my LC-MS show a mass of M+1 and M+23? A: The M+1 (125.1 Da for C5H6N2O + H+) is the parent. M+23 is the sodium adduct. This is normal. If you see M+18, you may have a water adduct, which sometimes occurs in the source but can also indicate ring opening if the retention time is different.

Q: Is the compound light sensitive? A: Moderately. While not as sensitive as some fluorophores, pyrimidines can undergo dimerization under intense UV light. Always use amber glassware for long-term storage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407091, 4-Methylpyrimidin-2-ol (Isomer analog for structural data). Retrieved from [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine... investigated using synchrotron-based techniques. ResearchGate. Retrieved from [Link]

  • Brown, D. J. (1962). The Pyrimidines.[2] The Chemistry of Heterocyclic Compounds, Wiley & Sons.[2] (Foundational text on Pyrimidine hydrolysis mechanisms).

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 4-Hydroxy-2-methylpyrimidine (4-HMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMP-402-SOL Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-Hydroxy-2-methylpyrimidine (4-HMP) . This molecule (CAS 6622-92-0) presents unique chromatographic challenges due to its amphoteric nature and potential for tautomerism. It is widely analyzed as a degradation product of Thiamine (Vitamin B1) and a primary metabolite of the pesticide Pirimiphos-methyl .

Successful analysis requires navigating three critical physicochemical hurdles:

  • Tautomerism: 4-HMP exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1] In solution, the lactam form typically predominates, but surface interactions can shift this, causing peak splitting.

  • Polarity: As a small, polar heterocycle, it retains poorly on standard C18 columns, often eluting in the void volume (

    
    ).
    
  • Basicity: The pyrimidine ring nitrogens can interact with free silanols on silica supports, leading to severe tailing.

Module 1: The "Gold Standard" Method

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. We recommend a Reverse Phase Ion-Suppression approach or HILIC depending on your matrix.

Table 1: Recommended Starting Conditions (Reverse Phase)
ParameterSpecificationRationale
Column Polar-Embedded C18 or C18-Aq (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq)Prevents "dewetting" (phase collapse) in highly aqueous mobile phases required for retention.
Mobile Phase A 20-50 mM Phosphate Buffer, pH 2.5 - 3.0 Suppresses silanol ionization (reducing tailing) and ensures the analyte is protonated (reproducible species).
Mobile Phase B Methanol (MeOH) MeOH is less likely than Acetonitrile (ACN) to induce secondary interactions with pyrimidines; better solubility.
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow.
Detection UV @ 254 nm (Primary), 210 nm (Secondary)254 nm targets the aromatic pyrimidine ring; 210 nm is more sensitive but prone to buffer noise.
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer and sharpens peaks for tautomeric compounds.

Module 2: Troubleshooting Guide (Q&A)

Category A: Peak Shape Issues

Q: My 4-HMP peak is tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Not necessarily. Tailing in pyrimidines is usually chemical, not physical.

  • The Cause: At neutral pH, the basic nitrogen atoms in the pyrimidine ring interact with acidic silanol groups (

    
    ) on the silica surface.
    
  • The Fix:

    • Lower the pH: Ensure your buffer is at pH 2.5 – 3.0. This protonates the silanols (

      
      ), making them neutral and preventing interaction.
      
    • Increase Buffer Strength: Move from 10 mM to 50 mM phosphate to mask remaining active sites.

    • Add a Modifier: If using a standard C18, add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Dedicated base-deactivated columns are preferred over TEA additives.

Q: I see a "split" peak or a shoulder, but the column performs well for other standards.

A: This is the hallmark of Tautomeric Separation .

  • The Mechanism: The interconversion between the keto and enol forms is slow relative to the chromatographic timescale. The column is partially separating the two forms.

  • The Fix:

    • Increase Temperature: Raising the column oven to 40-50°C increases the rate of interconversion, merging the split signals into a single, sharp peak (Time-Averaged Peak).

    • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Dissolving in 100% organic solvent can "lock" the analyte in a specific tautomeric state that re-equilibrates slowly on the column.

Category B: Retention Stability

Q: The retention time is drifting day-to-day. Why?

A: 4-HMP is highly sensitive to pH changes near its pKa (approx pKa ~2.5 for ring nitrogen protonation).

  • The Fix:

    • Precise pH Adjustment: Do not just add a fixed volume of acid. Use a calibrated pH meter to adjust the aqueous buffer before mixing with organic solvent.

    • Cap the Column: If using high aqueous phases (>95% water), standard C18 chains can mat down (dewetting), causing loss of retention. Switch to a "Aq" or "Polar Embedded" column designed for 100% water stability.

Module 3: Diagnostic Workflows

Workflow 1: Troubleshooting Peak Tailing & Splitting

Use this logic flow to diagnose the root cause of poor peak shape for 4-HMP.

TailingTroubleshoot Start Issue: Poor Peak Shape CheckSplit Is the peak split or shouldered? Start->CheckSplit CheckTail Is the peak tailing (As > 1.5)? CheckSplit->CheckTail No TempCheck Column Temp < 30°C? CheckSplit->TempCheck Yes PHCheck Is Mobile Phase pH > 4.0? CheckTail->PHCheck Yes SolventCheck Sample Solvent != Mobile Phase? TempCheck->SolventCheck No ActionTemp Fix: Increase Temp to 40-50°C (Accelerate Tautomerism) TempCheck->ActionTemp Yes ActionSolvent Fix: Dilute sample in Mobile Phase SolventCheck->ActionSolvent Yes ColumnCheck Is Column Standard C18? PHCheck->ColumnCheck No ActionPH Fix: Lower pH to 2.5-3.0 (Suppress Silanols) PHCheck->ActionPH Yes ActionCol Fix: Switch to Base-Deactivated or Polar-Embedded Column ColumnCheck->ActionCol Yes

Figure 1: Decision tree for diagnosing peak shape anomalies in pyrimidine analysis.

Workflow 2: Method Selection (RP vs. HILIC)

If you are developing a new method, use this guide to select the correct mode of chromatography based on your sensitivity and retention needs.

MethodSelection Start Start: Method Development RetentionCheck Is Retention Factor (k) < 1.0 on C18? Start->RetentionCheck RP_Opt Optimize Reverse Phase RetentionCheck->RP_Opt No (k > 1) HILIC_Opt Switch to HILIC RetentionCheck->HILIC_Opt Yes (k < 1) Step1 Use 100% Aqueous Stable Column (C18-Aq) RP_Opt->Step1 Step2 Use Ion Pairing Reagent (e.g., Hexanesulfonate) Step1->Step2 If retention still low Step3 Column: Bare Silica or Amide HILIC_Opt->Step3 Step4 Mobile Phase: 90% ACN / 10% Buffer (Ammonium Formate pH 3) Step3->Step4

Figure 2: Strategic workflow for selecting between Reverse Phase and HILIC modes for polar pyrimidines.

References

  • Vertex AI Search. (2025). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. ResearchGate. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 222672, 4,6-Dihydroxy-2-methylpyrimidine. PubChem. [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine and Pyrimidine Peak Issues. Separation Science. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Online Topic: 4-Hydroxy-2-methylpyrimidine (2-methyl-4(3H)-pyrimidinone) Synthesis & Derivatization

Executive Summary: The Chemical Architecture

The synthesis of This compound is a foundational step in the production of Vitamin B1 (Thiamine) analogs, kinase inhibitors, and agrochemicals. While the condensation of acetamidine with


-keto esters appears elementary, scale-up is frequently plagued by hygroscopic starting materials , tautomeric ambiguity , and purification losses  due to high water solubility.

This guide moves beyond standard textbook procedures to address the process chemistry variables that determine yield and purity.

Module 1: Core Ring Construction (Cyclization)

Q: My yields for the condensation of acetamidine hydrochloride and ethyl acetoacetate are consistently low (<50%). What is the failure point?

A: The issue is likely moisture ingress or suboptimal solvent polarity.

Root Cause Analysis: Acetamidine hydrochloride is extremely hygroscopic. Water deactivates the base (Sodium Ethoxide/Methoxide), converting it to hydroxide, which promotes ester hydrolysis over the desired condensation. Furthermore, the reaction rate is significantly faster in methanol than ethanol due to dielectric constants.

Optimized Protocol (The "Methanol Switch"): Replace Ethanol/NaOEt with Methanol/NaOMe .

  • Drying: Dry Acetamidine HCl in a vacuum oven at 50°C for 4 hours before use.

  • Stoichiometry: Use a slight excess of base (1.2 eq NaOMe) to neutralize the HCl salt and drive the enolate formation.

  • Temperature: Initiate at 0°C to control exotherm, then warm to 20-25°C. Reflux is often unnecessary in Methanol and can increase side products.

Data Comparison:

ParameterStandard Condition (EtOH/NaOEt)Optimized Condition (MeOH/NaOMe)
Reaction Temp Reflux (78°C)Ambient (20-25°C)
Time 6-12 Hours3-5 Hours
Typical Yield 45-60%85-88%
Impurity Profile High (Ester hydrolysis)Low

Expert Insight: Do not use "absolute" ethanol if it has been open to air. The cost-effective industrial standard is Dry Methanol (<0.2% water) .[1]

Module 2: Purification & Isolation

Q: The product is not precipitating during acidic workup. How do I isolate it from the aqueous layer?

A: You are fighting the compound's amphoteric nature and high water solubility.

The Trap: this compound behaves as a zwitterion. If you acidify too far (pH < 1), it forms the soluble pyrimidinium salt. If you stay too basic (pH > 8), it remains as the soluble enolate.

The "Methanol Crash" Protocol:

  • Concentration: Distill the reaction mixture to remove bulk methanol before adding water.

  • Acidification: Dissolve residue in minimum water. Adjust pH to 1-2 (using conc. HCl) to protonate the lactam nitrogen.

  • Isolation:

    • Do not filter yet. The compound is likely still dissolved.

    • Concentrate the aqueous solution to 1/3 volume.[2]

    • Dilute with 10 volumes of cold Methanol (0°C) . The inorganic salts (NaCl) will partially dissolve or can be filtered hot, but the pyrimidine product will crystallize out upon cooling due to the "salting-out" effect in the organic antisolvent.

Module 3: Functionalization (The Tautomerism Problem)

Q: I am trying to N-alkylate the ring, but I keep getting O-alkylated byproducts (or vice versa). How do I control regioselectivity?

A: You must manipulate the Hard-Soft Acid-Base (HSAB) parameters.

The 4-hydroxy-pyrimidine scaffold exists in a tautomeric equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH) forms.

  • N-Alkylation (Thermodynamic Control):

    • Favored by: Soft electrophiles (Alkyl iodides) and polar aprotic solvents (DMF, DMSO).

    • Mechanism:[3][4][5] The Nitrogen lone pair is a "softer" nucleophile.

  • O-Alkylation (Kinetic/HSAB Control):

    • Favored by: Hard electrophiles (Alkyl triflates, Chloromethyl ethers) or Oxygen-philic cations (Ag+).

    • Mechanism:[3][4][5] Oxygen is "harder" (more electronegative).

Decision Logic Diagram:

TautomerismControl Start Target Derivative N_Alk Target: N-Alkylation (Lactam) Start->N_Alk Soft Nucleophile O_Alk Target: O-Alkylation (Lactim) Start->O_Alk Hard Nucleophile Cond_N Conditions: Solvent: DMF/DMSO Base: K2CO3 or NaH Reagent: Alkyl Iodide/Bromide N_Alk->Cond_N Cond_O Conditions: Solvent: Toluene/DCM Additive: Ag2CO3 (Silver Salts) Reagent: Alkyl Triflate/Tosylate O_Alk->Cond_O

Figure 1: Decision matrix for controlling regioselectivity in pyrimidine alkylation based on HSAB theory.

Module 4: Chlorination (Safety & Green Chemistry)

Q: The POCl3 chlorination to yield 4-chloro-2-methylpyrimidine is violent and generates massive waste. Is there a safer alternative?

A: Yes. Switch from "Solvent Reflux" to "Equimolar Sealed Heating."

The Old Way: Refluxing the hydroxy-pyrimidine in 5-10 equivalents of POCl


. This is dangerous upon quenching (exothermic hydrolysis of excess POCl

) and environmentally indefensible.[6][7]

The Optimized "Green" Protocol: Use a 1:1 molar ratio of Substrate:POCl


 in a sealed reactor (autoclave or pressure vial).
  • Mix: 1.0 eq this compound + 1.05 eq POCl

    
    .
    
  • Base: Add 1.0 eq Pyridine (catalyst/acid scavenger).[8]

  • Heat: Seal and heat to 140°C for 2 hours.

  • Mechanism: The high temperature compensates for the lack of solvent/excess reagent, driving the Vilsmeier-Haack type mechanism efficiently.

  • Quench: Cool to room temperature. The lack of excess POCl

    
     makes the water quench significantly milder and safer.
    

Safety Note: Even with equimolar amounts, always quench into ice-water while monitoring temperature. Maintain pH 8-9 with Na


CO

to precipitate the product.

Visualizing the Total Workflow

SynthesisWorkflow Raw Acetamidine HCl + Ethyl Acetoacetate React Cyclization (MeOH / NaOMe) 20-25°C, 4h Raw->React Condensation Workup Distillation & pH Adjust (1-2) React->Workup Solvent Swap Cryst Crystallization (MeOH dilution) Workup->Cryst Salting Out Product This compound (Solid) Cryst->Product Filtration Deriv Derivatization (POCl3 or Alkylation) Product->Deriv Optional

Figure 2: Optimized process flow for the synthesis and isolation of this compound.

References

  • Optimization of 4,6-dihydroxy-2-methylpyrimidine synthesis: CN102399196A. Synthesis method of 4,6-dihydroxy-2-methylpyrimidine. (2012).

  • Purification and Solubility Protocols: US2417318A. Method of producing 4-hydroxy pyrimidines. (1947).

  • Green Chlorination Techniques: Wang, L., et al. (2021). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules.

  • Tautomerism and Alkylation Selectivity: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. (2012).

Sources

Technical Support Center: 4-Hydroxy-2-Methylpyrimidine (HMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways, Stability, and Analytical Troubleshooting

Introduction: The Dual Nature of HMP

Welcome to the technical support hub for 4-hydroxy-2-methylpyrimidine (HMP) . In drug development and bio-analysis, HMP is encountered in two distinct contexts:

  • As a Degradation Product: It is the primary "pyrimidine moiety" released when Vitamin B1 (Thiamine) degrades under alkaline or sulfite-stress conditions.

  • As an Analyte: Researchers often need to quantify HMP to assess the stability of thiamine-based formulations or to monitor pyrimidine salvage pathways in microbial fermentation.

This guide addresses the degradation of HMP itself (how the ring breaks down) and HMP as a degradation marker .

Module 1: Biological Degradation Pathways

User Query: "How do bacteria or biological systems metabolize this compound? Is it stable in fermentation media?"

The Mechanism: Oxidative Ring Cleavage

Unlike simple hydrolysis, the biological degradation of the pyrimidine ring in HMP requires oxidative activation. In microbial systems (e.g., E. coli, Rhodococcus), this typically follows the Rut (Pyrimidine Utilization) pathway or the Thiamine Salvage pathway.

Pathway A: The Salvage Route (Anabolic)

In many bacteria (e.g., Salmonella, E. coli), HMP is not degraded for energy but "salvaged" to regenerate Thiamine.

  • Step 1: HMP is phosphorylated by HMP kinase (ThiD) to form HMP-phosphate (HMP-P).

  • Step 2: HMP-P is further phosphorylated to HMP-pyrophosphate (HMP-PP).

  • Step 3: HMP-PP is coupled with a thiazole moiety by Thiamine-phosphate synthase (ThiE) to reform Thiamine Monophosphate (TMP).

Pathway B: Oxidative Catabolism (Catabolic)

When salvage is suppressed (high thiamine presence), HMP undergoes oxidative degradation, likely following a mechanism analogous to the Rut pathway (observed in uracil degradation).

  • Step 1 (Activation): The pyrimidine ring is attacked by a monooxygenase (RutA-like), incorporating oxygen to form a ureido-acrylate intermediate.

  • Step 2 (Ring Opening): The ring is cleaved hydrolytically, releasing acetate (from the methyl group) and urea.

Pathway Visualization (DOT)

HMP_Pathways cluster_0 Pathway A: Thiamine Salvage cluster_1 Pathway B: Oxidative Catabolism Thiamine Thiamine (Vitamin B1) HMP This compound (HMP) Thiamine->HMP Alkaline Hydrolysis (Degradation of B1) HMP_P HMP-Phosphate HMP->HMP_P ThiD (Kinase) Ox_Inter Ureido-intermediate (Ring Oxidation) HMP->Ox_Inter Monooxygenase (RutA-like) HMP_PP HMP-Pyrophosphate HMP_P->HMP_PP ThiD TMP Thiamine Monophosphate HMP_PP->TMP ThiE (Synthase) Cleavage Ring Cleavage Products (Urea + Acetate) Ox_Inter->Cleavage Hydrolase (RutB-like)

Figure 1: Dual fate of HMP in biological systems: Re-synthesis into Thiamine (Salvage) or Oxidative Ring Cleavage (Catabolism).[1][2]

Module 2: Chemical Stability & Stress Testing

User Query: "My HMP standard is degrading in solution. What are the critical stress factors?"

HMP is an electron-deficient aromatic ring. While relatively stable compared to Thiamine, it has specific vulnerabilities.

Troubleshooting Stability Issues
Stress FactorVulnerability LevelMechanism & EffectCorrective Action
Acid (pH < 3) Low Protonation of N1/N3 stabilizes the ring. HMP is generally stable in 0.1M HCl.Store stock solutions in 0.1% Formic Acid or dilute HCl.
Alkali (pH > 9) High Hydroxide ions attack the C2 or C4 positions, leading to ring fragmentation (formation of acetamidine).Avoid pH > 8.0. Buffer samples to pH 4.5–6.0 immediately after collection.
Oxidation (H₂O₂) Medium Susceptible to N-oxidation or radical attack at the methyl group (C-CH₃).Add antioxidants (e.g., EDTA) if analyzing in oxidative matrices.
UV Light Medium-High Pyrimidines absorb UV (254nm). High-intensity light can induce dimerization or photo-hydration.Use amber glassware. Limit exposure to direct sunlight.

Expert Insight: If you observe a loss of HMP but no new peaks in your UV chromatogram, suspect alkaline ring opening . The resulting linear fragments (ureas/amidines) often have low UV absorbance compared to the aromatic HMP ring, leading to a "mass balance" error.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Query: "I cannot retain HMP on my C18 column, or the peak shape is poor."

The Challenge: Polarity

HMP is a small, polar, basic molecule (pKa ~ 2.5 for the protonated form). On standard C18 columns, it elutes near the void volume (


), causing quantitation errors due to ion suppression (in MS) or matrix interference (in UV).
Method Development Guide
Scenario A: You must use a C18 Column
  • Issue: Early elution (Retention factor

    
    ).
    
  • Solution: Use Ion-Pairing Agents .

    • Add: 5–10 mM Hexanesulfonic Acid (or Heptafluorobutyric acid for LC-MS) to the mobile phase.

    • Mechanism:[3][4][5][6] The ion-pairing reagent binds to the positively charged HMP, increasing its hydrophobicity and retention on the C18 phase.

Scenario B: You have flexibility (Recommended)
  • Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode columns.

  • Protocol:

    • Column: Amide-HILIC or Primesep 100 (Mixed-mode C18/Cation Exchange).

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

    • Why? HMP is retained by polar interactions. High organic content ensures good desolvation for LC-MS sensitivity.

Analytical Workflow Diagram (DOT)

HPLC_Troubleshooting Start Start: HMP Analysis Check_Ret Is Retention (k) > 2? Start->Check_Ret Ret_OK Check Peak Shape Check_Ret->Ret_OK Yes Ret_Fail Retention Issue Check_Ret->Ret_Fail No (Elutes in Void) Sol_HILIC Switch to HILIC (90% ACN) Ret_Fail->Sol_HILIC LC-MS Preferred Sol_IonPair Add Ion-Pair Reagent (Hexanesulfonate) Ret_Fail->Sol_IonPair UV/HPLC Preferred

Figure 2: Decision tree for optimizing HMP chromatography.

Frequently Asked Questions (FAQs)

Q1: Is HMP toxic to bacteria? A: generally, no. HMP is a salvageable nutrient for many thiamine-auxotrophic bacteria (e.g., Salmonella). However, at high concentrations (>10 mM), accumulation of phosphorylated intermediates (HMP-PP) can be toxic if the downstream synthase (ThiE) is rate-limiting ("ion trapping").

Q2: I see a "ghost peak" in my thiamine stability study. Is it HMP? A: Check the UV spectrum. Thiamine absorbs at ~235nm and ~260nm (pH dependent). HMP (the pyrimidine moiety) has a distinct max absorption around 230–240 nm in acidic media. The other half of thiamine (the thiazole ring) absorbs at ~260 nm. If your peak has a


 ~235 nm and elutes earlier than thiamine, it is likely HMP.

Q3: Can I use GC-MS for HMP analysis? A: Not directly. HMP is non-volatile due to the hydroxyl/keto group. You must perform derivatization (e.g., silylation with BSTFA + 1% TMCS) to convert the hydroxyl group to a trimethylsilyl (TMS) ether before GC-MS analysis.

References

  • Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology. (Describes the HMP salvage pathway via ThiD/ThiE).

  • Loh, K. D., et al. (2006).[1] A previously undescribed pathway for pyrimidine catabolism.[2][6] Proceedings of the National Academy of Sciences (PNAS). (Details the Rut oxidative pathway for pyrimidines).

  • Zbleski, et al. Thiamine Degradation Pathways. (General reference for Thiamine cleavage into HMP).

  • SIELC Technologies. HPLC Method for Analysis of Pyrimidine Derivatives.[7] (Source for mixed-mode chromatography conditions).

  • University of Minnesota Biocatalysis/Biodegradation Database. Pyrimidine Metabolism. (General metabolic maps).

Sources

Validation & Comparative

A Comparative Guide to the Tautomeric Landscape of 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Nature of Pyrimidines

In the realm of heterocyclic chemistry, tautomerism represents a critical form of constitutional isomerism where structures are readily interconverted through proton transfer. This phenomenon is particularly significant in pyrimidine derivatives, which form the core scaffolding of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2][3] The precise tautomeric form of a molecule can profoundly influence its physicochemical properties, including its hydrogen bonding capabilities, reactivity, and biological function. Therefore, understanding the tautomeric equilibrium is paramount for researchers in medicinal chemistry and drug development.[4]

This guide provides an in-depth comparative study of the tautomers of 4-hydroxy-2-methylpyrimidine. We will explore the structural possibilities, delve into their relative stabilities using computational and experimental data, and provide validated protocols for their characterization. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently navigate the tautomeric complexity of this important heterocyclic system.

The Tautomeric Candidates of this compound

This compound primarily exists in a dynamic equilibrium between one aromatic 'enol' form and two non-aromatic 'keto' (or pyrimidinone) forms. The interconversion involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atoms at the N1 or N3 positions of the pyrimidine ring.

The three principal tautomers are:

  • This compound (Hydroxy/Enol form): An aromatic structure featuring a hydroxyl group at the C4 position.

  • 2-Methyl-1H-pyrimidin-4(3H)-one (Keto/Amide form): A non-aromatic structure with a carbonyl group at C4 and protons on both N1 and N3. This is often referred to as the N1,N3-dihydro form.

  • 2-Methyl-3H-pyrimidin-4(3H)-one (Keto/Amide form): A non-aromatic structure with a carbonyl group at C4 and a proton on the N3 nitrogen. This is often the most stable form.

The equilibrium between these forms is sensitive to the surrounding environment, including solvent polarity and physical state (gas, solution, or solid).[5]

Tautomers T1 This compound (Enol Form) T2 2-Methyl-3H-pyrimidin-4(3H)-one (Keto Form) T1->T2 H⁺ shift T3 2-Methyl-1H-pyrimidin-4(3H)-one (Keto Form) T2->T3 H⁺ shift

Figure 1: Tautomeric equilibrium of this compound.

Comparative Stability: A Tale of Two Forms

A central question in the study of pyrimidine tautomerism is which form predominates under given conditions. A combination of computational chemistry and experimental observation provides a clear answer: the keto forms are generally more stable than the enol form.

Computational Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in quantifying the relative stabilities of pyrimidine tautomers.[6][7][8] For the parent 4-hydroxypyrimidine, studies consistently show that the pyrimidinone (keto) forms are thermodynamically favored over the hydroxypyrimidine (enol) form.[2][9] The introduction of a methyl group at the C2 position does not alter this fundamental preference.

The greater stability of the keto tautomers can be attributed to the high strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol form.[10] While the enol form possesses aromaticity, the energetic advantage of the robust amide-like C=O bond in the pyrimidinone structures typically outweighs the stabilization gained from aromaticity.

Solvent effects play a crucial role. In the gas phase, the energy difference between tautomers is smaller. However, in polar solvents, the more polar keto tautomers are significantly stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium almost exclusively towards the keto forms.[5][11]

Tautomer FormComputational MethodRelative Energy (kcal/mol) (Gas Phase, approx.)Key Finding
This compound (Enol)DFT/B3LYP+7 to +10Least stable form due to weaker C=C bond compared to C=O.
2-Methyl-3H-pyrimidin-4(3H)-one (Keto)DFT/B3LYP0 (Reference)Generally the most stable tautomer in both gas and solution phases.
2-Methyl-1H-pyrimidin-4(3H)-one (Keto)DFT/B3LYP+1 to +3Slightly less stable than the 3H-pyrimidinone form.

Table 1: Computationally derived relative stabilities of this compound tautomers. Energies are approximate values based on studies of similar pyrimidines.[2][9]

Experimental Verification

Experimental data from various spectroscopic techniques corroborate the computational findings. In solution and in the solid state, 4-hydroxypyrimidines overwhelmingly exist in their keto (pyrimidinone) forms.[12][13]

Spectroscopic Fingerprints for Tautomer Identification

Distinguishing between tautomers requires analytical techniques that are sensitive to subtle changes in molecular structure, bonding, and electronic environment. The most powerful of these are NMR, IR, and UV-Vis spectroscopy.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Solvents Dissolve in various solvents (e.g., DMSO-d6, CDCl3, D2O) Sample->Solvents NMR NMR Spectroscopy (¹H, ¹³C) Solvents->NMR FTIR FTIR Spectroscopy Solvents->FTIR UVVis UV-Vis Spectroscopy Solvents->UVVis Interpret Compare Spectra: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - Max Absorbance (λmax) NMR->Interpret FTIR->Interpret UVVis->Interpret Conclusion Determine Dominant Tautomer & Equilibrium Position Interpret->Conclusion

Figure 2: General experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for tautomer analysis in solution.

  • ¹H NMR: The presence of a labile proton can be observed. In the enol form, an -OH proton signal would be expected, while the keto forms would show N-H proton signals, often broader and at a different chemical shift. The chemical shifts of the ring protons (e.g., H5 and H6) are also sensitive to the electronic structure (aromatic vs. non-aromatic).

  • ¹³C NMR: This technique provides unambiguous evidence. The chemical shift of the C4 carbon is highly diagnostic. In the enol form, C4 is bonded to an oxygen and has a chemical shift typically in the range of 155-165 ppm. In the keto forms, C4 is a carbonyl carbon (C=O), and its signal shifts significantly downfield to 170-185 ppm.[13] This large difference allows for clear identification and even quantification of the tautomeric ratio if both forms are present.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups and is particularly useful for studying tautomerism in both solution and the solid state.[14]

  • Enol Form: The key signature is a sharp to medium absorption band in the 3500-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. It will also display C=C and C=N stretching vibrations within the aromatic ring region (approx. 1500-1650 cm⁻¹).

  • Keto Forms: These tautomers lack the O-H band. Instead, they exhibit a strong, prominent C=O stretching band, typically between 1650-1720 cm⁻¹. They also show N-H stretching vibrations, usually appearing as broader bands in the 3100-3400 cm⁻¹ region.[15]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Since the keto and enol forms have different chromophoric systems (aromatic vs. conjugated non-aromatic), they absorb light at different wavelengths.

  • Enol Form: As an aromatic system, it typically shows a primary absorption band (λmax) at a shorter wavelength.

  • Keto Forms: The extended conjugation in the pyrimidinone system generally results in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the enol form.[16] By comparing the spectrum of the sample in different solvents, one can observe shifts in the λmax that correspond to shifts in the tautomeric equilibrium.

Spectroscopic TechniqueThis compound (Enol Tautomer)2-Methyl-pyrimidin-4-one (Keto Tautomers)
¹³C NMR (C4 Signal) ~160 ppm (C-OH)>175 ppm (C=O)
¹H NMR (Labile H) ~9-11 ppm (-OH)~11-13 ppm (-NH)
IR Spectroscopy ~3550 cm⁻¹ (O-H stretch)~1680 cm⁻¹ (strong C=O stretch)
No C=O stretch~3200 cm⁻¹ (broad N-H stretch)
UV-Vis (λmax) Shorter wavelengthLonger wavelength

Table 2: Summary of characteristic spectroscopic data for distinguishing the tautomers of this compound.

Experimental Protocols

The following protocols provide a framework for the experimental investigation of this compound tautomers.

Protocol 1: NMR Spectroscopic Analysis

Objective: To identify the dominant tautomer in solution and quantify the tautomeric ratio.

Causality: The choice of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃) is critical, as solvent can shift the tautomeric equilibrium. DMSO-d₆ is particularly useful as its hydrogen-bond accepting nature can help in observing labile N-H and O-H protons.

Methodology:

  • Sample Preparation: Prepare a ~10 mg/mL solution of this compound in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To confirm labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H or O-H signals should disappear or decrease in intensity due to proton exchange.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C and longer relaxation times.

    • Pay close attention to the 150-190 ppm region of the spectrum.

  • Data Analysis:

    • In the ¹H spectrum, identify signals corresponding to the methyl group, ring protons, and any observed labile protons.

    • In the ¹³C spectrum, locate the signal for the C4 carbon. A signal >170 ppm confirms the predominance of the keto (pyrimidinone) tautomer.

    • If signals for multiple tautomers are present, the tautomeric ratio can be calculated by integrating the corresponding distinct signals in either the ¹H or ¹³C spectrum.

Protocol 2: ATR-FTIR Spectroscopic Analysis

Objective: To identify the key functional groups (C=O, N-H, O-H) indicative of the tautomeric form, primarily in the solid state.

Causality: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation and providing high-quality spectra. It validates the NMR findings by directly probing the vibrational modes of the key functional groups involved in the tautomerism.

Methodology:

  • Sample Preparation: Place a small amount (~1-2 mg) of solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Ensure the sample is in firm contact with the crystal using the pressure clamp.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Examine the resulting spectrum for key features.

    • A strong, sharp peak between 1650-1720 cm⁻¹ is definitive evidence for the C=O group of the keto tautomer.

    • The absence of a significant O-H stretch around 3500-3600 cm⁻¹ and the presence of a broader N-H stretch above 3100 cm⁻¹ further confirm the keto structure.

Conclusion

The comprehensive analysis of this compound reveals a fascinating case of tautomerism dominated by the keto (pyrimidinone) forms. Both computational predictions and a wealth of experimental data from NMR, IR, and UV-Vis spectroscopy confirm that the 2-methyl-3H-pyrimidin-4(3H)-one tautomer is the most stable and prevalent species, particularly in solution and the solid state. The methodologies detailed in this guide provide a robust framework for researchers to confidently identify and characterize the tautomeric landscape of this and related pyrimidine compounds, a critical step in understanding their chemical behavior and biological potential.

References

  • Denisov, G. S., Gindin, V. A., & Smirnov, S. N. (1998). Tautomerism and proton transfer in 4-hydroxypyrimidine. Journal of Molecular Structure, 448(1), 11-18.
  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]

  • Les, A., Adamowicz, L., & Rode, J. (2003). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 8(12), 948-961. [Link]

  • Miles, H. T. (1956). Infrared spectra and tautomeric structure in D2O solution of some pyrimidine nucleosides and nucleotides. Biochimica et Biophysica Acta, 22(2), 247-253. [Link]

  • Galvão, A. M., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Ribeiro da Silva, M. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Taratun, O., et al. (2017). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports, 7(1), 1-12. [Link]

  • Kwiatkowski, J. S., & Pullman, B. (1975). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Advances in Heterocyclic Chemistry, 18, 199-335.
  • Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 3(1-2), 59-82. [Link]

  • G. A. G., & Shapet'ko, N. N. (1986). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Chemistry of Heterocyclic Compounds, 22(1), 82-88.
  • Sharma, P. K., et al. (2016). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of ChemTech Research, 9(5), 299-307.
  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2024). Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv preprint arXiv:2403.09109. [Link]

  • Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)
  • Royal Society of Chemistry. (n.d.). Table of Contents. Royal Society of Chemistry. [Link]

  • Meijer, E. W., et al. (2007). Conformers of the pyrimidin-6[1H]-one and pyrimidin-4[1H]-one tautomers of ureido-pyrimidinones. ResearchGate. [Link]

  • Elguero, J., et al. (1997). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-994. [Link]

  • Pozharskii, A. F., et al. (2006). Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Conditions for stabilization of the zwitterionic tautomer. Russian Chemical Bulletin, 55(4), 752-757.
  • Al-Abasi, L., & Ajlouni, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1903. [Link]

  • Yadav, B. S., et al. (2005). FTIR Spectroscopic Study of 2-Hydroxy-4-methyl Pyrimidine Hydrochloride. Asian Journal of Chemistry, 17(1), 221-225.
  • LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • El-Gohary, H. S., & El-Gammal, O. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18491. [Link]

  • SpectraBase. (n.d.). 4-HYDROXY-2-ISOPROPYL-6-METHYLPYRIMIDINE. SpectraBase. [Link]

  • Gardner, R. R., & Gellman, S. H. (1995). Synthesis and Self-Association of 4-Pyrimidinones. The Journal of Organic Chemistry, 60(16), 5229-5236.
  • StackExchange. (2020). Is a tautomer's stability compared with reference to its initial compound. Chemistry Stack Exchange. [Link]

  • Küpper, J., & Filsinger, F. (2012). Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection.
  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2641. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2641.
  • NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. [Link]

  • Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

Sources

A Comparative Guide to the Biological Activities of 4-Hydroxy-2-Methylpyrimidine and 6-Methyl-2-Thiouracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two structurally related pyrimidine derivatives: 4-hydroxy-2-methylpyrimidine and 6-methyl-2-thiouracil. While both share the pyrimidine core, the substitution at the 2- and 4-positions dramatically influences their pharmacological profiles. This document synthesizes available experimental data to offer a clear perspective on their distinct and overlapping biological effects, mechanisms of action, and the experimental methodologies used to evaluate them.

Introduction to the Compounds

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to numerous endogenous molecules and synthetic drugs.[1] Strategic modifications to this core can lead to compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4][5]

This compound and 6-methyl-2-thiouracil are two such derivatives. Their key structural difference lies in the nature of the substituent at the 2-position and the position of the methyl group, which dictates their distinct interactions with biological targets. 6-methyl-2-thiouracil is a well-established anti-thyroid agent, while the biological profile of this compound and its derivatives is more varied, showing potential in areas such as antimicrobial and anticancer research.[6][7][8]

Compound2D Structure
This compound
6-Methyl-2-thiouracil

Comparative Analysis of Biological Activities

The primary biological activities of these two compounds diverge significantly, with 6-methyl-2-thiouracil having a very specific and well-documented therapeutic application, while this compound's activities are more broadly exploratory.

Anti-thyroid Activity

6-Methyl-2-thiouracil is a potent anti-thyroid drug belonging to the thioamide class.[6] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones (T4 and T3).[9][10] By blocking TPO, it reduces the iodination of tyrosine residues on thyroglobulin, thereby decreasing the production of thyroid hormones.[6][9] This makes it effective in the management of hyperthyroidism.[9] The clinical effects may have a lag period of up to two weeks as it acts to decrease the formation of new thyroid hormones, not the release of pre-formed hormones.[6]

In contrast, there is a lack of substantial evidence in the reviewed literature to suggest that This compound possesses significant anti-thyroid activity. Its structural features are not characteristic of the thioamide drugs known to inhibit thyroid peroxidase.

Antimicrobial Activity

Derivatives of both parent compounds have been investigated for their antimicrobial properties.

This compound has served as a starting material for the synthesis of various heterocyclic derivatives with demonstrated antibacterial activity. For instance, Schiff base derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine have been synthesized and shown to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7]

6-Methyl-2-thiouracil and its metal complexes have also been evaluated for antimicrobial activity. Studies have shown that complexing 6-methyl-2-thiouracil with metal ions like Cu(II) and Pd(II) can enhance its antimicrobial activity against a range of bacteria and yeasts.[11][12] Derivatives of the related compound 6-amino-2-thiouracil have also been found to be active as antibacterial and antifungal agents.[13]

Anticancer Activity

The pyrimidine core is present in many anticancer drugs, and derivatives of both compounds have been explored for their cytotoxic potential.

Derivatives of This compound have been designed as potent inhibitors of specific targets in cancer therapy. For example, certain 4-phenoxy-pyrimidine derivatives have been synthesized and evaluated as dual VEGFR-2/c-Met inhibitors, showing promising in vitro anti-proliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver).[8]

6-Methyl-2-thiouracil has been investigated for its potential anti-metastatic effects in animal models. One study reported that oral administration of a related compound, 4-methyluracil, showed significant antimetastatic effects in rats with lymphosarcoma and Walker carcinosarcoma.[14] Furthermore, derivatives of 6-amino-2-thiouracil have shown moderate antitumor activity against lung (H460) and liver (HEPG2) carcinoma cells in vivo.[13] However, it is also important to note that methylthiouracil is listed as a compound that can potentially cause cancer.[15]

Other Biological Activities

The broader class of pyrimidine derivatives, to which This compound belongs, has been associated with a wide range of pharmacological effects, including anti-inflammatory, antiviral, analgesic, and antioxidant properties.[2][16][17] Specific derivatives have been shown to be selective COX-2 inhibitors with anti-inflammatory and antioxidant properties.[17]

6-Methyl-2-thiouracil , beyond its anti-thyroid effects, also exhibits some immunosuppressive properties, which can be beneficial in autoimmune-related hyperthyroidism, such as Graves' disease.[9]

Summary of Biological Activities
Biological ActivityThis compound & Derivatives6-Methyl-2-thiouracil & DerivativesKey Comparative Insight
Anti-thyroid No significant activity reported.Potent inhibitor of thyroid peroxidase.[6][9][10]This is the most significant point of divergence; 6-methyl-2-thiouracil is a specialized anti-thyroid agent.
Antimicrobial Derivatives show activity against Gram-positive and Gram-negative bacteria.[7]Shows antimicrobial activity, which is enhanced upon forming metal complexes.[12]Both parent scaffolds can be used to develop antimicrobial agents.
Anticancer Derivatives act as kinase inhibitors (e.g., VEGFR-2/c-Met).[8]Some derivatives show anti-metastatic and antitumor effects.[13][14]Both have potential in oncology, but through different mechanistic approaches.
Anti-inflammatory General class of pyrimidines shows activity (e.g., COX-2 inhibition).[17]Less emphasis in the literature compared to its anti-thyroid action.This compound derivatives are more explored for this activity.

Mechanisms of Action

6-Methyl-2-thiouracil: Inhibition of Thyroid Hormone Synthesis

The primary mechanism of 6-methyl-2-thiouracil is the inhibition of the thyroid peroxidase (TPO) enzyme. This enzyme catalyzes two crucial steps in the synthesis of thyroid hormones: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein. By inhibiting TPO, 6-methyl-2-thiouracil effectively blocks the production of new thyroid hormones.

TPO_Inhibition cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Oxidized Iodine (I⁰) Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination of Tyrosine TPO->Iodine T3_T4 T3 & T4 on Thyroglobulin TPO->T3_T4 MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Hormone_Release Thyroid Hormone Release (T3, T4) T3_T4->Hormone_Release MTU 6-Methyl-2-thiouracil MTU->TPO Inhibition

Caption: Mechanism of 6-methyl-2-thiouracil action.

This compound: Diverse Mechanisms of Action

Unlike the specific action of 6-methyl-2-thiouracil, derivatives of this compound exhibit a variety of mechanisms depending on their specific structure and therapeutic target. For example, as anticancer agents, certain derivatives function as kinase inhibitors, blocking signaling pathways essential for cancer cell growth and proliferation, such as the VEGFR-2 and c-Met pathways.[8] In their role as anti-inflammatory agents, other pyrimidine derivatives act by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation.[17]

Experimental Protocols

To provide a framework for the direct comparison of these compounds in a research setting, the following are detailed, standardized protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to compare the cytotoxic (anticancer) effects of this compound and 6-methyl-2-thiouracil on a selected cancer cell line (e.g., A549).

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549)

  • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Thyroid Peroxidase (TPO) Inhibition Assay

This protocol allows for the direct comparison of the inhibitory effects of the two compounds on TPO activity.

Objective: To measure the IC50 of each compound for TPO inhibition.

Materials:

  • Human or porcine thyroid peroxidase (TPO)

  • Potassium iodide (KI)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In each well of the 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, KI, guaiacol, and the TPO enzyme.

    • Add the test compounds at various concentrations. Include a positive control (e.g., propylthiouracil) and a negative control (DMSO).

  • Initiation of Reaction:

    • Initiate the reaction by adding H₂O₂. The TPO will oxidize iodide and guaiacol, leading to the formation of a colored product.

  • Kinetic Measurement:

    • Immediately measure the increase in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of color formation is proportional to the TPO activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of TPO inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound and 6-methyl-2-thiouracil reveals two compounds with distinct and valuable biological profiles. 6-Methyl-2-thiouracil is a highly specific and potent anti-thyroid agent with a well-defined mechanism of action. In contrast, this compound serves as a versatile scaffold for the development of a broader range of therapeutic agents, with derivatives showing promise in anticancer and antimicrobial applications through diverse mechanisms.

For researchers and drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal. Future research should focus on direct, head-to-head comparative studies of these compounds and their optimized derivatives in various biological assays to fully elucidate their relative potencies and therapeutic potential. Further exploration of the less-studied biological activities of this compound could also unveil novel therapeutic opportunities.

References

  • MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, January 1). Synthesis and Biological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antidiabetic and Antihyperlipidemic Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylthiouracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyluracil. Retrieved from [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methylthiouracil? Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methylthiouracil. Retrieved from [Link]

  • ResearchGate. (2021, September 25). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. Retrieved from [Link]

  • Bioscientifica. (n.d.). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. Retrieved from [Link]

  • Taylor & Francis. (2023, August 9). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Retrieved from [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Preprints.org. (2023, November 6). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Retrieved from [Link]

  • MDPI. (2023, December 11). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Retrieved from [Link]

  • PubMed. (n.d.). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Retrieved from [Link]

  • PubMed. (2007, September 15). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

Benchmarking the synthesis of 4-hydroxy-2-methylpyrimidine against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of 4-Hydroxy-2-methylpyrimidine: A Comparative Technical Guide

Executive Summary The synthesis of this compound (2-methyl-4-pyrimidinol) is a foundational reaction in pharmaceutical chemistry, serving as the critical precursor for Vitamin B1 (Thiamine) and antiparasitic agents like Amprolium.

This guide benchmarks the three primary methodologies for its production. While the Classic Anhydrous Route remains the laboratory gold standard for yield (>90%), the Aqueous Industrial Route offers a viable, safer alternative for large-scale operations despite a slight yield penalty (~85%). Emerging Mechanochemical (Solvent-Free) methods demonstrate superior atom economy but currently face scalability hurdles.

Part 1: The Gold Standard (Anhydrous Alkoxide Route)

This method utilizes a Claisen-type condensation between acetamidine and ethyl acetoacetate (EAA) in the presence of a strong alkoxide base. It is the benchmark against which all other methods are measured due to its high conversion rates.

Mechanism of Action The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the β-keto ester, followed by cyclization and dehydration.

Condensation Mechanism Start Acetamidine (Free Base) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack EAA Ethyl Acetoacetate EAA->Inter Cyclic Cyclized Intermediate Inter->Cyclic - EtOH (Cyclization) Product 4-Hydroxy-2- methylpyrimidine Cyclic->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of the condensation reaction.

Experimental Protocol

  • Preparation of Amidine Base: Acetamidine hydrochloride is hygroscopic and stable; the free base is not. Dissolve 1.1 eq of Sodium Methoxide (NaOMe) in dry Methanol. Add 1.0 eq Acetamidine HCl. Stir for 30 mins at 0°C.

  • Condensation: Add 1.0 eq of Ethyl Acetoacetate dropwise to the mixture while maintaining the temperature below 10°C to prevent side reactions (self-condensation of EAA).

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn from clear to pale yellow.

  • Isolation: Distill off approximately 70% of the methanol. Add water to the residue.

  • Precipitation: The product exists as a sodium salt in the alkaline solution. Carefully acidify with concentrated HCl to pH 6.5–7.0 .

    • Critical Note: Do not over-acidify to pH < 2 unless you desire the hydrochloride salt, which is more soluble and harder to isolate.

  • Filtration: Cool to 4°C. Filter the white crystalline precipitate.

Performance Metrics:

  • Yield: 90–95%

  • Purity: >98% (HPLC)

  • Key Risk: Handling of pyrophoric NaOMe and flammable solvents.

Part 2: The Industrial Scalable Route (Aqueous NaOH)

To avoid the cost and hazards of alkoxides, industrial processes often utilize high-concentration aqueous caustic soda. This introduces a competitive hydrolysis reaction but significantly improves safety profiles.

Workflow Comparison

Workflow Comparison cluster_0 Classic Route (Anhydrous) cluster_1 Industrial Route (Aqueous) A1 Dissolve NaOMe in MeOH A2 Add Acetamidine HCl (Dry) A1->A2 A3 Reflux 6h A2->A3 A4 Yield: ~95% A3->A4 B1 Dissolve NaOH in Water (40%) B2 Add Acetamidine HCl + EAA B1->B2 B3 Stir Ambient/Mild Heat (Biphasic) B2->B3 B4 Yield: ~85% B3->B4

Figure 2: Operational workflow comparison between Anhydrous and Aqueous methods.

Experimental Protocol

  • Biphasic Setup: Dissolve Acetamidine HCl (1.0 eq) in a minimum volume of water.

  • Base Addition: Add 40% w/w NaOH solution (2.2 eq) slowly. The mixture will be highly basic (pH > 12).

  • Reaction: Add Ethyl Acetoacetate (1.1 eq). The reaction is often biphasic initially. Stir vigorously at 25–40°C for 8-12 hours.

    • Optimization: Higher temperatures increase the rate of EAA hydrolysis (saponification) to acetoacetic acid, which is a dead-end byproduct. Keep temperatures moderate.

  • Workup: Acidify with HCl to pH 7. The product precipitates directly from the aqueous mother liquor.

Performance Metrics:

  • Yield: 80–85% (Loss due to EAA hydrolysis).

  • Cost: ~40% lower raw material costs than the methoxide route.

  • Safety: Elimination of fire hazards (methanol/alkoxide).

Part 3: Comparative Analysis & Benchmarking

The following table summarizes the trade-offs. Data is aggregated from standard industrial benchmarks and organic synthesis literature.

MetricMethod A: Anhydrous NaOMeMethod B: Aqueous NaOHMethod C: Mechanochemistry (Green)
Yield 92 - 96% 80 - 85%88 - 95%
Purity (Crude) High (>98%)Moderate (95%)High (>97%)
Atom Economy Moderate (Solvent waste)Moderate (Water waste)Excellent (Solvent-free)
E-Factor (Waste) High (Organic solvent)Low (Aqueous salt waste)Very Low
Scalability Good (Standard reactors)Excellent (Simple tanks) Poor (Requires ball mills)
Safety Profile Low (Flammable/Corrosive)Moderate (Corrosive)High (No solvents)
Cost High (Alkoxides are

)
Low (NaOH is cheap) Moderate (Energy intensive)

Expert Insight on Troubleshooting:

  • The "pH Trap": A common failure mode in the aqueous route is incorrect acidification.

    • Too Acidic (pH < 2): You form the pyrimidinium chloride salt, which is highly water-soluble. Yield drops to near zero.

    • Too Basic (pH > 9): The sodium salt remains soluble.

    • Target:pH 6.5 - 7.5 . The free base has low water solubility and will crash out.

  • Moisture in Method A: Even 1% water in the methanol can lower yields by 10% because hydroxide (generated from water + methoxide) is a better nucleophile for EAA hydrolysis than condensation. Use freshly distilled methanol or molecular sieves.

References

  • Organic Syntheses , Coll. Vol. 2, p. 422 (1943); Vol. 17, p. 6 (1937). Synthesis of 4-methyluracil and related pyrimidines.Link

  • US Patent 5519140A . Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine.[1] (Comparison of anhydrous vs. aqueous yields). Link

  • CN Patent 1024549C . Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.[2][3] (Details on aqueous neutralization and pH control). Link

  • RSC Advances , 2014, 4, 2404-2447. Solvent-free synthesis of heterocyclic compounds.[4] (Mechanochemical context). Link

Sources

A Head-to-Head Comparison: 4-Hydroxy-2-Methylpyrimidine and Uracil as Versatile Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents, from antiviral nucleoside analogues to targeted kinase inhibitors.[1] The selection of the initial building block, or synthon, is a critical decision that dictates the synthetic route, influences reaction efficiency, and ultimately impacts the properties of the final molecule. Among the myriad of available pyrimidines, uracil and its substituted derivatives are paramount.

This guide provides a head-to-head technical comparison of two key synthons: the canonical nucleobase uracil and its strategically functionalized counterpart, 4-hydroxy-2-methylpyrimidine . We will move beyond a simple cataloging of properties to dissect the causality behind their reactivity, offering field-proven insights into their application. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of complex synthetic campaigns.

Foundational Properties: A Tale of Two Pyrimidones

At first glance, both molecules share the pyrimidin-4-one core. However, the presence of a methyl group at the C2 position in this compound introduces subtle yet significant electronic and steric differences that have profound implications for their synthetic utility. Both molecules exist in tautomeric forms, but the lactam (pyrimidinone) structure is the most common and relevant for the reactions discussed herein.[2]

Caption: Chemical structures of Uracil and its 2-methyl analogue.

A summary of their fundamental physicochemical properties reveals the initial points of divergence.

PropertyThis compoundUracilRationale for Impact
Molecular Weight ~126.11 g/mol [3]~112.09 g/mol [2]Affects stoichiometry and reagent quantities.
Melting Point ~240-241 °C (dec.)[4]>300 °C[2]High melting points indicate stable crystalline solids.
pKa (acidic) ~9.55[4]~9.39[2]Similar acidity of the N1-H proton, crucial for deprotonation in N-alkylation and glycosylation reactions.
Solubility Soluble in polar solvents like water and alcohols.[5]Sparingly soluble in water, very slightly soluble in alcohol.[2]Enhanced solubility of the methylated analogue can be advantageous for reaction setup and purification.
Key Structural Feature C2-Methyl GroupC2-Carbonyl GroupThe electron-donating methyl group at C2 increases electron density in the ring compared to the electron-withdrawing C2-carbonyl in uracil, influencing electrophilic substitution.
The Arena of Synthesis: Reactivity and Application

The true measure of a synthon lies in its performance in key chemical transformations. We will now compare these two molecules in three critical areas: N-glycosylation for nucleoside synthesis, halogenation for creating reactive handles, and subsequent cross-coupling reactions.

The synthesis of nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery.[6][7] The critical step is the formation of the N-glycosidic bond between the pyrimidine base and a sugar moiety.

The Challenge: The primary challenge in pyrimidine glycosylation is controlling the site of attachment. Uracil has two potential nucleophilic nitrogen atoms, N1 and N3. While N1 glycosylation is typically desired for biological activity, competitive reaction at N3 can lead to mixtures that are difficult to separate, reducing the overall yield of the target compound.

Uracil as the Synthon: Uracil is the classic starting material for uridine and its analogues.[8][9] The typical approach involves silylation of uracil (e.g., with HMDS) to increase its solubility in organic solvents and to direct the glycosylation to the N1 position. The silylated intermediate then reacts with an activated sugar donor (e.g., a glycosyl halide or acetate) in the presence of a Lewis acid catalyst.

This compound as the Synthon: The 2-methyl group offers a distinct advantage. While both N1 and N3 remain potential reaction sites, the steric hindrance from the adjacent C2-methyl group can disfavor reaction at N1 to some degree, while the electronic effect of the methyl group can influence the nucleophilicity of the nitrogens. However, in many standard glycosylation procedures, the thermodynamic product is the N1-glycoside, and good selectivity can often be achieved. The improved solubility of this compound can sometimes simplify reaction conditions.[5]

Experimental Protocol: A Representative N1-Glycosylation (Vorbrüggen Glycosylation)

This protocol is a generalized representation. Optimization of solvent, temperature, and catalyst is essential for specific substrates.

  • Silylation: Suspend the pyrimidine (Uracil or this compound, 1.0 eq) in a mixture of 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of ammonium sulfate.

  • Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear (typically 2-4 hours), indicating the formation of the bis(trimethylsilyl)pyrimidine.

  • Remove excess HMDS under reduced pressure.

  • Coupling: Dissolve the silylated pyrimidine and the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

G

Caption: Generalized workflow for N-glycosylation of pyrimidine synthons.

Halogen atoms, particularly at the C5 position of the pyrimidine ring, are exceptionally useful handles for further functionalization via cross-coupling reactions.

Uracil as the Synthon: The C5 position of uracil is activated towards electrophilic substitution. Halogenation can be achieved using various reagents. For instance, iodination can be performed with iodine in nitric acid or with N-iodosuccinimide.[10] Bromination and chlorination are also well-established, though conditions must be controlled to avoid over-reaction.[11] The electron-withdrawing nature of the two carbonyl groups deactivates the ring somewhat compared to benzene, but the enamine-like character directs substitution to C5.

This compound as the Synthon: The C2-methyl group is electron-donating, which increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic aromatic substitution at the C5 position compared to uracil. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields. However, it can also increase the risk of side reactions if not properly controlled. For example, oxidative halogenation methods have been developed for substituted uracils and can be applied here.[11]

Comparative Data on Halogenation

ReactionSynthonReagentsConditionsYieldReference
Iodination 6-MethyluracilI2, NaNO3, H2O2VariesGood[11]
Bromination 6-MethyluracilBr2, NaNO3, H2O2VariesGood[11]
Iodination UridineI2 / Nitric AcidAqueousN/A[10]
Chlorination 2-AminopyrimidineChlorine / CaCO3AqueousGood[12]
Note: Data for 6-methyluracil is used as a close proxy to illustrate the reactivity of a methylated pyrimidinone.

The choice of halogenating agent and conditions is critical. For instance, using elemental halogens in the presence of an oxidizing agent can be highly effective.[11] The use of bases like calcium carbonate in the halogenation of aminopyrimidines suggests that controlling the pH is a key parameter to achieve high yields.[12]

With a halogen installed at C5, the door is open to building complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This is a powerful method for forming C-C bonds and attaching aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[13][14]

The Synthon's Role: The performance of the halogenated pyrimidine in a Suzuki coupling depends on the C-X bond strength (I > Br > Cl) and the electronic properties of the ring.

  • Halogenated Uracil Derivatives: These are effective substrates for Suzuki coupling. The electron-deficient nature of the ring, due to the two carbonyls, facilitates the oxidative addition step of the catalytic cycle.

  • Halogenated this compound Derivatives: The electron-donating methyl group can slightly retard the rate of oxidative addition compared to the uracil analogue. However, this effect is generally minor, and these substrates are also excellent coupling partners. The choice of catalyst, ligand, and base becomes crucial for optimizing the reaction for either substrate.[15]

G

Caption: Key components of the Suzuki cross-coupling reaction for pyrimidines.

Expert Analysis & Synthon Selection

The choice between this compound and uracil is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

Choose Uracil when:

  • Biomimicry is Key: You are synthesizing a direct analogue of a natural nucleoside (e.g., uridine, thymidine) where the C2-carbonyl is essential for biological recognition.

  • Cost is a Major Driver: Uracil is a bulk chemical that is generally more economical for large-scale synthesis.

  • Downstream Chemistry Requires C2 Reactivity: The C2-carbonyl can be converted to other functional groups (e.g., a thio-group or an amino-group), a transformation not possible with the C2-methyl analogue.

Choose this compound when:

  • Modulating Electronic Properties is the Goal: The C2-methyl group serves as a bioisosteric replacement for the C2-carbonyl, altering the hydrogen bonding capacity and electronic profile of the molecule, which can be crucial for tuning kinase selectivity or improving metabolic stability.

  • Enhanced Solubility is Required: The methyl group can improve solubility in common organic solvents, potentially simplifying reaction setup and purification.

  • Increased Reactivity for Electrophilic Substitution is Desired: The electron-donating nature of the methyl group can facilitate reactions like halogenation at C5, allowing for milder conditions.

Conclusion

Both uracil and this compound are powerful synthons in the chemist's toolbox. Uracil remains the indispensable starting point for true nucleoside analogues, deeply rooted in the chemistry of life. This compound, however, emerges as a strategic alternative, offering a handle to subtly modulate the electronic and physical properties of the pyrimidine core. Its enhanced reactivity in certain transformations and improved solubility profile make it an attractive option for creating novel scaffolds in drug discovery programs. The thoughtful selection of the synthon, grounded in a mechanistic understanding of its inherent properties, is a hallmark of efficient and innovative synthetic design.

References

Sources

A Guide to Inter-laboratory Validation of an HPLC Method for 4-Hydroxy-2-Methylpyrimidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the ability to reliably and accurately quantify key compounds is paramount. 4-Hydroxy-2-methylpyrimidine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity and concentration directly impact the quality and efficacy of the final product. Therefore, a robust and validated analytical method is not merely a matter of good practice but a stringent regulatory requirement.

This guide provides a comprehensive framework for the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. We will delve into the rationale behind the method development, the intricacies of the validation protocol design, and the interpretation of comparative data from a simulated multi-laboratory study. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish and verify a reliable analytical procedure for this compound.

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, is the ultimate assessment of a method's reproducibility and transferability.[2][3] As outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, reproducibility demonstrates the precision of a method between different laboratories.[2][4][5][6] This is critical for ensuring consistent product quality across different manufacturing sites, contract research organizations (CROs), and regulatory agencies. The U.S. Food and Drug Administration (FDA) also emphasizes the importance of well-documented and validated analytical procedures.[7][8][9]

Proposed Analytical Method: Reversed-Phase HPLC

For the analysis of a polar, non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable and widely used technique.[10] The method's high resolution, sensitivity, and robustness make it a workhorse in pharmaceutical analysis.[11]

The selection of method parameters is a critical step in developing a reliable analytical procedure. For this compound, a C18 stationary phase is chosen for its hydrophobicity, which provides good retention for polar analytes when used with a highly aqueous mobile phase. The mobile phase, a mixture of phosphate buffer and acetonitrile, is selected to ensure optimal peak shape and retention time. The pH of the buffer is a crucial parameter that can significantly affect the retention of ionizable compounds.[10] UV detection is appropriate as pyrimidine derivatives typically exhibit strong absorbance in the UV region.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar analytes.
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (95:5, v/v)Ensures optimal peak shape and retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection Wavelength 275 nmPyrimidine derivatives often show maximum absorbance around this wavelength.[12]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Inter-Laboratory Validation Study Protocol

To assess the reproducibility and robustness of the proposed HPLC method, a collaborative study involving three independent laboratories (Lab A, Lab B, and Lab C) will be conducted. Each laboratory will receive a detailed analytical procedure, a common lot of this compound reference standard, and three batches of a test sample.

The validation will be performed in accordance with the ICH Q2(R1) guideline, evaluating the following parameters:[2][4][5][6][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][14]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy: The closeness of the test results to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[2][15][16][17][18]

    • Reproducibility: Expresses the precision between laboratories.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][19][20][21][22]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[2]

G cluster_protocol Inter-laboratory Validation Workflow cluster_validation Validation Parameters Assessed per Lab cluster_data Data Compilation & Analysis Protocol Validation Protocol & Samples Distribution LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Specificity Specificity LabA->Specificity Linearity Linearity & Range LabA->Linearity Accuracy Accuracy LabA->Accuracy Precision Precision (Repeatability & Intermediate) LabA->Precision Robustness Robustness LabA->Robustness LOD_LOQ LOD & LOQ LabA->LOD_LOQ LabB->Specificity LabB->Linearity LabB->Accuracy LabB->Precision LabB->Robustness LabB->LOD_LOQ LabC->Specificity LabC->Linearity LabC->Accuracy LabC->Precision LabC->Robustness LabC->LOD_LOQ Data_Compilation Data Compilation from all Labs Specificity->Data_Compilation Linearity->Data_Compilation Accuracy->Data_Compilation Precision->Data_Compilation Robustness->Data_Compilation LOD_LOQ->Data_Compilation Statistical_Analysis Statistical Analysis (ANOVA for Reproducibility) Data_Compilation->Statistical_Analysis Final_Report Final Validation Report Statistical_Analysis->Final_Report

Inter-laboratory validation workflow.

Comparative Data and Analysis

The following tables summarize the hypothetical data generated from the inter-laboratory validation study.

Table 2: Linearity and Range
LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A 1 - 1000.9998
Lab B 1 - 1000.9997
Lab C 1 - 1000.9999
Acceptance Criteria - ≥ 0.999

The method demonstrates excellent linearity across the specified range in all three laboratories, with correlation coefficients exceeding the acceptance criterion of 0.999.

Table 3: Accuracy (Recovery)
LaboratoryConcentration (µg/mL)Mean Recovery (%)%RSD
Lab A 5099.50.8
75100.20.6
10099.80.5
Lab B 50100.50.9
7599.10.7
100100.80.4
Lab C 5099.90.7
75100.10.5
10099.60.6
Acceptance Criteria - 98.0 - 102.0% ≤ 2.0%

The accuracy of the method is confirmed by the high recovery rates at three different concentrations, with all results falling within the acceptable range of 98.0% to 102.0% and low relative standard deviations.

Table 4: Precision
Precision TypeLaboratoryMean Assay (%)%RSD
Repeatability Lab A99.70.4
Lab B100.30.5
Lab C99.90.3
Intermediate Precision Lab A99.50.9
Lab B100.61.1
Lab C100.10.8
Reproducibility Overall100.01.5
Acceptance Criteria ≤ 2.0%

The precision of the method is excellent, with low %RSD values for repeatability and intermediate precision in each laboratory. The overall %RSD for reproducibility across the three laboratories is well within the acceptance limit of 2.0%, indicating that the method is highly reproducible.

Table 5: Robustness
Parameter VariedLaboratory% Change in Assay
Flow Rate (± 0.1 mL/min) Lab A-0.8 / +0.5
Mobile Phase pH (± 0.2) Lab B-1.2 / +1.0
Column Temperature (± 2 °C) Lab C-0.5 / +0.3
Acceptance Criteria ≤ 2.0%

The method is demonstrated to be robust, as small, deliberate changes to key chromatographic parameters did not significantly impact the assay results, with all changes being less than 2.0%.

Detailed Experimental Protocol (SOP)

1.0 Purpose

This Standard Operating Procedure (SOP) describes the analytical method for the quantitative determination of this compound by High-Performance Liquid Chromatography (HPLC).

2.0 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Deionized Water

3.0 Instrument and Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4.0 Preparation of Solutions

  • Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 6.5 with orthophosphoric acid. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

5.0 HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

6.0 System Suitability

  • Inject the standard solution five times.

  • The %RSD of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

7.0 Procedure

  • Inject a blank (mobile phase) to ensure no interfering peaks.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Inject the standard solution again after every six sample injections to monitor system drift.

8.0 Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Assay = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Conclusion

The comprehensive inter-laboratory validation study has successfully demonstrated that the proposed HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. The excellent reproducibility of the method across three independent laboratories confirms its suitability for routine quality control and regulatory purposes. The detailed experimental protocol provided in this guide will facilitate the successful transfer and implementation of this method in any qualified analytical laboratory. Adherence to the principles of method validation outlined in this guide will ensure the generation of reliable and consistent data, ultimately contributing to the quality and safety of the final products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub, T. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Patel, M. J., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Ancient science of life, 34(1), 43–47. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Creek, D. J., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–274. [Link]

  • Vande Kerckhove, C., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PloS one, 14(2), e0212423. [Link]

  • Bhanger, M. I., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1). [Link]

  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta chimica Slovenica, 63(1), 8–17. [Link]

  • Chromatography Online. (n.d.). Robustness Tests. [Link]

  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. [Link]

  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • J-STAGE. (n.d.). Gas Chromatographic Analysis of Pyrimidine and Purine Bases by Retention Indices. [Link]

  • MDPI. (n.d.). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]

  • A How-To Guide. (2025). Understanding Intermediate Precision Definition. [Link]

  • UNT Chemistry. (n.d.). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]

  • Lösungsfabrik. (2020). The matrix approach for determining intermediate precision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. A number of each.... [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 4-Hydroxy-2-Methylpyrimidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In preclinical drug discovery, evaluating the metabolic stability of new chemical entities (NCEs) is a critical step for predicting their in vivo pharmacokinetic profile. A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 4-hydroxy-2-methylpyrimidine, a common scaffold in medicinal chemistry, against a panel of rationally designed analogs. We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols for liver microsomal and hepatocyte stability assays, and interpret hypothetical data to illustrate how subtle structural modifications can profoundly impact a compound's metabolic fate.

Scientific Background: The Metabolic Fate of Pyrimidines

Pyrimidine rings are privileged structures in medicinal chemistry, but they are also susceptible to metabolic degradation.[1] Understanding the primary metabolic pathways is essential for designing more stable and efficacious drug candidates.

1.1. Key Metabolic Pathways

For a compound like this compound, two major metabolic routes are of primary concern:

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[2] These enzymes catalyze oxidative reactions. For our parent compound, likely "soft spots" for oxidation include the methyl group (to form a hydroxymethyl or carboxylic acid metabolite) and the pyrimidine ring itself (aromatic oxidation).[3][4] This process requires molecular oxygen and the cofactor NADPH.[5]

  • Phase II (Conjugation): This involves the attachment of polar molecules to the parent drug or its Phase I metabolites, greatly increasing water solubility and facilitating excretion. The hydroxyl group of this compound is a prime target for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7] This reaction utilizes uridine 5'-diphospho-glucuronic acid (UDPGA) as a cofactor.[8]

1.2. The Role of In Vitro Models

To assess metabolic stability, we utilize subcellular fractions and intact cells derived from the liver, the body's primary site of drug metabolism.[9]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated by centrifugation. They are rich in Phase I enzymes like CYPs.[10] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.[11]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[12][13] Hepatocyte assays provide a more complete and physiologically relevant picture of a compound's overall metabolic clearance.[14]

Comparative Experimental Design

To understand the structure-metabolism relationship (SMR), we will compare our parent compound, This compound (Parent) , with three hypothetical analogs designed to probe specific metabolic liabilities.

  • Analog A (6-Methyl Analog): 4-Hydroxy-2,6-dimethylpyrimidine. The addition of a second methyl group may introduce a new site for oxidation or sterically hinder access to other parts of the molecule.

  • Analog B (5-Fluoro Analog): 5-Fluoro-4-hydroxy-2-methylpyrimidine. Fluorine is often used in medicinal chemistry to "block" sites of metabolic oxidation.[15] The C-F bond is significantly stronger than a C-H bond, making it resistant to CYP-mediated hydrogen abstraction.[16][17]

  • Analog C (O-Methyl Analog): 4-Methoxy-2-methylpyrimidine. By methylating the hydroxyl group, we block the primary site for Phase II glucuronidation, forcing metabolism to proceed through other pathways.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=2.5]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig 1. Rational Design of Analogs", shape=plaintext, fontsize=10];

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. All incubations should be performed in triplicate.

3.1. Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Test Compounds & Analogs (10 mM in DMSO)

  • Control Compounds: Testosterone (high turnover), Warfarin (low turnover)

  • Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide) for quenching

  • 96-well plates, incubator, centrifuge

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL protein.[10]

  • Compound Addition: Add buffer to wells. Then, add a small volume of test compound/control stock to achieve a final concentration of 1 µM.[18] The final DMSO concentration should be ≤ 0.25%.[9]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[10] For "-NADPH" control wells, add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), terminate the reaction by adding 3 volumes of ice-cold ACN with IS.[10][18] The 0-minute sample is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[19][20]

3.2. Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay assesses both Phase I and Phase II metabolic stability.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 24- or 48-well plates

  • Test Compounds & Analogs (10 mM in DMSO)

  • Control Compounds: 7-Hydroxycoumarin (Phase II substrate), Diazepam (low turnover)

  • Acetonitrile (ACN) with Internal Standard (IS)

Methodology:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).[21][22]

  • Media Change: Gently replace the plating medium with fresh, pre-warmed incubation medium.

  • Compound Dosing: Prepare dosing solutions of test compounds and controls in incubation medium at a final concentration of 1 µM.[9] Remove the medium from the cells and add the dosing solutions.

  • Incubation: Incubate the plate at 37°C in a humidified incubator, often on an orbital shaker to ensure mixing.[21]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 min), terminate the reaction by adding ice-cold ACN with IS directly to the wells.[9]

  • Sample Processing: Scrape the wells to lyse the cells. Transfer the entire well contents to a 96-well plate. Centrifuge to pellet cell debris and protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis of the remaining parent compound.[12]

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8, height=4]; node [shape=box, style="filled", margin=0.15, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig 2. General Workflow for In Vitro Stability Assays", shape=plaintext, fontsize=10];

Data Analysis & Interpretation

The primary data from the LC-MS/MS is the peak area of the parent compound at each time point.[9] From this, we can determine key metabolic stability parameters.

4.1. Calculations

  • Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine Slope (k): The slope of the linear regression line from this plot represents the elimination rate constant (k).

  • Calculate Half-Life (T½): T½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / T½) * (Incubation Volume / Protein mass in incubation)[23]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / T½) * (Incubation Volume / Number of cells in incubation)[13][24]

4.2. Hypothetical Comparative Data

CompoundSystemT½ (min)CLint (µL/min/mg or 10^6 cells)Stability Classification
Parent HLM3519.8Moderate
Hepatocytes2527.7Moderate
Analog A HLM3023.1Moderate
Hepatocytes2231.5Moderate-High
Analog B HLM> 120< 5.8High
Hepatocytes957.3High
Analog C HLM1546.2Low
Hepatocytes808.7High

4.3. Interpretation of Results

  • Parent Compound: Shows moderate stability in both systems. The shorter half-life in hepatocytes compared to microsomes suggests it is metabolized by both Phase I (oxidation) and Phase II (likely glucuronidation) pathways.

  • Analog A (6-Methyl): The slightly faster metabolism could indicate the new methyl group is another metabolic soft spot, or that its presence alters the electronic properties of the ring, making it more susceptible to oxidation.

  • Analog B (5-Fluoro): This analog demonstrates a dramatic increase in stability in both systems. This is a classic outcome of metabolic blocking, where the strong C-F bond prevents CYP-mediated oxidation at that position, significantly slowing clearance.[25]

  • Analog C (O-Methyl): The results for this analog are particularly insightful.

    • In HLM , stability is very low (T½ = 15 min). Blocking the hydroxyl group prevents glucuronidation, forcing the entire metabolic burden onto the less efficient Phase I pathways. This unmasks a rapid oxidative liability, likely on the pyrimidine ring or the 2-methyl group.

    • In hepatocytes , stability is high (T½ = 80 min). This seems contradictory but highlights the importance of the complete system. While oxidative metabolism might be rapid, the primary clearance pathway for the parent compound was likely glucuronidation. Since Analog C cannot be glucuronidated, and the overall rate of oxidation is slower than the parent's rate of glucuronidation, its overall stability in the more complete hepatocyte system appears high.

Conclusion

This guide demonstrates a systematic approach to evaluating the in vitro metabolic stability of a lead compound and its analogs. By using both liver microsomes and hepatocytes, we can dissect the contributions of Phase I and Phase II metabolism. The hypothetical data clearly illustrates that strategic structural modifications, such as blocking sites of oxidation with fluorine (Analog B) or preventing conjugation by O-methylation (Analog C), can have dramatic and sometimes counterintuitive effects on metabolic stability. These in vitro experiments are invaluable, cost-effective tools that provide essential insights, guiding medicinal chemistry efforts toward the design of compounds with optimized pharmacokinetic properties for in vivo success.

References

  • Shou, W. Z., Magis, L., Li, A. C., Naidong, W., & Bryant, M. S. (2005). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of Mass Spectrometry, 40(10), 1347–1356. Retrieved from [Link]

  • Ramanathan, L., & Ragavan, K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Paixão, P., et al. (2010). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. European Journal of Pharmaceutical Sciences, 39(5), 310-321. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Miners, J. O. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. University of Adelaide. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 399. Retrieved from [Link]

  • Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(5), 1239-1249. Retrieved from [Link]

  • de Visser, S. P., et al. (2003). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Journal of the American Chemical Society, 125(38), 11631-11641. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Topczewski, J. J., & Sanford, M. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(4), 406–410. Retrieved from [Link]

  • van der Aar, E. M., et al. (1998). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. Drug Metabolism Reviews, 30(4), 747-781. Retrieved from [Link]

  • Shah, P., & Sripadi, P. (2014). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(5), 11-15. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20076-20084. Retrieved from [Link]

  • Leahy, D. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [Link]

  • Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry, 62(20), 8975-9017. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. Retrieved from [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Retrieved from [Link]

  • van der Velden, D. L., et al. (2022). Intracellular metabolism of pyrimidine anticancer drugs. Pharmacology & Therapeutics, 238, 108159. Retrieved from [Link]

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. ResearchGate. Retrieved from [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. Retrieved from [Link]

  • Gill, H., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 242, 109702. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2269. Retrieved from [Link]

  • Coughtrie, M. W. (2018). Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. Pharmacogenomics, 19(9), 787-799. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 653422. Retrieved from [Link]

  • Kim, S., & Lee, H. (2020). Predicting human pharmacokinetics from preclinical data: clearance. Journal of Pharmaceutical Investigation, 50(1), 1-10. Retrieved from [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105850. Retrieved from [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 743–744. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Uridine diphosphate glucuronic acid – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. Retrieved from [Link]

  • Zand, B., et al. (2021). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Cancers, 13(11), 2568. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Waste Bin

In drug development and organic synthesis, 4-Hydroxy-2-methylpyrimidine (2-methyl-4-pyrimidinol) is a critical intermediate, often employed in the synthesis of Vitamin B1 analogs and functionalized heterocycles.[1][2] While often viewed merely as a "standard organic solid," its nitrogen-rich heterocyclic structure requires specific disposal protocols to prevent environmental bioaccumulation and ensure complete thermal destruction.[1][2][3]

This guide provides a self-validating workflow for the disposal of this compound. It moves beyond generic advice to provide a logistical framework that ensures regulatory compliance (EPA RCRA) and laboratory safety.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's properties.[1][2][3] This compound exists in a tautomeric equilibrium (lactam-lactim), which influences its solubility and pH behavior in waste streams.[1][2][3]

Table 1: Critical Waste Characterization Data
PropertySpecificationOperational Implication
Chemical Name This compoundStandard nomenclature for labeling.[1][2]
CAS Number 6622-92-0 Required for waste manifest (SDS Section 1).[1][2]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1][2][3]
Melting Point ~210°CThermally stable; requires high-temp incineration.[2]
Acidity (pKa) ~9.0 (Basic/Amphoteric)Critical: Check pH compatibility before mixing with acidic waste streams to prevent exotherms.[2][3]
GHS Hazards H315, H319, H335Irritant.[3][4] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3]
RCRA Status Non-Listed (Not P or U listed)Classified as "Non-Regulated Organic Solid" unless mixed with hazardous solvents.[1][2][3]

Part 2: Pre-Disposal Logistics (The "Setup")

The Segregation Principle

Expert Insight: The most common compliance failure in pyrimidine disposal is improper commingling .[1][2][3] Nitrogen-containing heterocycles can form unstable salts if mixed with strong oxidizing acids (e.g., Nitric Acid waste).[1][2][3]

Rule: Segregate this compound waste from:

  • Strong Oxidizers: Peroxides, Nitric Acid, Chromic Acid.[1][2][3]

  • Reactive Metals: Sodium, Potassium (if in solvent).[1][2][3]

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2]

  • Liquid Waste: Amber glass (if photosensitive additives are present) or HDPE carboys.[1][2][3] Do not use metal cans due to potential corrosion from basic nitrogen residues.[1][2][3]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)[1][2][3]

Scope: Expired reagents, reaction precipitates, or spill cleanup materials.[2][3][5]

  • Personal Protection: Don nitrile gloves, lab coat, and safety goggles.[1][2][3] If handling >50g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).[1][2][3]

  • Collection:

    • Transfer solid material into a clear, sealable polyethylene bag (double-bagging is preferred).[1][2][3]

    • Place the sealed bag into the Solid Organic Waste drum/container.

  • Labeling (The Self-Validating Step):

    • Affix a hazardous waste label.[1][2][3]

    • Constituents: Write "this compound".

    • Hazard Check: Check "Irritant" and "Toxic" (if required by local EHS, though usually just Irritant).[1][2][3]

Protocol B: Liquid Waste (Mother Liquors)[1][2][3]

Scope: Reaction mixtures or HPLC effluents containing CAS 6622-92-0.

  • Solvent Compatibility Check:

    • Identify the primary solvent (e.g., Methanol, DCM, Ethyl Acetate).[2][3]

    • Action: Determine if the waste stream is Halogenated or Non-Halogenated .[1][2][3]

  • pH Validation:

    • Dip a pH strip into the solution.[1][2][3]

    • If pH < 4 or > 10:[3] Neutralize to pH 5–9 before adding to the central waste carboy to prevent container degradation or unexpected gas evolution.[1][2][3]

  • Transfer:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.[1][2][3]

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.[1][2][3]

  • Documentation:

    • Log the addition on the carboy's accumulation log sheet.[1][2][3] Record "Trace Pyrimidine Derivatives" if the concentration is <1%.[1][2][3]

Part 4: Visualizing the Waste Stream

The following decision tree illustrates the logical flow for categorizing this compound waste to ensure it reaches the correct incineration path.

WasteDisposal Start Waste Source: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution (Mother Liquor) StateCheck->Liquid PureSolid Pure Chemical or Spill Cleanup Solid->PureSolid SolidAction ACTION: Double Bag -> Solid Waste Drum Label: 'Non-Regulated Organic Solid' PureSolid->SolidAction SolventCheck Check Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo HaloAction ACTION: Halogenated Waste Carboy (High Temp Incineration) Halo->HaloAction NonHaloAction ACTION: Non-Halogenated Waste Carboy (Fuel Blending/Incineration) NonHalo->NonHaloAction

Figure 1: Decision Matrix for this compound Disposal. This flow ensures segregation based on solvent type, which dictates the incineration temperature required at the disposal facility.[3]

Part 5: Emergency Procedures (Spills)

In the event of a benchtop spill:

  • Isolate: Inform nearby personnel.

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion.[1][2][3] If liquid, dike with absorbent pads.[1][2][3]

  • Clean:

    • Scoop solids carefully to avoid dust.[1][2][3]

    • Wash the area with water and soap (the compound is soluble in polar solvents).[1][2][3]

    • Disposal: All cleanup materials (gloves, towels) must be treated as Solid Chemical Waste (Protocol A), not regular trash.[2][3]

Part 6: Regulatory Framework (RCRA)

While this compound is not a specifically listed hazardous waste (i.e., it is not on the EPA's P-list or U-list), the generator is responsible for "Cradle-to-Grave" management.[1][2]

  • Determination: Under 40 CFR 262.11, you must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3]

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink.[1][2][3] Even if non-toxic, organic loading in wastewater permits is strictly regulated.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 222672, this compound.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261.[1][2][3] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2][3] 29 CFR 1910.1200.[1][2][3] Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to drug development, our work with novel chemical compounds is foundational to innovation. 4-Hydroxy-2-methylpyrimidine is one such versatile intermediate, pivotal in the synthesis of bioactive molecules.[1] However, realizing its potential requires an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE) and handling protocols for this compound. Here, we will explore not just what to do, but why we do it, ensuring every step is a self-validating system of safety and scientific integrity.

Hazard Identification: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the critical first step in any safety protocol. Based on available safety data sheets (SDS), this compound and structurally similar compounds are classified with specific health hazards. A thorough risk assessment is paramount before any handling.

The primary concerns when handling pyrimidine derivatives in powdered form are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3] This is why comprehensive skin protection is non-negotiable.

  • Serious Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes.[2][3] This underscores the need for robust eye protection.

  • Respiratory Irritation (H335): Inhalation of dust or powder may lead to respiratory tract irritation.[2][3] This necessitates handling in well-ventilated areas and, in some cases, respiratory protection.

While some derivatives are not classified as hazardous under certain regulations[4][5], the structural alerts and data on similar compounds warrant a cautious approach. The toxicological properties have not been fully investigated for all related substances, meaning we must handle them with the diligence appropriate for a compound with unknown long-term effects.[4]

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to create redundant barriers against exposure. The following table summarizes the required equipment, followed by a detailed explanation of the rationale for each.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Safety GogglesProvides a seal around the eyes to protect from airborne powder and accidental splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Face Shield (as needed)Use in conjunction with goggles when there is a significant risk of splashes or a larger quantity of material is being handled.[7]
Skin & Body Chemical-Resistant GlovesPrevents skin irritation.[2][3] Disposable nitrile gloves are suitable for short-term protection.[8] Always inspect gloves before use.
Laboratory CoatA flame-resistant lab coat, fully buttoned, provides a primary barrier against accidental spills and contamination of personal clothing.[8]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorRequired if working outside of a certified chemical fume hood, if dust is generated, or if exposure limits are exceeded.[2][6]
Feet Closed-Toe ShoesProtects feet from spills and falling objects. Shoes should cover the entire foot.[8]
Step-by-Step PPE Protocol: A Self-Validating System
  • Donning Procedure: Before entering the designated handling area, don your PPE in the following order: shoe covers, lab coat, head/hair cover, face mask/respirator, safety goggles, and finally, gloves.[9] This sequence ensures that the outermost layers of protection are applied last. For handling hazardous compounds, wearing two pairs of gloves is often recommended.[9][10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[9]

  • During Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] This provides a primary engineering control, with PPE serving as the essential secondary barrier. Avoid any actions that could generate dust.[4][6]

  • Doffing Procedure: The removal of PPE is as critical as the donning process to prevent cross-contamination. Remove equipment in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer pair of gloves first, followed by the lab coat and other equipment.[9] Wash hands thoroughly with soap and water after all PPE has been removed.[2][8][11]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.

Experimental Workflow: From Receipt to Disposal

The following diagram illustrates the critical checkpoints in the safe handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Receive Chemical & Verify SDS B Conduct Risk Assessment A->B C Designate Handling Area (Fume Hood) B->C D Assemble & Inspect PPE C->D E Don PPE D->E Proceed to Handling F Weigh & Prepare Reagents in Fume Hood E->F G Perform Experiment F->G H Secure & Label All Samples G->H I Segregate Waste: Chemical vs. Contaminated PPE H->I Proceed to Cleanup J Clean & Decontaminate Work Area I->J K Doff PPE J->K L Dispose of Waste via Approved Channels K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

Disposal Protocol

Proper disposal is crucial to protect both personnel and the environment.

  • Chemical Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and sealed container.[2] Do not allow the chemical to enter drains or surface water.[2][6][11] One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow your institution's specific hazardous waste disposal procedures.

  • Contaminated PPE: Consider all disposable PPE used while handling the compound as contaminated waste.[9] This includes gloves, shoe covers, and any disposable lab coats. Place these items in a designated hazardous waste container immediately after doffing. Do not reuse disposable PPE.[9] Contaminated clothing should be removed and washed before reuse.[2]

By adhering to these detailed protocols, we can confidently work with this compound, ensuring our safety and the integrity of our research. This disciplined approach transforms safety from a set of rules into a scientific methodology, deeply embedding it into our pursuit of knowledge.

References

  • Chemos GmbH & Co. KG. (2023, September 20). Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. Retrieved from [Link]

  • Acros Organics. (2015, October 13). SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Acros Organics. (2013, November 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-methylpyrimidine
Reactant of Route 2
4-Hydroxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.